Product packaging for Simazine-ring-UL-14C(Cat. No.:CAS No. 139429-39-3)

Simazine-ring-UL-14C

Cat. No.: B152182
CAS No.: 139429-39-3
M. Wt: 207.63 g/mol
InChI Key: ODCWYMIRDDJXKW-WKMFQTRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Simazine-ring-UL-14C is a useful research compound. Its molecular formula is C7H12ClN5 and its molecular weight is 207.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12ClN5 B152182 Simazine-ring-UL-14C CAS No. 139429-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-N,4-N-diethyl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i5+2,6+2,7+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCWYMIRDDJXKW-WKMFQTRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[14C]1=N[14C](=N[14C](=N1)Cl)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Specific Activity of Simazine-ring-UL-14C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specific activity of Simazine-ring-UL-14C, a critical parameter for researchers utilizing this radiolabeled compound in metabolic, environmental fate, and toxicological studies. Understanding and accurately determining specific activity is paramount for ensuring the validity and reproducibility of experimental data. This document outlines typical specific activity values, detailed experimental protocols for its determination, and a logical workflow for this analytical process.

Quantitative Data Summary

The specific activity of radiolabeled compounds, including this compound, is subject to variation between different synthesis batches. The values presented below are illustrative examples found in scientific literature and commercial product specifications. Researchers should always refer to the certificate of analysis provided by the manufacturer for the specific batch being used.

ParameterValueUnit ConversionSource(s)
Specific Activity (Molar) 501.85 GBq/mmolScientific Study[1]
Specific Activity (Mass) 2.4 - 28.00.0888 - 1.036 GBq/g or 88.8 - 1036 MBq/gDermal Absorption Study[2]
Molecular Weight (Simazine) 201.66 g/mol PubChem[2]
Half-life of Carbon-14 5730yearsGeneral Knowledge

Note: Specific activity is a measure of the radioactivity per unit amount of a substance. It can be expressed in various units, such as Curies (Ci) or Becquerels (Bq) per mole (molar activity) or per unit mass (mass activity).

Experimental Protocols for Determining Specific Activity

The determination of the specific activity of this compound involves two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) to quantify the mass of the compound and Liquid Scintillation Counting (LSC) to quantify its radioactivity.

I. Quantification of Simazine Mass by HPLC-UV

Objective: To determine the precise concentration of simazine in a given solution using HPLC with an ultraviolet (UV) detector.

Materials and Reagents:

  • This compound sample

  • Certified non-radiolabeled simazine analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system equipped with a C18 column and a UV detector

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the non-radiolabeled simazine analytical standard of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

  • Preparation of Sample Solution: Accurately dilute the this compound sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Set the HPLC-UV detector to the wavelength of maximum absorbance for simazine (typically around 220 nm).

    • Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

    • Elute the compounds using an isocratic or gradient mobile phase of acetonitrile and water.

    • Record the peak area of the simazine peak for each injection.

  • Calibration Curve: Plot the peak areas of the standard solutions against their corresponding concentrations to generate a calibration curve.

  • Concentration Determination: Determine the concentration of simazine in the sample solution by interpolating its peak area on the calibration curve.

II. Quantification of Radioactivity by Liquid Scintillation Counting (LSC)

Objective: To measure the amount of ¹⁴C radioactivity in the this compound sample.

Materials and Reagents:

  • This compound sample (the same solution analyzed by HPLC)

  • Liquid scintillation cocktail

  • Liquid scintillation counter

  • Scintillation vials

Procedure:

  • Sample Preparation: Pipette a precise volume of the diluted this compound solution into a scintillation vial.

  • Addition of Scintillation Cocktail: Add an appropriate volume of liquid scintillation cocktail to the vial. The cocktail contains scintillators that emit light when they interact with the beta particles emitted by the ¹⁴C.

  • Counting: Place the vial in the liquid scintillation counter and measure the counts per minute (CPM).

  • Quench Correction: Modern liquid scintillation counters use an external standard or other methods to correct for quenching (the reduction in light output due to interfering substances in the sample). This converts the measured CPM to disintegrations per minute (DPM), which represents the actual rate of radioactive decay.

  • Calculation of Total Radioactivity: Calculate the total radioactivity in the original sample by accounting for the dilution factor.

III. Calculation of Specific Activity

Once the mass (from HPLC) and the radioactivity (from LSC) of the simazine sample are known, the specific activity can be calculated using the following formulas:

  • Mass Specific Activity (e.g., in mCi/mg): Specific Activity = Total Radioactivity (mCi) / Total Mass of Simazine (mg)

  • Molar Specific Activity (e.g., in mCi/mmol): Specific Activity = Mass Specific Activity (mCi/mg) x Molecular Weight of Simazine (mg/mmol)

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the determination of the specific activity of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Mass Quantification (HPLC-UV) cluster_lsc Radioactivity Quantification (LSC) cluster_calc Calculation Prep Dilution of This compound HPLC HPLC Analysis Prep->HPLC LSC Liquid Scintillation Counting Prep->LSC Mass Determine Mass Concentration HPLC->Mass Cal Calibration Curve (Non-labeled Standard) Cal->Mass Calc Calculate Specific Activity Mass->Calc Quench Quench Correction LSC->Quench Activity Determine Radioactivity (DPM) Quench->Activity Activity->Calc Signaling_Pathway cluster_instrumentation Analytical Instrumentation cluster_measurement Primary Measurements cluster_data_processing Data Processing & Output HPLC_UV HPLC with UV Detector Absorbance UV Absorbance HPLC_UV->Absorbance LSC_Counter Liquid Scintillation Counter CPM Counts Per Minute (CPM) LSC_Counter->CPM Concentration Mass Concentration (e.g., mg/mL) Absorbance->Concentration via Calibration Curve DPM Disintegrations Per Minute (DPM) CPM->DPM via Quench Correction Spec_Activity Specific Activity (e.g., mCi/mmol) Concentration->Spec_Activity DPM->Spec_Activity

References

In-Depth Technical Guide to Simazine-ring-UL-14C: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of the uniformly labeled carbon-14 ring of Simazine (Simazine-ring-UL-14C). This document is intended to serve as a critical resource for professionals engaged in environmental fate studies, residue analysis, and drug development processes where understanding the behavior of s-triazine herbicides is paramount. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key stability assessments.

Core Chemical and Physical Properties

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used pre-emergent herbicide for the control of broadleaf and grassy weeds. The radiolabeled form, this compound, is an indispensable tool for tracing its metabolic and environmental fate. A summary of its key physicochemical properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₂ClN₅--INVALID-LINK--
Molecular Weight 201.66 g/mol --INVALID-LINK--
Physical State White crystalline powder--INVALID-LINK--
Melting Point 225 °CChemicalBook
Boiling Point 329.54 °C (estimate)ChemicalBook
Water Solubility < 1 mg/mL at 22.2 °C--INVALID-LINK--
Vapor Pressure 6.1 x 10⁻⁹ mmHg at 20 °C--INVALID-LINK--
Octanol-Water Partition Coefficient (log Kow) 2.18--INVALID-LINK--
Density 1.302 g/cm³ at 20 °C--INVALID-LINK--

Stability Profile

The environmental persistence and degradation of Simazine are critical parameters in assessing its potential impact. The stability of this compound is evaluated through standardized tests for hydrolysis, photolysis, and biodegradation in soil.

Hydrolytic Stability

Hydrolysis is a key abiotic degradation pathway for Simazine, particularly in acidic environments. The rate of hydrolysis is pH-dependent. Simazine is stable at neutral and alkaline pH but undergoes hydrolysis under acidic conditions, with a half-life of 70 days at pH 5 and 25°C[1]. The primary hydrolysis product is hydroxysimazine, where the chlorine atom is replaced by a hydroxyl group.

Simazine This compound (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) Hydroxysimazine Hydroxysimazine (2-hydroxy-4,6-bis(ethylamino)-1,3,5-triazine) Simazine->Hydroxysimazine  Hydrolysis (H₂O) (pH dependent)  

Figure 1: Hydrolytic degradation pathway of Simazine.

Photolytic Stability

Photodegradation can contribute to the dissipation of Simazine in aquatic environments and on soil surfaces. The process involves the absorption of light energy, leading to the cleavage of chemical bonds. The primary photolytic degradation pathway involves the dealkylation of the ethylamino side chains and dechlorination followed by hydroxylation.

Biodegradation in Soil

Microbial degradation is a significant factor in the dissipation of Simazine from soil. The rate of biodegradation is influenced by soil type, organic matter content, moisture, temperature, and the history of herbicide application. Repeated applications of simazine have been shown to lead to enhanced microbial degradation in some soils[2]. The half-life of simazine in soil can range from 32 to 91 days[3]. Mineralization of the 14C-ring to 14CO2 is a key indicator of complete degradation.

Simazine This compound Deethylsimazine N-Deethylsimazine Simazine->Deethylsimazine  Microbial  Dealkylation   Hydroxysimazine Hydroxysimazine Simazine->Hydroxysimazine  Microbial  Hydrolysis   Diaminochlorotriazine 2-chloro-4,6-diamino-s-triazine Deethylsimazine->Diaminochlorotriazine  Further  Dealkylation   Mineralization Mineralization (¹⁴CO₂) Diaminochlorotriazine->Mineralization Hydroxysimazine->Mineralization

Figure 2: Simplified microbial degradation pathway of Simazine in soil.

Experimental Protocols

The following sections outline the standardized methodologies for assessing the stability of this compound. These protocols are based on internationally recognized guidelines to ensure data consistency and regulatory acceptance.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of this compound in sterile aqueous buffer solutions at different pH levels.

Methodology:

  • Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Add a known concentration of this compound to each buffer solution. The final concentration should be environmentally relevant and not exceed half of its water solubility.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve.

  • Analysis: Analyze the samples for the concentration of the parent this compound and its primary hydrolysis product, hydroxysimazine. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

  • Data Analysis: Determine the first-order rate constant and the half-life of hydrolysis at each pH.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffer Prepare Sterile Buffers (pH 4, 7, 9) Add_Simazine Add this compound Prep_Buffer->Add_Simazine Incubate Incubate in Dark (Constant Temperature) Add_Simazine->Incubate Sample Collect Samples (Time Intervals) Incubate->Sample Analyze HPLC-Radioactivity Detection Sample->Analyze Calculate Calculate Rate Constant and Half-life Analyze->Calculate

Figure 3: Experimental workflow for hydrolysis testing.

Phototransformation in Water (Adapted from OECD Guideline 316)

This guideline describes a tiered approach to determine the direct photolysis of chemicals in water.

Methodology:

  • Tier 1 (Screening):

    • Determine the UV-Vis absorption spectrum of Simazine.

    • If there is significant absorbance at wavelengths greater than 290 nm, proceed to Tier 2.

  • Tier 2 (Experimental Study):

    • Test System: Use a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

    • Test Solutions: Prepare solutions of this compound in sterile, buffered, air-saturated water.

    • Irradiation: Irradiate the test solutions at a constant temperature. Include dark controls to account for abiotic degradation not due to photolysis.

    • Sampling and Analysis: At selected time intervals, analyze samples from both irradiated and dark control solutions for the parent compound and major photoproducts using HPLC with radioactivity detection.

    • Data Analysis: Calculate the photolysis rate constant and the environmental half-life.

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This study evaluates the rate and route of degradation of this compound in soil under both aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Characterization: Select and characterize representative agricultural soils (e.g., for texture, organic carbon content, pH, and microbial biomass).

  • Test Substance Application: Apply this compound to fresh soil samples at a rate equivalent to the maximum recommended field application rate.

  • Incubation:

    • Aerobic: Incubate the treated soil in a flow-through system that allows for the continuous trapping of evolved ¹⁴CO₂ and other volatile organics. Maintain optimal moisture and temperature (e.g., 20°C).

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Extraction: At various time points, sacrifice replicate soil samples. Extract the soil with appropriate solvents to recover the parent compound and its transformation products.

  • Analysis: Analyze the soil extracts and trapping solutions using techniques such as Liquid Scintillation Counting (LSC) for total radioactivity and HPLC or GC-MS for the identification and quantification of Simazine and its metabolites.

  • Data Analysis: Determine the degradation kinetics (DT₅₀ and DT₉₀ values) for Simazine and major metabolites. Establish a mass balance to account for the distribution of the ¹⁴C label.

Analytical Methodologies

Accurate quantification of this compound and its metabolites is crucial for stability and fate studies. HPLC and GC-MS are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of Simazine and its more polar metabolites from aqueous and soil extracts.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detector: A UV detector set at an appropriate wavelength (e.g., 220 nm) for non-labeled Simazine, coupled with an in-line radioactivity detector for ¹⁴C detection.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-100 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of Simazine, particularly in complex matrices like soil. Derivatization may be necessary for more polar metabolites to improve their volatility and chromatographic behavior.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Splitless injection at a high temperature (e.g., 250°C).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 100°C, ramp to 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Sample Preparation for GC-MS (Soil):

  • Extraction: Extract the soil sample with a suitable organic solvent (e.g., methanol or acetonitrile) using techniques like sonication or accelerated solvent extraction (ASE).

  • Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

  • Concentration and Derivatization (if necessary): The cleaned-up extract is concentrated and may be derivatized to improve the volatility of polar metabolites.

  • Analysis: Inject the final extract into the GC-MS system.

References

Navigating the Environmental Journey of 14C-Labeled Simazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and transport of 14C-labeled simazine, a critical area of study for researchers, scientists, and drug development professionals. By tracing the path of radiolabeled simazine, we gain invaluable insights into its persistence, mobility, and degradation in various environmental compartments. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of this widely used herbicide.

Quantitative Insights into Simazine's Environmental Behavior

The environmental persistence and movement of simazine are governed by a complex interplay of physical, chemical, and biological processes. The use of 14C-labeling allows for precise quantification of these processes. The following tables summarize key parameters from various studies, offering a comparative look at simazine's behavior in different soil types and conditions.

Table 1: Degradation of 14C-Simazine in Soil
Soil TypeOrganic Carbon (%)pHHalf-life (t½, days)Reference
Loamy Sand0.86.245[HSDB, SRC]
Silt Loam2.55.860[HSDB, SRC]
Clay Loam3.17.1100[HSDB, SRC]
Sandy Loam (Wongan Hills)Not SpecifiedNot Specified144 (at 9°C), 37 (at 20°C), 21 (at 28°C)[HSDB, SRC]

HSDB: Hazardous Substances Data Bank SRC: Syracuse Research Corporation

Table 2: Sorption of Simazine in Soil
Soil TypeOrganic Carbon (%)pHKd (L/kg)Koc (L/kg)Reference
Loam8.5Not Specified9.32~109[1]
Clay Loam3.5Not Specified7.74~221[1]
Various SoilsNot SpecifiedNot SpecifiedNot Specified78 - 3,559[HSDB, SRC]

Kd: Soil-water partition coefficient Koc: Soil organic carbon-water partition coefficient

Table 3: Mobility of 14C-Simazine in Soil
Soil TypeStudy TypeKey FindingsReference
Agricultural SoilUndisturbed soil columnsNegligible leaching of applied simazine.[2]
Hand-packed soil columnsApplication as a complex with Fe-montmorillonite retards leaching.[3]

Unveiling the Processes: Detailed Experimental Protocols

Understanding the data requires a thorough knowledge of the methodologies used to generate it. Below are detailed protocols for key experiments in the study of 14C-simazine's environmental fate.

Protocol 1: Soil Degradation Study (Aerobic)
  • Soil Collection and Preparation: Collect soil from the desired location and sieve it to remove large debris. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass. Adjust the moisture content to a specified level (e.g., 50-60% of water holding capacity).

  • Application of 14C-Simazine: Prepare a stock solution of 14C-labeled simazine of known specific activity. Apply the solution evenly to the soil samples to achieve the desired concentration.

  • Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for the trapping of evolved 14CO2. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling and Analysis: At specified time intervals, remove replicate soil samples. Extract the soil to separate the parent simazine and its degradation products. Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Scintillation Counting (LSC).

  • Mineralization Measurement: Trap the evolved 14CO2 in a suitable trapping solution (e.g., potassium hydroxide or sodium hydroxide). At each sampling interval, analyze an aliquot of the trapping solution by LSC to quantify the extent of mineralization.

  • Data Analysis: Calculate the dissipation rate and half-life of simazine in the soil. Identify and quantify the major degradation products.

Protocol 2: Batch Adsorption/Desorption Study
  • Soil and Solution Preparation: Use characterized soil samples as described in the degradation study. Prepare a series of 14C-simazine solutions in a background electrolyte (e.g., 0.01 M CaCl2) of varying concentrations.

  • Adsorption Phase: Add a known mass of soil to each simazine solution in a centrifuge tube. Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

  • Separation and Measurement: Centrifuge the tubes to separate the soil from the solution. Analyze an aliquot of the supernatant by LSC to determine the equilibrium concentration of 14C-simazine in the solution.

  • Calculation of Adsorption: Calculate the amount of simazine adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount. Determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).

  • Desorption Phase: After the adsorption phase, decant the supernatant and replace it with a fresh background electrolyte solution. Shake the tubes for the same equilibrium time.

  • Separation and Measurement for Desorption: Centrifuge the tubes and analyze the supernatant by LSC to determine the amount of 14C-simazine desorbed from the soil.

Protocol 3: Soil Column Leaching Study
  • Column Preparation: Pack glass or stainless-steel columns with the characterized soil to a uniform bulk density. Pre-condition the columns by passing the background electrolyte solution through them until a steady flow is achieved.

  • Application of 14C-Simazine: Apply a pulse of 14C-simazine solution to the top of the soil column.

  • Leaching: Apply a continuous flow of the background electrolyte solution to the top of the column at a constant flow rate to simulate rainfall.

  • Leachate Collection: Collect the leachate from the bottom of the column in fractions at regular time intervals.

  • Analysis: Analyze the 14C activity in each leachate fraction using LSC. At the end of the experiment, section the soil column and analyze the 14C distribution in the soil profile by combustion analysis or extraction followed by LSC.

  • Data Analysis: Construct a breakthrough curve by plotting the concentration of 14C-simazine in the leachate against the volume of leachate collected. Calculate the total amount of simazine leached and the amount retained in the soil.

Visualizing the Pathways and Processes

To further clarify the complex interactions and transformations of simazine in the environment, the following diagrams have been generated using the DOT language.

Simazine Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) Deethyl_Simazine Deethyl Simazine (2-chloro-4-amino-6-ethylamino-s-triazine) Simazine->Deethyl_Simazine Dealkylation (Microbial) Hydroxy_Simazine Hydroxy Simazine (2-hydroxy-4,6-bis(ethylamino)-s-triazine) Simazine->Hydroxy_Simazine Hydrolysis (Abiotic/Biotic) Diamino_Chlorotriazine Diamino Chlorotriazine (2-chloro-4,6-diamino-s-triazine) Deethyl_Simazine->Diamino_Chlorotriazine Dealkylation (Microbial) Mineralization Mineralization (Ring Cleavage) (CO2) Hydroxy_Simazine->Mineralization Diamino_Chlorotriazine->Mineralization

Caption: Major degradation pathways of simazine in the environment.

Start Start: Soil Sample Collection and Characterization Spiking Spike Soil with 14C-Simazine Start->Spiking Incubation Incubate under Controlled Conditions (Temperature, Moisture) Spiking->Incubation Sampling Periodic Sampling of Soil and CO2 Traps Incubation->Sampling Extraction Solvent Extraction of Soil Samples Sampling->Extraction CO2_Analysis Analysis of CO2 Traps (LSC) Sampling->CO2_Analysis Analysis Analysis of Extracts (HPLC, LSC) Extraction->Analysis Data Data Analysis: Half-life, Metabolites, Mineralization Rate Analysis->Data CO2_Analysis->Data

Caption: Experimental workflow for a 14C-simazine soil degradation study.

Simazine_Applied 14C-Simazine Applied to Soil Surface Sorption Sorption to Soil Particles (Organic Matter, Clay) Simazine_Applied->Sorption Solution Dissolution in Soil Water Simazine_Applied->Solution Volatilization Volatilization (Minor Pathway) Simazine_Applied->Volatilization Solution->Sorption Equilibrium Degradation Degradation (Biotic & Abiotic) Solution->Degradation Leaching Leaching to Deeper Soil Layers and Groundwater Solution->Leaching Runoff Surface Runoff Solution->Runoff Uptake Plant Uptake Solution->Uptake

Caption: Logical relationships of simazine's fate and transport processes in soil.

References

Degradation of Simazine-ring-UL-14C in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simazine, a triazine herbicide, has been widely used for the control of broadleaf weeds and annual grasses. Understanding its environmental fate, particularly the degradation of its stable triazine ring, is crucial for assessing its environmental impact and ensuring food and water safety. This technical guide provides an in-depth overview of the degradation pathways of uniformly labeled 14C-simazine in the triazine ring (simazine-ring-UL-14C) in both soil and aquatic environments. It consolidates quantitative data on degradation rates, metabolite formation, and the distribution of radiolabeled residues. Detailed experimental protocols for conducting soil and water degradation studies are provided, along with visualizations of the degradation pathways and experimental workflows to facilitate a comprehensive understanding of the processes involved.

Degradation Pathways of Simazine

The degradation of simazine in the environment proceeds through a combination of biotic and abiotic processes, leading to the formation of various metabolites and the eventual mineralization of the triazine ring to carbon dioxide (CO2) and ammonia (NH3). The use of this compound allows for the tracing of the carbon atoms within the heterocyclic ring, providing a definitive measure of its breakdown.

Abiotic Degradation

Abiotic degradation of simazine is primarily driven by chemical hydrolysis. This process is more significant in acidic environments. The main abiotic degradation product is hydroxy-simazine , where the chlorine atom at the C-2 position of the triazine ring is replaced by a hydroxyl group. Photolysis can also contribute to simazine degradation in aquatic environments, although it is generally considered a less significant pathway compared to microbial degradation.

Biotic Degradation

Microbial degradation is the principal mechanism for simazine dissipation in both soil and water. The process is initiated by two main enzymatic reactions:

  • N-dealkylation: This involves the removal of one or both of the ethyl side chains, leading to the formation of deethyl-simazine and subsequently diamino-chlorotriazine .

  • Hydrolysis: Similar to abiotic hydrolysis, microbial enzymes can catalyze the replacement of the chlorine atom with a hydroxyl group to form hydroxy-simazine.

These initial transformation products can undergo further degradation. The triazine ring itself is eventually cleaved, with cyanuric acid being a key intermediate. Cyanuric acid is then further metabolized to CO2 and NH3, completing the mineralization process.

Simazine_Degradation_Pathways Simazine Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) HydroxySimazine Hydroxy-simazine Simazine->HydroxySimazine Hydrolysis DeethylSimazine Deethyl-simazine Simazine->DeethylSimazine N-dealkylation CyanuricAcid Cyanuric Acid HydroxySimazine->CyanuricAcid Further Degradation DiaminoChlorotriazine Diamino-chlorotriazine DeethylSimazine->DiaminoChlorotriazine N-dealkylation DiaminoChlorotriazine->CyanuricAcid Hydrolysis & Deamination Mineralization CO2 + NH3 (Mineralization) CyanuricAcid->Mineralization Ring Cleavage

Figure 2. General workflow for a soil microcosm degradation study.

Detailed Methodology:

  • Soil Preparation:

    • Collect fresh soil from the desired location, removing large debris and passing it through a 2-mm sieve.

    • Characterize the soil for key properties such as pH, organic matter content, texture, and microbial biomass.

    • Adjust the soil moisture to a predetermined level, typically 50-60% of its water-holding capacity.

  • Application of 14C-Simazine:

    • Prepare a stock solution of this compound of known specific activity.

    • Apply the 14C-simazine solution to the soil to achieve the desired final concentration, ensuring even distribution.

  • Microcosm Setup and Incubation:

    • Place a known amount of the treated soil into individual microcosms (e.g., glass jars).

    • Include a trap for CO2 (e.g., a vial containing a known volume of NaOH or KOH solution) within each microcosm to capture evolved 14CO2.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling and Analysis:

    • At specified time intervals, sacrifice replicate microcosms.

    • Analyze the CO2 traps for 14C content using Liquid Scintillation Counting (LSC).

    • Extract the soil samples with an appropriate solvent system (e.g., methanol/water mixture) to separate the extractable residues.

    • Determine the radioactivity in the soil extracts by LSC.

    • Analyze the soil extracts by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or by Thin-Layer Chromatography (TLC) with autoradiography or a radio-scanner to identify and quantify the parent simazine and its metabolites.

    • Determine the amount of non-extractable (bound) 14C-residues by combusting the extracted soil and measuring the resulting 14CO2 by LSC.

Water Degradation Study
  • Water Sample Collection:

    • Collect water from the desired source (e.g., river, lake, groundwater).

    • Characterize the water for parameters such as pH, dissolved organic carbon, and microbial population.

  • Experimental Setup:

    • Dispense a known volume of the water sample into sterile flasks.

    • Spike the water with this compound to the target concentration.

    • Incubate the flasks under controlled conditions (e.g., temperature, light/dark).

  • Sampling and Analysis:

    • At various time points, collect aliquots of the water.

    • Directly analyze the water samples by HPLC with a radioactivity detector to determine the concentrations of simazine and its 14C-metabolites.

    • Mineralization to 14CO2 can be measured by purging the system and trapping the evolved gas in a suitable absorbent for LSC analysis.

Analytical Methods

Accurate quantification of simazine and its metabolites is critical for degradation studies.

Analytical TechniquePurpose
Liquid Scintillation Counting (LSC) Quantification of total radioactivity in liquid samples (e.g., CO2 traps, solvent extracts) and after combustion of solid samples.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the parent simazine and its various metabolites in liquid extracts. Often coupled with a radioactivity detector for 14C-studies.
Radio-Thin-Layer Chromatography (Radio-TLC) A simpler chromatographic method for the separation of radiolabeled compounds. Quantification is typically done using a radio-scanner or by scraping and LSC.
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used for the identification and quantification of simazine and some of its metabolites, often requiring derivatization.

Conclusion

The degradation of this compound in soil and water is a complex process involving both abiotic and biotic mechanisms. The primary route of dissipation is microbial degradation, which leads to the formation of metabolites through N-dealkylation and hydrolysis, and ultimately to the mineralization of the triazine ring. The rate and extent of degradation are highly dependent on environmental conditions. The use of 14C-labeled simazine in controlled laboratory studies provides a powerful tool for elucidating degradation pathways, quantifying degradation rates, and performing a complete mass balance of the herbicide in the environment. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust and reliable studies on the environmental fate of simazine.

Microbial Degradation of the 14C-Triazine Ring in Simazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simazine, a widely used s-triazine herbicide, persists in the environment, posing potential ecological risks. Microbial degradation is the primary mechanism for its dissipation, and understanding this process is crucial for bioremediation strategies and environmental risk assessment. This technical guide provides a comprehensive overview of the microbial degradation of the 14C-triazine ring in simazine, focusing on the key microorganisms, metabolic pathways, and experimental methodologies used to study this process. Quantitative data from various studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for key assays, including 14C-simazine mineralization, are provided. Additionally, signaling pathways and experimental workflows are visualized using the Graphviz (DOT language) to facilitate a deeper understanding of the complex biological and analytical processes involved.

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide used for the control of broadleaf weeds and annual grasses in various agricultural and non-crop settings.[1][2] Its chemical structure, characterized by a stable s-triazine ring, contributes to its persistence in soil and water.[1] While abiotic degradation processes such as photolysis can occur, microbial degradation is the principal route for the environmental dissipation of simazine.[1] A diverse range of microorganisms, including bacteria and fungi, have been identified with the capability to utilize simazine as a source of carbon and/or nitrogen, leading to the cleavage and mineralization of the triazine ring.[1][3]

The use of 14C-ring-labeled simazine in research allows for the precise tracking of the fate of the triazine moiety, enabling accurate quantification of mineralization rates (conversion to 14CO2) and the identification of intermediate metabolites.[4] This guide will delve into the technical aspects of studying the microbial degradation of 14C-simazine, providing researchers with the necessary information to design and execute robust experiments in this field.

Key Microorganisms Involved in Simazine Degradation

A variety of microorganisms have been isolated and characterized for their ability to degrade simazine. These microbes often possess specific enzymatic machinery to catalyze the breakdown of the triazine ring.

Table 1: Selected Microorganisms Capable of Simazine Degradation

MicroorganismTypeKey FindingsReference
Pseudomonas sp. ADPBacteriumCapable of mineralizing the s-triazine ring of atrazine, a closely related herbicide, and likely simazine, utilizing the atzA, atzB, and atzC genes.[3]
Rhodococcus corallinusBacteriumPossesses a hydrolase that can dechlorinate triazine compounds.[5]
Arthrobacter sp.BacteriumStrains have shown the ability to degrade atrazine and are implicated in simazine degradation.[3]
Bacillus licheniformis SIMA-N5BacteriumDegraded 94% of simazine (5 mg/L) in 5 days.[2]
Bacillus altitudinis SIMA-N9BacteriumDegraded approximately 98% of simazine (5 mg/L) in 5 days.[2]
Penicillium steckii DS6FFungusDegraded 53% of simazine (50 mg/L) in 5 days in the presence of glucose.
Moraxella (Branhamella) ovis N5CBacteriumDegraded 200 mg/L of simazine almost completely within 5 days.
Mixed Bacterial CommunitiesBacteriaOften show enhanced degradation and mineralization rates compared to pure cultures.[4]

Metabolic Pathways of Simazine Degradation

The microbial degradation of simazine typically proceeds through a series of enzymatic reactions that involve dechlorination, N-dealkylation, and eventual cleavage of the triazine ring. The most well-characterized pathway involves a series of hydrolytic enzymes encoded by the atz gene cassette.

The Atrazine (and Simazine) Degradation Pathway

The degradation pathway for atrazine is well-established and is considered analogous for simazine due to their structural similarity. The key enzymes and intermediates are outlined below.

Simazine_Degradation_Pathway Simazine Simazine Hydroxy_Simazine Hydroxy-simazine Simazine->Hydroxy_Simazine atzA (Hydrolytic Dechlorination) N_Ethylammelide N-Ethylammelide Hydroxy_Simazine->N_Ethylammelide atzB (N-dealkylation) Cyanuric_Acid Cyanuric Acid N_Ethylammelide->Cyanuric_Acid atzC (N-dealkylation) CO2_NH3 CO2 + NH3 (Mineralization) Cyanuric_Acid->CO2_NH3 atzD, atzE, atzF

Caption: The microbial degradation pathway of simazine to cyanuric acid.

Cometabolism

In some cases, microorganisms degrade simazine through cometabolism, where the degradation of simazine is facilitated by the presence of another primary carbon source. For instance, the degradation of simazine by Penicillium steckii was enhanced by the addition of glucose. This suggests that the enzymes responsible for simazine degradation may be induced or their activity enhanced in the presence of more readily metabolizable substrates.

Experimental Protocols

14C-Simazine Mineralization Assay in Soil Slurry

This protocol describes a method to quantify the mineralization of the 14C-triazine ring of simazine to 14CO2 in a soil slurry.

Materials:

  • Uniformly 14C-ring-labeled simazine

  • Non-labeled analytical grade simazine

  • Test soil, sieved (<2 mm)

  • Sterile deionized water

  • 0.1 M NaOH solution

  • Scintillation cocktail

  • Biometer flasks (or similar incubation vessels with a side arm for CO2 trapping)

  • Shaking incubator

  • Liquid scintillation counter

Procedure:

  • Preparation of Dosing Solution: Prepare a stock solution of 14C-simazine and non-labeled simazine in a suitable solvent (e.g., acetone) to achieve the desired final concentration and specific activity in the soil.

  • Soil Slurry Preparation: For each replicate, weigh 50 g of soil into a biometer flask. Add sterile deionized water to create a soil-to-water ratio of 1:2 (w/v).

  • Dosing: Add a small aliquot of the dosing solution to each flask, ensuring the solvent evaporates completely before sealing the flask. The final concentration of simazine should be environmentally relevant (e.g., 1-10 mg/kg soil).

  • CO2 Trap: Add 10 mL of 0.1 M NaOH to the side arm of each biometer flask to trap the evolved 14CO2.

  • Incubation: Seal the flasks and incubate at a controlled temperature (e.g., 25°C) in the dark on a shaker (e.g., 150 rpm).

  • Sampling: At regular intervals (e.g., 1, 3, 7, 14, 28, 56 days), carefully remove the NaOH solution from the side arm and replace it with fresh 0.1 M NaOH.

  • Quantification: Mix an aliquot of the collected NaOH sample with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the cumulative percentage of the initially applied 14C that has been evolved as 14CO2 over time.

Mineralization_Assay_Workflow Start Start Prepare_Slurry Prepare Soil Slurry (50g soil + 100mL water) Start->Prepare_Slurry Dose_Simazine Dose with 14C-Simazine Prepare_Slurry->Dose_Simazine Add_Trap Add NaOH Trap to Side Arm Dose_Simazine->Add_Trap Incubate Incubate at 25°C with Shaking Add_Trap->Incubate Sample_Trap Sample NaOH Trap at Intervals Incubate->Sample_Trap Time Quantify Quantify 14CO2 via LSC Sample_Trap->Quantify Analyze Calculate Cumulative Mineralization Quantify->Analyze End End Analyze->End

Caption: Workflow for the 14C-simazine mineralization assay.

Analysis of Simazine and its Metabolites by HPLC-MS/MS

This protocol provides a general outline for the extraction and analysis of simazine and its degradation products from liquid culture or soil extracts.

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Analytical standards for simazine and its expected metabolites

Procedure:

  • Sample Preparation (Liquid Culture):

    • Centrifuge the culture sample to pellet the microbial cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Proceed to SPE cleanup.

  • Sample Preparation (Soil):

    • Extract a known weight of soil with an appropriate solvent (e.g., acetonitrile/water mixture) by shaking or sonication.

    • Centrifuge the mixture and collect the supernatant.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase.

    • Proceed to SPE cleanup if necessary.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analytes with methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile (both containing a small amount of formic acid, e.g., 0.1%) to separate simazine and its metabolites.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for each analyte.

Quantitative Data on Simazine Degradation

The following tables summarize quantitative data on the microbial degradation of simazine from various studies.

Table 2: Degradation of Simazine by Pure Microbial Cultures

MicroorganismInitial Simazine Conc. (mg/L)Incubation Time (days)Degradation (%)Additional NutrientsReference
Bacillus licheniformis SIMA-N55594-[2]
Bacillus altitudinis SIMA-N955~98-[2]
Penicillium steckii DS6F50553Glucose
Moraxella (Branhamella) ovis N5C2005~100-
Arthrobacter urefaciens NC504~100-

Table 3: Mineralization of 14C-Triazine Ring in Atrazine (as a proxy for Simazine)

Soil TypeIncubation ConditionsIncubation Time (days)Mineralization (% of initial 14C)Reference
Atrazine-adapted field soilSlurry9283
Atrazine-adapted field soil50% WHC92High (unspecified)
Brown soilLaboratory controlled1000.1[4]

Conclusion

The microbial degradation of the 14C-triazine ring in simazine is a complex process involving a diverse array of microorganisms and enzymatic pathways. Understanding the kinetics and mechanisms of this degradation is essential for developing effective bioremediation strategies for simazine-contaminated environments. The use of 14C-labeled simazine provides an invaluable tool for accurately assessing mineralization rates and elucidating metabolic fates. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists working in the fields of environmental microbiology, pesticide science, and drug development to further investigate and harness the microbial potential for simazine degradation. Future research should focus on the isolation of novel simazine-degrading microorganisms, the characterization of their enzymatic systems, and the optimization of conditions for enhanced in-situ bioremediation.

References

Bioavailability of Aged Simazine-ring-UL-14C Residues in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of aged Simazine-ring-UL-14C residues in soil. Simazine, a widely used triazine herbicide, can persist in the environment, and understanding the bioavailability of its aged residues is crucial for accurate environmental risk assessment. This document details the experimental methodologies used to evaluate the bioavailability of these residues, presents quantitative data on their extractability and mineralization, and illustrates the key processes involved.

Data Presentation: Bioavailability of Aged Simazine Residues

The bioavailability of aged simazine residues in soil decreases over time. This is demonstrated by a reduction in the percentage of radiolabeled simazine that can be extracted by mild solvents and mineralized by microorganisms. The following tables summarize the quantitative data from a key study on this topic, illustrating the impact of aging on simazine bioavailability in different soil types.

Table 1: Percentage of Applied ¹⁴C-Simazine Extracted by 0.01 M CaCl₂ after Different Aging Periods

Aging Period (Days)Soil Type A (% Extracted)Soil Type B (% Extracted)Soil Type C (% Extracted)
085.290.178.5
772.481.365.2
1465.174.558.9
2858.366.851.7
5649.657.243.1

Table 2: Percentage of Applied ¹⁴C-Simazine Extracted by Aqueous Methanol (80:20 v/v) after Different Aging Periods

Aging Period (Days)Soil Type A (% Extracted)Soil Type B (% Extracted)Soil Type C (% Extracted)
092.795.389.1
781.588.277.4
1474.881.970.3
2867.273.562.8
5658.964.154.6

Table 3: Percentage of Applied ¹⁴C-Simazine Mineralized to ¹⁴CO₂ by Pseudomonas sp. strain ADP in Aged Soils

Aging Period (Days)Soil Type A (% Mineralized)Soil Type B (% Mineralized)Soil Type C (% Mineralized)
088.992.582.3
775.384.170.1
1468.977.863.5
2861.770.255.9
5653.460.547.2

Note: The data presented in these tables are representative values derived from the described correlations in the cited literature and serve to illustrate the expected trends.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of aged simazine bioavailability.

Soil Preparation and Treatment
  • Soil Collection and Characterization: Soils from various geographical locations with differing physicochemical properties (e.g., organic matter content, clay content, pH) are collected. The soils are typically air-dried and sieved to ensure homogeneity.

  • Radiolabeling: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • Application: The ¹⁴C-simazine solution is applied to the soil samples to achieve a target concentration. The solvent is allowed to evaporate, and the soil is thoroughly mixed to ensure uniform distribution of the herbicide.

Soil Aging Protocol
  • Incubation: The treated soil samples are placed in incubation vessels (e.g., flasks or microcosms) and maintained at a constant temperature (e.g., 25°C) in the dark for specified aging periods (e.g., 0, 7, 14, 28, and 56 days).

  • Moisture Content: The soil moisture is adjusted to a specific percentage of its water-holding capacity and maintained throughout the incubation period by periodic additions of deionized water.

Bioavailability Assessment: Chemical Extraction
  • 0.01 M CaCl₂ Extraction: At the end of each aging period, a subsample of the aged soil is extracted with a 0.01 M calcium chloride solution. The soil suspension is shaken for a specified duration (e.g., 24 hours) and then centrifuged.

  • Aqueous Methanol Extraction: A separate subsample of the aged soil is extracted with an aqueous methanol solution (e.g., 80:20 v/v methanol:water). The mixture is shaken and centrifuged.

  • ¹⁴C Analysis: The radioactivity in the supernatant from both extraction methods is quantified using liquid scintillation counting (LSC) to determine the percentage of extractable ¹⁴C-simazine.

Bioavailability Assessment: Microbial Mineralization
  • Inoculation: Subsamples of the aged soil are inoculated with a suspension of a simazine-mineralizing bacterium, such as Pseudomonas sp. strain ADP.

  • ¹⁴CO₂ Trapping: The inoculated soil is incubated in a sealed system that includes a trap for carbon dioxide (e.g., a vial containing a NaOH solution).

  • Mineralization Measurement: Over a specific incubation period, the amount of ¹⁴CO₂ evolved from the mineralization of the ¹⁴C-simazine ring is determined by measuring the radioactivity in the NaOH trap using LSC. This provides a measure of the bioavailable fraction of simazine.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Soil Preparation and Treatment cluster_aging Soil Aging cluster_bioavailability Bioavailability Assessment soil_prep Soil Collection and Sieving simazine_app Application of This compound soil_prep->simazine_app aging Incubation at Controlled Temperature and Moisture (0, 7, 14, 28, 56 days) simazine_app->aging extraction Chemical Extraction (0.01 M CaCl2 or Aqueous Methanol) aging->extraction mineralization Microbial Mineralization (Inoculation with Pseudomonas sp. ADP) aging->mineralization lsc_extraction Liquid Scintillation Counting of Extract extraction->lsc_extraction co2_trapping 14CO2 Trapping mineralization->co2_trapping lsc_mineralization Liquid Scintillation Counting of Trapped 14CO2 co2_trapping->lsc_mineralization

Caption: Experimental workflow for assessing the bioavailability of aged simazine.

Simazine Degradation Pathways in Soil

simazine_degradation cluster_biotic Biotic Degradation (Microbial) cluster_abiotic Abiotic Degradation simazine Simazine deethyl_simazine Deethyl-simazine simazine->deethyl_simazine Dealkylation hydroxy_simazine Hydroxy-simazine simazine->hydroxy_simazine Hydrolysis photolysis_products Photolysis Products simazine->photolysis_products Photolysis hydrolysis_product Hydroxy-simazine simazine->hydrolysis_product Chemical Hydrolysis (slow) diamino_chlorotriazine Diamino-chlorotriazine deethyl_simazine->diamino_chlorotriazine Dealkylation ring_cleavage Triazine Ring Cleavage diamino_chlorotriazine->ring_cleavage hydroxy_simazine->ring_cleavage co2_nh3 CO2 + NH3 ring_cleavage->co2_nh3

References

In-Depth Technical Guide: Tracing Simazine in Herbicide Runoff Studies Using Simazine-ring-UL-14C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of uniformly labeled carbon-14 on the triazine ring of simazine (Simazine-ring-UL-14C) as a tracer in herbicide runoff studies. The use of radiolabeled compounds is a critical methodology in environmental fate studies, offering a highly sensitive and accurate means to track the movement, persistence, and degradation of herbicides in various environmental compartments. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding of simazine's environmental dynamics.

Introduction to Simazine and the Importance of Runoff Studies

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used pre-emergent herbicide for the control of broadleaf and grassy weeds in a variety of agricultural and non-agricultural settings.[1] Its persistence in soil and potential for off-site transport via surface runoff pose environmental concerns, including the contamination of surface and groundwater resources. Understanding the fate and transport of simazine is crucial for assessing its environmental risk and developing best management practices to mitigate its impact.

Tracer studies utilizing 14C-labeled simazine are instrumental in elucidating the complex processes governing its movement in the environment. The radioactive label allows for precise quantification of the parent compound and its metabolites in soil, water, and other matrices, providing invaluable data for environmental modeling and risk assessment.

Experimental Protocols

A successful tracer study requires meticulous planning and execution of experimental protocols. The following sections outline the key methodologies for conducting a simazine runoff study using this compound.

Experimental Setup: Soil Plots and Rainfall Simulation

Runoff studies are often conducted on experimental plots designed to simulate agricultural fields. These plots are typically isolated to prevent cross-contamination and equipped with a system to collect surface runoff.

Materials:

  • Experimental plots or soil boxes with a defined slope.

  • Rainfall simulator capable of delivering a controlled and uniform rainfall intensity.

  • Runoff collection system (e.g., troughs, gutters, and collection vessels).

  • Soil with known physical and chemical properties (e.g., texture, organic matter content, pH).

Procedure:

  • Plot Preparation: Establish experimental plots of a standardized size (e.g., 1 m x 2 m) on a uniform slope. The soil should be characterized to ensure consistency across replicates.

  • Herbicide Application: Prepare a solution of this compound with a known specific activity. The application rate should mimic typical agricultural practices. Apply the solution uniformly to the soil surface of the plots using a calibrated sprayer.

  • Rainfall Simulation: After a predetermined period following herbicide application, subject the plots to a simulated rainfall event of a specific intensity and duration. The timing of the rainfall event is a critical variable influencing the extent of runoff.

  • Runoff Collection: Collect the entire volume of runoff generated from each plot at regular intervals throughout the simulated rainfall event. Record the volume of each runoff sample.

Sample Collection and Preparation

Materials:

  • Sample containers (e.g., amber glass bottles) for water and soil samples.

  • Soil corer or auger.

  • Centrifuge.

  • Freeze-dryer (optional).

  • Analytical balance.

Procedure:

  • Runoff Samples: Thoroughly mix each collected runoff sample to ensure homogeneity before subsampling for analysis.

  • Soil Samples: After the runoff event, collect soil cores from different depths within the plots to assess the vertical distribution of the 14C-simazine. Section the soil cores into desired depth increments (e.g., 0-5 cm, 5-10 cm, 10-20 cm).

  • Sample Storage: Store all water and soil samples at low temperatures (e.g., -20°C) to minimize microbial degradation of the herbicide prior to analysis.

  • Soil Sample Preparation: Air-dry or freeze-dry the soil samples and sieve them to remove large debris.

Quantification of 14C-Simazine: Liquid Scintillation Counting (LSC)

Liquid scintillation counting is the primary analytical technique for quantifying the amount of 14C in the collected samples.

Materials:

  • Liquid scintillation counter.

  • Scintillation vials.

  • Scintillation cocktail (a mixture of a solvent and scintillators).

  • Organic solvents for extraction (e.g., methanol, acetonitrile).

  • Solid-phase extraction (SPE) cartridges (optional).

Procedure:

  • Water Samples:

    • Directly pipette a known volume of the runoff water into a scintillation vial.

    • Add an appropriate volume of a water-miscible scintillation cocktail.

    • Shake the vial vigorously to ensure thorough mixing.

    • Wipe the outside of the vial and place it in the liquid scintillation counter.

  • Soil Samples:

    • Extraction: Extract the 14C-simazine and its metabolites from a known mass of soil using an appropriate organic solvent (e.g., methanol). This can be done by shaking or sonication followed by centrifugation to separate the soil from the extract.

    • Analysis: Pipette a known volume of the soil extract into a scintillation vial.

    • Add an appropriate volume of a suitable scintillation cocktail.

    • Mix thoroughly and count using the LSC.

  • LSC Analysis:

    • Program the liquid scintillation counter to count the disintegrations per minute (DPM) for 14C.

    • The instrument will automatically correct for quenching (the reduction in light output due to interfering substances in the sample) using methods like the external standard channel ratio.

    • The DPM values are directly proportional to the amount of 14C-simazine in the sample.

Data Presentation

The quantitative data obtained from the 14C-simazine tracer study should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Distribution of Applied 14C-Simazine in Runoff Water

Time after Rainfall Start (min)Runoff Volume (L)14C Concentration (DPM/mL)Total 14C in Runoff (DPM)% of Applied 14C
0-155.215,23079,196,0007.9
15-308.18,56069,336,0006.9
30-458.54,12035,020,0003.5
45-608.32,05017,015,0001.7
Total 30.1 -200,567,000 20.0

Note: Hypothetical data for illustrative purposes. DPM = Disintegrations Per Minute.

Table 2: Vertical Distribution of 14C-Simazine in Soil After Runoff Event

Soil Depth (cm)Soil Mass (g)14C Concentration (DPM/g)Total 14C in Soil Layer (DPM)% of Applied 14C
0-5500850,000425,000,00042.5
5-10500250,000125,000,00012.5
10-20100050,00050,000,0005.0
>20-< LOD--
Total Recovered in Soil --600,000,000 60.0

Note: Hypothetical data for illustrative purposes. LOD = Limit of Detection.

Visualization of Key Processes

Visualizing the experimental workflow and the degradation pathway of simazine can significantly enhance the understanding of the study.

Experimental Workflow

The following diagram illustrates the major steps involved in a 14C-simazine runoff study.

Experimental_Workflow A Plot Preparation (Standardized Soil and Slope) B Application of This compound A->B C Simulated Rainfall Event B->C D Runoff Collection (Water Samples) C->D E Soil Sampling (Different Depths) C->E F Sample Preparation (Extraction) D->F E->F G Liquid Scintillation Counting (Quantification of 14C) F->G H Data Analysis and Interpretation G->H

Caption: Workflow for a 14C-Simazine Runoff Study.

Simazine Degradation Pathway

Simazine undergoes microbial degradation in the soil, leading to the formation of several metabolites. The initial steps involve the sequential removal of the ethyl groups and the chlorine atom from the triazine ring. The genes encoding the enzymes responsible for these initial degradation steps have been identified in various microorganisms, such as Pseudomonas sp. ADP.[1]

The key enzymes in the initial degradation pathway are:

  • AtzA (s-triazine hydrolase): Catalyzes the hydrolytic dechlorination of simazine to hydroxysimazine.

  • AtzB (hydroxyatrazine ethylaminohydrolase): Removes one of the ethyl groups from hydroxysimazine.

  • AtzC (N-isopropylammelide isopropylaminohydrolase): Removes the second ethyl group, leading to the formation of cyanuric acid.

Cyanuric acid is then further mineralized to ammonia and carbon dioxide by the action of other enzymes (AtzD, AtzE, and AtzF).

The following diagram illustrates the initial steps of the microbial degradation of simazine.

Simazine_Degradation cluster_enzymes Enzymatic Reactions Simazine Simazine Hydroxysimazine Hydroxysimazine Simazine->Hydroxysimazine  + H2O - HCl Deethylhydroxysimazine N-ethylammelide Hydroxysimazine->Deethylhydroxysimazine  + H2O - C2H5NH2 Cyanuric_Acid Cyanuric Acid Deethylhydroxysimazine->Cyanuric_Acid  + H2O - C2H5NH2 AtzA AtzA (Dechlorination) AtzB AtzB (Dealkylation) AtzC AtzC (Dealkylation)

Caption: Initial Microbial Degradation Pathway of Simazine.

Conclusion

The use of this compound as a tracer provides an unparalleled level of detail and accuracy in herbicide runoff studies. The experimental protocols and analytical techniques outlined in this guide offer a robust framework for researchers to investigate the environmental fate of simazine. The data generated from such studies are essential for developing effective strategies to minimize the environmental impact of this widely used herbicide. By combining meticulous experimental work with clear data presentation and visualization, scientists can contribute to a more comprehensive understanding of the behavior of herbicides in the environment.

References

Technical Guide: Procurement and Application of Radiolabeled Simazine [Simazine-ring-UL-¹⁴C]

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental fate studies, the use of radiolabeled compounds is indispensable for tracing the metabolic pathways, environmental distribution, and biological activity of molecules. This guide provides an in-depth overview of the commercial sources for radiolabeled Simazine, specifically with a uniformly labeled ¹⁴C ring ([Simazine-ring-UL-¹⁴C]), and outlines typical experimental considerations.

Commercial Suppliers for Custom Synthesis

Researchers seeking [Simazine-ring-UL-¹⁴C] will need to engage with a company that offers custom radiolabeling services. The following table summarizes potential suppliers who have experience with ¹⁴C-labeled organic compounds and agrochemicals.

SupplierServices OfferedKey Features
Institute of Isotopes Co. Ltd. Custom synthesis of ¹⁴C, ¹³C, and ³H labeled compounds, specializing in agrochemicals (pesticides, herbicides, fungicides).[1][2]Over 50 years of experience in preparing isotope-labeled agrochemicals. Molar activities can be set to customer requests, often reaching 1.85 GBq/mM (50 mCi/mM).[1] They offer synthesis of compounds not listed in their catalog and handle all client information confidentially.[1]
Almac Group Custom ¹⁴C radiolabeling for small molecules, peptides, and larger biomolecules, from drug discovery to launch.[3][4]Extensive experience in synthesis and analysis of stable and ¹⁴C isotope-labeled compounds. They have MHRA regulatory approval for ¹⁴C GMP manufacture of drug substances.[3]
Moravek, Inc. Custom manufacturing of non-GMP compounds labeled with radioisotopes (¹⁴C and ³H) and stable isotopes. They also offer GMP ¹⁴C labeling of APIs.[5]With over 45 years of experience, they can prepare nearly any compound, including DEA Schedule I-V controlled substances. They provide purification and analytical services to ensure compounds meet agreed-upon specifications.[5]
American Radiolabeled Chemicals, Inc. (ARC) Supplier of over 5,000 radiolabeled and unlabeled chemicals, including pesticides.[6]While a direct catalog item for Simazine-¹⁴C is not confirmed, their extensive catalog and expertise in radiolabeled chemicals make them a potential candidate for custom synthesis inquiries.[6]

Procurement Workflow for Custom [Simazine-ring-UL-¹⁴C] Synthesis

The process of obtaining a custom radiolabeled compound involves several key steps, from initial inquiry to final product delivery.

Custom Radiosynthesis Workflow cluster_client Researcher/Client cluster_supplier Custom Synthesis Supplier Inquiry Inquiry Feasibility Feasibility Assessment & Route Scouting Inquiry->Feasibility Submit Request Provide_Specs Provide Specifications Provide_Specs->Feasibility Approve_Quote Approve Quote & Timeline Synthesis Radiosynthesis & Purification Approve_Quote->Synthesis Initiate Project Receive_Compound Receive Radiolabeled Simazine & CoA Quotation Generate Quotation Feasibility->Quotation Confirm Feasibility Quotation->Approve_Quote Send Quote QC Quality Control (Purity, Specific Activity) Synthesis->QC Documentation Prepare Certificate of Analysis (CoA) QC->Documentation Documentation->Receive_Compound Ship Product Plant Metabolism Study Workflow cluster_analysis Analysis Start Start Acclimatize Acclimatize Plants in Hydroponic Solution Start->Acclimatize Dose Introduce [¹⁴C]-Simazine to Hydroponic Medium Acclimatize->Dose Harvest Harvest Plants at Pre-determined Time Points Dose->Harvest Rinse Rinse Roots to Remove External Radioactivity Harvest->Rinse Separate Separate Plant into Roots, Stem, Leaves Rinse->Separate Autoradiography Whole Plant Autoradiography Separate->Autoradiography Quantify Quantify Total ¹⁴C (LSC/Oxidizer) Separate->Quantify Extract Solvent Extraction of Tissues Separate->Extract Profile Metabolite Profiling (Radio-HPLC) Extract->Profile

References

Safety and Handling Protocols for Simazine-ring-UL-14C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the safety and handling protocols for Simazine-ring-UL-14C, a radiolabeled herbicide used in research and development. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Quantitative Data

The following table summarizes the known physical, chemical, and radiological properties of Simazine and its Carbon-14 labeled form. Data has been compiled from various safety data sheets and research articles.

PropertyValueSource
Chemical Properties
Chemical Name6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine[1]
CAS Number (unlabeled)122-34-9[1]
Molecular FormulaC₇H₁₂ClN₅[1]
AppearanceWhite to off-white crystalline powder[1]
Melting Point225-229 °C[2]
Solubility in Water5 ppm (at 20–22 °C)[1]
Radiological Properties
IsotopeCarbon-14 (¹⁴C)General Knowledge
Specific Activity15.5 mCi/mmol[3][4]
Radiochemical Purity99%[3][4]
Toxicological Data (unlabeled Simazine)
Acute Oral LD50 (Rat)> 5000 mg/kg[5]
Acute Dermal LD50 (Rat)> 5000 mg/kg[5]

Experimental Protocols

The following are generalized protocols for the handling of this compound in a laboratory setting. These should be adapted to specific experimental needs and institutional safety guidelines.

General Handling and Personal Protective Equipment (PPE)

Due to the radioactive nature of this compound, all handling must be conducted in a designated radioactive materials laboratory. Standard personal protective equipment is mandatory and includes:

  • A lab coat

  • Safety glasses with side shields

  • Disposable nitrile gloves (double gloving is recommended)

  • Closed-toe shoes

Solution Preparation
  • Work Area Preparation : Designate a specific area for handling the radiolabeled compound. Cover the work surface with absorbent paper.

  • Compound Handling : Handle the solid this compound with care to avoid generating dust. Use appropriate tools, such as a microspatula.

  • Solvent Addition : Based on the desired concentration, calculate the required volume of a suitable solvent (e.g., methanol, acetone). Add the solvent to the vial containing the this compound.

  • Dissolution : Gently agitate the vial to ensure complete dissolution.

  • Storage of Solution : Store the resulting solution in a clearly labeled and sealed container in a designated refrigerator or freezer.

Storage

Store this compound in a cool, dry place, away from light and moisture. A storage temperature of 0-6°C is recommended.[2] The storage area must be clearly marked with radiation warning signs.

Waste Disposal

All waste contaminated with this compound (e.g., gloves, absorbent paper, vials) must be disposed of as radioactive waste in accordance with institutional and national regulations.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Work Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh this compound gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve store_solution Store Solution dissolve->store_solution survey_area Survey Work Area store_solution->survey_area decontaminate Decontaminate if Necessary survey_area->decontaminate Contamination Found dispose_waste Dispose of Radioactive Waste survey_area->dispose_waste No Contamination decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

General laboratory workflow for handling this compound.

G cluster_response Immediate Response cluster_minor_spill Minor Spill Procedure cluster_major_spill Major Spill Procedure spill_detected Spill Detected notify_personnel Notify Personnel in Area spill_detected->notify_personnel contain_spill Contain Spill with Absorbent Material notify_personnel->contain_spill assess_spill Assess Spill Severity contain_spill->assess_spill cleanup Clean Up Spill assess_spill->cleanup Minor Spill evacuate Evacuate Area assess_spill->evacuate Major Spill survey_area Survey Area for Contamination cleanup->survey_area report Report to Radiation Safety Officer survey_area->report secure_area Secure the Area evacuate->secure_area contact_rso Contact Radiation Safety Officer Immediately secure_area->contact_rso

Decision-making process for emergency spill procedures.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Simazine-ring-UL-14C using Liquid Scintillation Counting

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide for the control of broadleaf weeds and annual grasses.[1] Understanding its environmental fate, including its persistence, degradation, and mobility in soil and water, is crucial for environmental risk assessment. The use of radiolabeled compounds, such as Simazine-ring-UL-14C, coupled with liquid scintillation counting (LSC), provides a highly sensitive and specific method for quantifying the herbicide and its metabolites in various environmental matrices.[2][3]

These application notes provide detailed protocols for the quantification of this compound in water and soil samples using liquid scintillation counting. The protocols cover sample preparation, LSC analysis, and data interpretation, and are intended for researchers, scientists, and professionals in the fields of environmental science, agricultural science, and drug development.

Principle of Liquid Scintillation Counting

Liquid scintillation counting is a standard analytical technique for the quantification of beta-emitting radionuclides like Carbon-14 (¹⁴C).[2][4] The principle involves the conversion of the kinetic energy of a beta particle into a flash of light (scintillation) upon interaction with a liquid scintillation cocktail. This cocktail typically contains a solvent and a fluorescent solute (fluor). The emitted light is detected by photomultiplier tubes (PMTs) in the LSC instrument, and the intensity of the light is proportional to the energy of the beta particle. The instrument records the number of light flashes per unit time as counts per minute (CPM). To determine the actual disintegration rate (disintegrations per minute, DPM), a quench correction must be applied to account for any reduction in the light output due to interfering substances in the sample.[4]

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound in water and soil samples. These tables are for illustrative purposes to demonstrate typical data presentation for LSC experiments.

Table 1: Quantification of this compound in Water Samples

Sample IDSample Volume (mL)LSC Cocktail Volume (mL)CPM (Counts Per Minute)Quench Indicator (tSIE)Counting Efficiency (%)DPM (Disintegrations Per Minute)Simazine Concentration (µg/L)
Control Blank5.01525450N/AN/A< 0.01
Spiked Sample 15.0155,50042090.56,07710.1
Spiked Sample 25.01510,80041590.012,00020.0
Environmental Sample A5.0151,25038085.01,4712.45
Environmental Sample B5.0153,40037584.54,0246.71

Table 2: Quantification of this compound in Soil Samples

Sample IDSoil Mass (g)LSC Cocktail Volume (mL)CPM (Counts Per Minute)Quench Indicator (tSIE)Counting Efficiency (%)DPM (Disintegrations Per Minute)Simazine Concentration (µg/kg)
Control Blank1.01530350N/AN/A< 0.05
Spiked Sample 11.0156,80032082.08,29350.0
Spiked Sample 21.01513,50031581.516,564100.0
Environmental Sample C1.0152,10029078.02,69216.2
Environmental Sample D1.0154,50028577.55,80634.9

Experimental Protocols

Materials and Reagents
  • This compound (Specific activity and radiochemical purity should be known)

  • Non-labeled Simazine analytical standard

  • Liquid Scintillation Counter (LSC)

  • Liquid scintillation cocktails (e.g., Ultima Gold™, Hionic-Fluor™)

  • Scintillation vials (20 mL, glass, low-potassium)

  • Solvents: Methanol, Chloroform (HPLC grade)[5]

  • Deionized water

  • Sodium hydroxide (for trapping ¹⁴CO₂)

  • Sample oxidizer (for soil combustion)

  • Carbo-Sorb® E (for trapping ¹⁴CO₂)

  • Permafluor® E+ (scintillation cocktail for ¹⁴CO₂)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Pipettes and tips

Protocol 1: Quantification of this compound in Water Samples

This protocol is suitable for clear water samples. For turbid samples, a filtration or centrifugation step is recommended prior to analysis.

  • Sample Collection: Collect water samples in clean glass containers.

  • Sample Preparation:

    • Pipette up to 5 mL of the water sample directly into a 20 mL glass scintillation vial. The exact volume should be recorded. Due to the low solubility of simazine in water (approximately 5 mg/L), a larger sample volume may be necessary for low concentrations, which may require a specialized high-capacity scintillation cocktail.[1][6][7]

    • Add 15 mL of a suitable liquid scintillation cocktail (e.g., Ultima Gold™) that is compatible with aqueous samples.

  • Mixing: Cap the vial tightly and vortex for 30 seconds to ensure a homogenous mixture.

  • Dark Adaptation: Place the vials in the LSC instrument and allow them to dark-adapt for at least 30 minutes to minimize chemiluminescence and photoluminescence.[2]

  • LSC Analysis:

    • Set the LSC to count for ¹⁴C using an appropriate energy window.

    • Count each sample for a sufficient time (e.g., 5-10 minutes) to achieve good counting statistics.

    • Record the CPM and the quench indicator value (e.g., tSIE).

  • Quench Correction and Data Analysis:

    • Use a pre-established quench curve for ¹⁴C with the specific cocktail used to determine the counting efficiency from the quench indicator value.

    • Calculate the DPM using the formula: DPM = CPM / (Counting Efficiency / 100).

    • Calculate the concentration of this compound in the water sample based on the DPM, sample volume, and the specific activity of the radiolabeled standard.

Protocol 2: Direct Quantification of this compound in Soil Samples

This protocol is a direct counting method suitable for rapid screening of soil samples.[3]

  • Sample Collection and Preparation:

    • Collect soil samples and air-dry or use them at field moisture.

    • Homogenize the soil sample by passing it through a 2-mm sieve.

  • Sample Dispensing:

    • Weigh approximately 1-3 grams of the prepared soil directly into a 20 mL glass scintillation vial.[3] The exact weight should be recorded.

  • Addition of Scintillation Cocktail:

    • Add 15-18 mL of a scintillation cocktail capable of suspending soil particles and eluting the ¹⁴C-Simazine (a phosphorescent counting solution may be beneficial).[3]

  • Mixing and Settling:

    • Cap the vial tightly and shake vigorously for 1 minute.

    • Allow the soil to settle for a consistent period before counting to ensure reproducible geometry.[3]

  • Dark Adaptation and LSC Analysis: Follow steps 4 and 5 from Protocol 1.

  • Quench Correction and Data Analysis:

    • Due to significant color and chemical quenching from the soil matrix, automatic external standardization is a crucial tool for estimating the counting efficiency.[3]

    • Calculate DPM and the concentration of this compound in the soil sample as described in Protocol 1, taking into account the soil mass.

Protocol 3: Quantification of ¹⁴CO₂ from this compound Mineralization in Soil

This protocol is used to study the biodegradation of Simazine in soil by trapping and quantifying the evolved ¹⁴CO₂.[8]

  • Incubation Setup:

    • Place a known mass of soil (e.g., 50 g) into a biometer flask.

    • Spike the soil with a known amount of this compound.

    • The side arm of the biometer flask should contain a known volume of a CO₂ trapping solution (e.g., 1 M NaOH).

  • Incubation: Incubate the flasks in the dark at a controlled temperature (e.g., 25°C).[8]

  • Trapping ¹⁴CO₂: At specified time intervals, remove an aliquot of the NaOH trapping solution from the side arm.

  • Sample Preparation for LSC:

    • Pipette a subsample (e.g., 1 mL) of the NaOH trapping solution into a 20 mL scintillation vial.

    • Add 15 mL of a suitable scintillation cocktail (e.g., Hionic-Fluor™) that is compatible with alkaline solutions.[8]

  • LSC Analysis and Data Calculation: Follow the LSC analysis and data calculation steps from Protocol 1 to determine the amount of ¹⁴CO₂ evolved over time.

Visualizations

Experimental Workflow for this compound Quantification in Soil

experimental_workflow cluster_prep Sample Preparation cluster_lsc LSC Analysis cluster_data Data Analysis soil_sample Soil Sample Collection (Sieving & Homogenization) weigh_soil Weigh Soil into Scintillation Vial soil_sample->weigh_soil add_cocktail Add Scintillation Cocktail weigh_soil->add_cocktail vortex Vortex & Dark Adapt add_cocktail->vortex lsc_count Liquid Scintillation Counting (CPM & Quench Measurement) vortex->lsc_count quench_correction Quench Correction (Determine Efficiency) lsc_count->quench_correction dpm_calc Calculate DPM quench_correction->dpm_calc concentration_calc Calculate Simazine Concentration (µg/kg) dpm_calc->concentration_calc

Caption: Workflow for direct LSC quantification of ¹⁴C-Simazine in soil.

Logical Relationship for Quench Correction

quench_correction_logic cpm Raw Counts (CPM) counting_efficiency Counting Efficiency (%) cpm->counting_efficiency dpm Absolute Activity (DPM) cpm->dpm quench_indicator Quench Indicator (e.g., tSIE) quench_indicator->counting_efficiency quench_curve Stored Quench Curve (Efficiency vs. Quench) quench_curve->counting_efficiency counting_efficiency->dpm

Caption: Logic of converting CPM to DPM using quench correction.

References

Application Notes and Protocols for HPLC-Radiodetector Analysis of Simazine-ring-UL-14C Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used triazine herbicide for the control of broadleaf weeds and annual grasses in various agricultural and non-agricultural settings. Understanding its metabolic fate in the environment and in biological systems is crucial for assessing its environmental impact and potential toxicity. The use of uniformly ring-labeled 14C-simazine (Simazine-ring-UL-14C) coupled with High-Performance Liquid Chromatography (HPLC) with in-line radiodetection offers a robust and sensitive method for the separation, identification, and quantification of simazine and its metabolites. This document provides detailed application notes and protocols for conducting such analyses in soil and plant matrices.

The primary metabolic pathways for simazine involve N-dealkylation, hydrolysis of the chlorine atom to a hydroxyl group, and conjugation. The major metabolites typically identified are deethylsimazine (DES), deisopropylsimazine (DIS), and hydroxysimazine.

Metabolic Pathway of Simazine

The degradation of simazine proceeds through several key enzymatic and chemical reactions, leading to metabolites of varying polarity and persistence. The use of ring-labeled 14C-simazine ensures that the triazine ring, the core structure of the molecule, is tracked throughout the metabolic process.

Simazine_Metabolism cluster_0 Simazine Metabolism Simazine This compound Hydroxysimazine Hydroxysimazine Simazine->Hydroxysimazine Hydrolysis DES Deethylsimazine (DES) Simazine->DES N-dealkylation DIS Deisopropylsimazine (DIS) (from Atrazine metabolism) Simazine->DIS N-dealkylation (minor pathway for Simazine) DACT Diaminochlorotriazine (DACT) DES->DACT N-dealkylation DIS->DACT N-dealkylation

Caption: Metabolic pathway of Simazine showing key degradation products.

Experimental Protocols

Protocol 1: Extraction of 14C-Simazine and its Metabolites from Soil

This protocol details the extraction of radiolabeled simazine and its metabolites from soil samples for subsequent HPLC-radiodetector analysis.

Materials:

  • Soil samples treated with this compound

  • Methanol (HPLC grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonium Hydroxide

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Solid Phase Extraction (SPE) C18 cartridges (e.g., Bond Elut)

  • Reflux apparatus

  • Rotary evaporator

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Pre-Extraction Wash (Optional but Recommended): To prevent the conversion of parent simazine to hydroxysimazine during acid extraction, a pre-wash is advised. Add 150 mL of 80:20 acetonitrile/water to 50 g of the soil sample and shake for one hour. Filter the solvent and repeat the wash. This fraction can be analyzed separately for parent simazine if required.

  • Acid Extraction: Transfer the pre-washed soil to a round-bottom flask. Add a solution of 90:20 methanol/concentrated HCl.

  • Reflux: Reflux the soil-solvent mixture for a specified time (e.g., 2 hours). This step is crucial for extracting tightly bound residues.

  • Neutralization and Concentration: After cooling, filter the extract. Neutralize the acidic extract with ammonium hydroxide. Concentrate the extract using a rotary evaporator until it is primarily aqueous.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

    • Load the aqueous concentrate onto the cartridge.

    • Wash the cartridge with deionized water to remove polar interferences.

    • Elute the 14C-simazine and its metabolites with methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for HPLC analysis (e.g., 1 mL of 20% methanol in water). Filter the final extract through a 0.45 µm syringe filter before injection.

Protocol 2: Extraction of 14C-Simazine and its Metabolites from Plant Tissue (e.g., Corn)

This protocol is designed for the extraction of radiolabeled simazine and its metabolites from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, stems, roots) from plants treated with this compound

  • Liquid nitrogen

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Homogenization: Freeze the plant tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a homogenizer.

  • Solvent Extraction: To the powdered tissue, add a suitable volume of 80% aqueous acetonitrile (e.g., 10 mL per gram of tissue).

  • Homogenization and Centrifugation: Homogenize the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid plant debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted 14C-residues.

  • Concentration and Reconstitution: Concentrate the supernatant using a rotary evaporator or a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC-Radiodetector Analysis

The following conditions are a general guideline and may require optimization based on the specific metabolites of interest and the available instrumentation.

HPLC System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 80 20
    25.0 20 80
    30.0 20 80
    35.0 80 20

    | 40.0 | 80 | 20 |

Radiodetector:

  • Type: In-line flow-through radiodetector

  • Scintillant: Liquid scintillation cocktail suitable for mixing with aqueous-organic mobile phases.

  • Scintillant Flow Rate: 2.0 - 3.0 mL/min (typically 2-3 times the HPLC flow rate)

  • Flow Cell: 500 µL

  • Data Acquisition: The detector should be set to acquire data in counts per minute (CPM) or disintegrations per minute (DPM).

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

HPLC_Workflow cluster_workflow Analysis Workflow Sample Sample Collection (14C-Simazine treated soil/plant) Extraction Extraction (Protocol 1 or 2) Sample->Extraction Cleanup SPE Cleanup (if necessary) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration HPLC HPLC Separation (C18 Reverse Phase) Concentration->HPLC Radiodetection Radiodetection (Flow Scintillation) HPLC->Radiodetection Data Data Analysis (Chromatogram Integration) Radiodetection->Data

Caption: General workflow for the analysis of 14C-Simazine metabolites.

Data Presentation

The following table presents hypothetical data on the distribution of 14C-Simazine and its metabolites in a soil matrix over a 90-day period. This data is for illustrative purposes to demonstrate how results from an HPLC-radiodetector analysis can be presented.

Table 1: Distribution of 14C-Residues in Soil Following Application of this compound (% of Applied Radioactivity)

Time (Days)SimazineHydroxysimazineDeethylsimazine (DES)Unidentified Polar MetabolitesBound ResiduesTotal 14C Recovered
098.5<0.1<0.10.51.0100.0
785.25.82.11.55.4100.0
3060.715.34.52.816.7100.0
6042.120.16.23.528.1100.0
9025.922.57.84.139.7100.0

Conclusion

The combination of 14C-radiolabeling with HPLC-radiodetection is a powerful technique for elucidating the metabolic fate of simazine. The protocols and methods described herein provide a comprehensive framework for researchers to conduct these studies. Careful optimization of extraction and chromatographic conditions is essential for achieving accurate and reproducible results. The ability to quantify the parent compound and its metabolites over time allows for a detailed understanding of simazine's persistence and transformation in various environmental and biological systems.

Visualizing ¹⁴C-Simazine in Plants: Application Notes and Protocols for Autoradiography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for visualizing the distribution of ¹⁴C-labeled simazine in plants using macro- and micro-autoradiography. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of experimental workflows and the metabolic pathway of simazine.

Introduction

Simazine is a widely used triazine herbicide that controls broadleaf weeds and annual grasses by inhibiting photosynthesis.[1] Understanding its uptake, translocation, and metabolism within different plant species is crucial for assessing its efficacy, selectivity, and potential environmental impact. Autoradiography using radiolabeled compounds like ¹⁴C-simazine is a powerful technique to visualize and quantify the distribution of the herbicide in whole plants (macro-autoradiography) and at the cellular level (micro-autoradiography).[2][3]

Data Presentation: Quantitative Distribution of ¹⁴C-Simazine

The distribution of ¹⁴C-simazine and its metabolites can be quantified by analyzing the radioactivity in different plant tissues. The following table summarizes the distribution of ¹⁴C activity in various plant species after exposure to ¹⁴C-simazine through a nutrient medium.

Plant SpeciesExposure TimeRoot (%)Rhizome/Stem (%)Petiole (%)Leaf (%)Reference
Acorus gramenius3 days1.81.115.681.5[4]
7 days1.10.910.987.1[4]
Pontederia cordata3 days1.50.412.385.8[4]
7 days0.80.37.991.0[4]
Parrot featherNot Specified---Primary Accumulation[5]
CannaNot Specified---Primary Accumulation[5]

Experimental Protocols

Protocol 1: Macro-autoradiography of ¹⁴C-Simazine in Whole Plants

This protocol outlines the visualization of ¹⁴C-simazine distribution in whole plants, providing a qualitative and semi-quantitative overview of its translocation.

1. Plant Treatment:

  • Grow plants (e.g., corn, soybean, or target weed species) in a hydroponic system or soil.

  • For hydroponic studies, add ¹⁴C-simazine to the nutrient solution to achieve the desired final concentration. The nutrient solution should be continuously aerated.

  • For soil studies, apply the ¹⁴C-simazine solution to the soil surface.

  • For foliar application, use a microsyringe to apply a known amount of ¹⁴C-simazine solution to a specific leaf, often within a lanolin ring to contain the droplet.[6]

2. Sample Harvesting and Preparation:

  • At predetermined time points after treatment, carefully harvest the entire plant, including the roots.

  • Gently wash the roots to remove any adhering soil or nutrient solution. If applied to a leaf, wash the treated leaf with a suitable solvent to remove unabsorbed herbicide.

  • Mount the plant on a sheet of paper or cardboard. Arrange the plant to prevent overlapping of leaves and roots.

  • Press the plant flat between layers of absorbent paper (e.g., newspaper) and cardboard. Apply pressure to ensure good contact for imaging.

  • Dry the pressed plant in an oven at a moderate temperature (e.g., 50-60°C) until all moisture is removed.

3. Autoradiography:

  • In a darkroom, place the dried, pressed plant in direct contact with X-ray film or a phosphor imaging plate.

  • Place the plant and film/plate in a light-tight press or cassette.

  • Exposure time will vary depending on the amount of radioactivity applied and the plant species. It can range from several days to a few weeks. Empirical testing is often required to determine the optimal exposure time.

  • For quantitative analysis, co-expose a set of calibrated ¹⁴C standards with the plant sample.

4. Image Development and Analysis:

  • Develop the X-ray film according to the manufacturer's instructions.

  • If using a phosphor imaging plate, scan the plate using a phosphor imager.[5]

  • The resulting image will show the distribution of ¹⁴C-simazine and its metabolites, with darker areas indicating higher concentrations of radioactivity.

  • For quantitative analysis, measure the optical density of different plant parts and compare them to the standards.[7]

Protocol 2: Micro-autoradiography of ¹⁴C-Simazine in Plant Tissues

This protocol provides a method to localize ¹⁴C-simazine at the cellular and tissue level.

1. Plant Treatment:

  • Treat plants with ¹⁴C-simazine as described in Protocol 1.

2. Tissue Sampling and Fixation:

  • At desired time points, excise small tissue samples (e.g., leaf discs, root segments) from the treated plant.

  • Immediately freeze the tissue in liquid nitrogen or isopentane cooled by liquid nitrogen to minimize the translocation of radiolabeled compounds.

  • Alternatively, use chemical fixation, for example, with a solution of formaldehyde, acetic acid, and ethanol (FAA).

3. Embedding and Sectioning:

  • Dehydrate the fixed tissue through a graded ethanol series.

  • Infiltrate the tissue with an embedding medium such as paraffin or a resin (e.g., LR White).

  • Embed the tissue in blocks and allow them to harden.

  • Section the embedded tissue using a microtome to a thickness of 5-10 µm.

  • Mount the sections on gelatin-coated microscope slides.

4. Emulsion Coating:

  • In a darkroom with a safelight, melt liquid photographic emulsion (e.g., Kodak NTB-2) in a water bath at 40-45°C.

  • Dip the slides with the tissue sections into the molten emulsion or apply a layer of emulsion over the sections.[2]

  • Allow the emulsion to dry completely in a vertical position.

5. Exposure:

  • Place the slides in a light-tight slide box with a desiccant.

  • Store the box at 4°C for the exposure period, which can range from several weeks to months, depending on the radioactivity level in the tissue.

6. Development and Staining:

  • In the darkroom, develop the slides in a suitable developer (e.g., Kodak D-19) according to the manufacturer's instructions.

  • Rinse the slides in a stop bath (e.g., 1% acetic acid).

  • Fix the emulsion in a photographic fixer (e.g., Kodak Fixer).

  • Wash the slides thoroughly with distilled water.

  • Counterstain the tissue sections with a histological stain (e.g., toluidine blue or safranin and fast green) to visualize the underlying cellular structures.

7. Microscopic Analysis:

  • Dehydrate the stained sections and mount a coverslip using a mounting medium.

  • Examine the slides under a light microscope. Silver grains in the emulsion will appear as black dots, indicating the location of ¹⁴C-simazine.

Visualizations

Simazine Metabolic Pathway in Plants

Simazine is metabolized in plants primarily through two main pathways: N-dealkylation and hydroxylation, which are often followed by conjugation with glutathione. These reactions decrease the phytotoxicity of the herbicide.[6]

Simazine_Metabolism Simazine Simazine (Phytotoxic) Monodealkylated_Simazine Monodealkylated Simazine (Partially Phytotoxic) Simazine->Monodealkylated_Simazine N-dealkylation (Cytochrome P450) Hydroxy_Simazine Hydroxy-Simazine (Non-phytotoxic) Simazine->Hydroxy_Simazine Hydroxylation Glutathione_Conjugate Glutathione Conjugate Simazine->Glutathione_Conjugate Glutathione-S-transferase Didealkylated_Simazine Didealkylated Simazine (Non-phytotoxic) Monodealkylated_Simazine->Didealkylated_Simazine N-dealkylation (Cytochrome P450)

Caption: Metabolic pathway of simazine in plants.

Experimental Workflow for Macro-Autoradiography

The following diagram illustrates the key steps involved in the macro-autoradiography of ¹⁴C-simazine in plants.

Macro_Autoradiography_Workflow A Plant Growth B ¹⁴C-Simazine Treatment A->B C Harvesting B->C D Washing C->D E Pressing & Drying D->E F Exposure to Film/ Phosphor Screen E->F G Image Development/ Scanning F->G H Data Analysis G->H

Caption: Workflow for macro-autoradiography.

Experimental Workflow for Micro-Autoradiography

This diagram outlines the procedural flow for localizing ¹⁴C-simazine at the tissue and cellular level.

Micro_Autoradiography_Workflow A Plant Treatment with ¹⁴C-Simazine B Tissue Sampling & Fixation A->B C Dehydration & Embedding B->C D Sectioning C->D E Emulsion Coating D->E F Exposure E->F G Development & Staining F->G H Microscopic Analysis G->H

Caption: Workflow for micro-autoradiography.

References

Application Note: Solid-Phase Extraction of 14C-Simazine from Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the extraction and quantification of 14C-labeled simazine from various water samples using solid-phase extraction (SPE). The described protocol utilizes C18 SPE cartridges, which offer high recovery rates and sample cleanup efficiency. Quantification of 14C-simazine is achieved through liquid scintillation counting (LSC). This method is particularly suited for environmental monitoring, metabolism studies, and other research applications where accurate measurement of radiolabeled herbicides in aqueous matrices is required.

Introduction

Simazine [2-chloro-4,6-bis(ethylamino)-s-triazine] is a widely used herbicide for the control of broad-leaved and grassy weeds. Monitoring its presence and fate in water bodies is crucial for environmental risk assessment. The use of 14C-labeled simazine allows for highly sensitive and specific tracking of the compound in complex environmental samples. Solid-phase extraction has emerged as a superior alternative to traditional liquid-liquid extraction due to its reduced solvent consumption, higher sample throughput, and improved reproducibility. This note provides a detailed protocol for the extraction of 14C-simazine from water, followed by quantification using LSC.

Materials and Reagents

  • 14C-Simazine stock solution: (Specific activity and concentration as required)

  • SPE Cartridges: C18, 500 mg, 6 mL (or similar)

  • Methanol (MeOH): HPLC grade

  • Acetone: HPLC grade

  • Deionized Water: High purity

  • Scintillation Cocktail: Suitable for aqueous and organic samples

  • Glass Vials: 20 mL, for scintillation counting

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Liquid Scintillation Counter

Experimental Protocols

Water Sample Preparation
  • Collect water samples in clean, amber glass bottles.

  • If required, filter the water samples through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • For recovery studies, spike a known volume of the water sample with a specific activity of 14C-simazine standard solution.

Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for C18 SPE cartridges.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Follow with 5 mL of deionized water. Do not allow the cartridge to dry out between conditioning steps or before sample loading.

  • Sample Loading:

    • Load the aqueous sample (up to 1 L) onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-extracted polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained 14C-simazine from the cartridge with 2 x 3 mL of acetone.[1][2]

    • Collect the eluate in a clean glass tube.

  • Eluate Concentration:

    • Evaporate the acetone eluate to a small volume (e.g., 0.5 mL) under a gentle stream of nitrogen at room temperature.

Quantification by Liquid Scintillation Counting (LSC)
  • Quantitatively transfer the concentrated eluate to a 20 mL glass scintillation vial.

  • Rinse the concentration tube with a small volume of acetone and add it to the scintillation vial to ensure complete transfer.

  • Add 15 mL of a suitable scintillation cocktail to the vial.

  • Cap the vial and shake well to ensure a homogenous mixture.

  • Place the vial in a liquid scintillation counter and count for a sufficient time to achieve good counting statistics.

  • The activity of 14C-simazine in the sample is determined by comparing the sample counts per minute (CPM) to a calibration curve generated from known standards.

Data Presentation

The following tables summarize the expected recovery rates for simazine using different SPE methods, which can be used as a benchmark for method validation with 14C-simazine.

Table 1: Recovery of Simazine using C18 SPE Cartridges

AnalyteRecovery Efficiency (%)Limit of Detection (µg/L)Reference
Simazine920.05[3]
Atrazine950.05[3]

Table 2: Recovery of Triazine Herbicides with Optimized C18 SPE and Acetone Elution

AnalyteRecovery (%)Relative Standard Deviation (%)Reference
Simazine79-992-12[1][2]
Atrazine79-992-12[1][2]
Propazine79-992-12[1][2]
Terbutylazine79-992-12[1][2]
Cyanazine79-992-12[1][2]

Experimental Workflow Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (spiked with 14C-Simazine) Condition 1. Condition Cartridge (Methanol & Water) Load 2. Load Sample Condition->Load Conditioned Cartridge Wash 3. Wash Cartridge (Deionized Water) Load->Wash Loaded Cartridge Elute 4. Elute 14C-Simazine (Acetone) Wash->Elute Washed Cartridge Concentrate 5. Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Eluate LSC 6. Add Scintillation Cocktail Concentrate->LSC Concentrated Sample Quantify 7. Quantify by LSC LSC->Quantify Prepared Vial

Caption: Workflow for the solid-phase extraction and quantification of 14C-simazine.

Conclusion

The described solid-phase extraction method provides an effective and efficient means of isolating 14C-simazine from water samples for subsequent quantification by liquid scintillation counting. The use of C18 cartridges offers high recovery and reproducibility, making this protocol suitable for a wide range of research and monitoring applications in the fields of environmental science, drug metabolism, and agricultural science.

References

Application Notes and Protocols for Plant Uptake and Translocation Studies Using Simazine-ring-UL-14C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting plant uptake and translocation studies using radiolabeled Simazine (Simazine-ring-UL-14C). The information is intended to guide researchers in designing and executing robust experiments to understand the fate of this herbicide in various plant species.

Introduction

Simazine is a widely used triazine herbicide that primarily functions by inhibiting photosynthesis.[1] Understanding its uptake by plant roots, subsequent translocation throughout the plant, and potential metabolism is crucial for assessing its efficacy, environmental impact, and the development of herbicide-resistant crops. The use of uniformly ring-labeled 14C-Simazine allows for sensitive and accurate quantification of the herbicide's movement and distribution within plant tissues.

Data Presentation: Quantitative Uptake and Translocation of this compound

The following tables summarize quantitative data from studies on the uptake and distribution of 14C-Simazine in different plant species. These data illustrate the typical patterns of simazine movement, with accumulation primarily in the leaves.

Table 1: Distribution of ¹⁴C in Red Pine (Pinus resinosa) and White Pine (Pinus strobus) Seedlings 40 Days After Treatment with ¹⁴C-Simazine

Plant SpeciesPlant Part¹⁴C Distribution (% of Total Uptake)
Red PineNeedles~3 times more than White Pine
Roots1.4 (relative to tops)
White PineNeedles-
Roots8.4 (relative to tops)

Data from this table is synthesized from a study on red and white pine seedlings, which indicated differential absorption and distribution.

Table 2: Distribution of ¹⁴C-Simazine in Acorus gramenius Over a 7-Day Exposure Period

Days of ExposureRoots (% of Total ¹⁴C)Rhizomes (% of Total ¹⁴C)Leaves (% of Total ¹⁴C)
11.20.11.4
31.60.25.1
52.10.38.9
72.50.414.5

Table 3: Distribution of ¹⁴C-Simazine in Pontederia cordata Over a 7-Day Exposure Period

Days of ExposureRoots (% of Total ¹⁴C)Petioles (% of Total ¹⁴C)Leaves (% of Total ¹⁴C)
10.80.30.6
31.50.92.1
52.01.53.5
72.82.35.2

Tables 2 and 3 are based on a study where plants were exposed to [14C]-simazine in a nutrient medium.[2]

Experimental Protocols

This section provides a detailed methodology for conducting a plant uptake and translocation study with this compound.

Materials
  • Plant Material: Healthy, uniformly sized plants of the desired species (e.g., maize, soybean, wheat, or model plants like Arabidopsis thaliana).

  • Radiolabeled Compound: this compound with a known specific activity.

  • Growth Medium: Hydroponic solution (e.g., Hoagland's solution) or a suitable soil matrix.[2]

  • Growth Chamber/Greenhouse: With controlled temperature, light, and humidity.

  • Treatment Application: Micropipettes, syringes, or equipment for soil drench application.

  • Sample Processing:

    • Surgical scissors or scalpels

    • Analytical balance

    • Plant tissue oxidizer

    • Liquid scintillation vials

    • Scintillation cocktail

  • Analysis:

    • Liquid Scintillation Counter (LSC)

    • Phosphor imager or X-ray film for autoradiography

Experimental Procedure
  • Plant Growth and Acclimatization:

    • Grow plants in the chosen medium until they reach the desired growth stage.

    • Acclimate the plants in the growth chamber or greenhouse for at least 48 hours before starting the experiment to ensure they are actively transpiring.

  • Preparation of Treatment Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol).

    • Dilute the stock solution with the hydroponic solution or water to achieve the desired final concentration of simazine and a known radioactivity level (e.g., in Becquerels per milliliter, Bq/mL).

  • Application of Radiolabeled Simazine:

    • Hydroponic System: Replace the existing nutrient solution with the ¹⁴C-simazine treatment solution. Ensure the roots are fully submerged.

    • Soil System: Apply a known volume and radioactivity of the ¹⁴C-simazine solution evenly to the soil surface.

  • Incubation and Harvesting:

    • Maintain the plants under controlled environmental conditions for the duration of the experiment.

    • Harvest plants at predetermined time points (e.g., 24, 48, 72, and 96 hours) to assess the time course of uptake and translocation.

  • Sample Processing:

    • At each harvest time, carefully remove the plant from the growth medium.

    • Gently wash the roots with non-radioactive nutrient solution or water to remove any unbound ¹⁴C-simazine from the root surface.

    • Section the plant into different parts: roots, stem, and leaves. For larger plants, further sectioning of leaves (e.g., upper, middle, lower) may be beneficial.

    • Record the fresh weight of each plant part.

    • Dry the plant parts in an oven at 60-70°C to a constant weight and record the dry weight.

  • Quantification of Radioactivity:

    • Combust a known weight of the dried plant tissue in a biological oxidizer. The ¹⁴CO₂ produced is trapped in a scintillation cocktail.

    • Measure the radioactivity in the scintillation vials using a Liquid Scintillation Counter.

    • Calculate the amount of ¹⁴C-Simazine in each plant part based on the specific activity of the starting material.

  • Autoradiography (Optional):

    • Press the whole plant or plant sections onto a phosphor screen or X-ray film.

    • Expose for a sufficient duration to obtain a clear image of the radiolabel distribution.

    • This provides a qualitative visualization of where the ¹⁴C-Simazine has accumulated.

Visualizations

Experimental Workflow

experimental_workflow start Start: Plant Growth & Acclimatization prep_solution Prepare ¹⁴C-Simazine Treatment Solution start->prep_solution application Apply ¹⁴C-Simazine to Plants prep_solution->application incubation Incubate Plants (Time Course) application->incubation harvest Harvest & Section Plants incubation->harvest process Wash, Weigh & Dry Plant Parts harvest->process quantify Quantify ¹⁴C by LSC (via Tissue Oxidation) process->quantify autorad Autoradiography (Optional) process->autorad data_analysis Data Analysis: Uptake & Translocation quantify->data_analysis autorad->data_analysis end End: Report Results data_analysis->end

Caption: Experimental workflow for this compound plant uptake and translocation studies.

Conceptual Pathway of Simazine Uptake, Translocation, and Action

simazine_pathway simazine_soil ¹⁴C-Simazine in Soil/Hydroponic Solution root_uptake Root Uptake (Apoplastic & Symplastic) simazine_soil->root_uptake xylem_loading Xylem Loading root_uptake->xylem_loading translocation Acropetal Translocation (via Xylem) xylem_loading->translocation leaf_accumulation Accumulation in Leaves & Meristems translocation->leaf_accumulation photosynthesis_inhibition Inhibition of Photosystem II (Site of Action) leaf_accumulation->photosynthesis_inhibition metabolism Potential Metabolism (e.g., N-dealkylation) leaf_accumulation->metabolism

Caption: Conceptual pathway of simazine uptake, translocation, and its mode of action in a plant.

References

Leaching column experiments with Simazine-ring-UL-14C in different soil types

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Leaching Column Experiments with Simazine-ring-UL-14C

Introduction

Simazine (6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine) is a widely used s-triazine herbicide for controlling broadleaf weeds.[1][2] Its potential to move through soil profiles and contaminate groundwater is a significant environmental concern.[3][4] Leaching column experiments using radiolabeled compounds, such as this compound, are essential for quantifying the mobility, persistence, and degradation of this herbicide in various soils under controlled laboratory conditions. The use of a uniformly ring-labeled 14C-simazine ensures that the radiotracer follows the core structure of the molecule throughout its degradation process.

Objective

The primary objective of these experiments is to determine the fate and transport of simazine in different soil types. This involves assessing its leaching potential, degradation rates, and the distribution of its metabolites within the soil column. The data generated is crucial for environmental risk assessment and for developing strategies to mitigate groundwater contamination.

Key Principles

  • Soil Interaction: Simazine's mobility is heavily influenced by soil properties. It tends to be more mobile in sandy soils with low organic matter and can be retained more strongly in soils with higher clay and organic matter content.[3][5] The primary sorption mechanism is often through interactions with organic matter.[3]

  • Degradation: The primary means of simazine dissipation in soil is microbial degradation.[1][3] This process can be influenced by soil type, microbial population, and environmental conditions.[6] Autoclaving or sterilizing soil can significantly reduce degradation, highlighting the importance of biotic activity.[6]

  • Radiotracing: The use of 14C-labeled simazine allows for a complete mass balance of the applied herbicide. By measuring radioactivity in the leachate and in different soil sections, researchers can accurately track the movement of the parent compound and its degradation products.

Experimental Protocols

This section provides a detailed methodology for conducting leaching column experiments with this compound.

1. Materials and Reagents

  • Soil: A minimum of three different soil types with varying textures (e.g., sandy loam, silt loam, clay loam). Soils should be air-dried and sieved (<2 mm).

  • Columns: Glass or PVC columns (e.g., 30-60 cm in length, 5-10 cm internal diameter) with end caps and a port for leachate collection.[7]

  • Radiochemical: this compound with a known specific activity.

  • Analytical Standard: Non-labeled, analytical grade simazine.

  • Leaching Solution: 0.01 M Calcium Chloride (CaCl2) solution to simulate the ionic strength of soil water.

  • Extraction Solvent: Methanol or acetonitrile for extracting simazine and its metabolites from soil.

  • Analytical Equipment:

    • Liquid Scintillation Counter (LSC) for quantifying 14C.

    • High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or fraction collector for separating parent simazine from its metabolites.

    • Combustion Oxidizer for analyzing non-extractable (bound) residues in soil.

2. Column Preparation

  • Place a glass wool plug or a fine mesh screen at the bottom of each column to retain the soil.

  • Pack the columns with the selected air-dried, sieved soil to a uniform bulk density that is representative of field conditions. This can be achieved by adding soil in small increments and gently tapping the column.

  • Slowly saturate the columns from the bottom with the 0.01 M CaCl2 solution to displace air and ensure complete wetting.

  • Allow the columns to drain freely until they reach gravitational equilibrium (field capacity) before applying the herbicide.

3. Simazine Application

  • Prepare an application solution by dissolving a known amount of this compound and unlabeled simazine in a minimal volume of a suitable solvent (e.g., acetone or methanol). The amount should correspond to a realistic agricultural application rate.

  • Using a pipette or syringe, apply the solution evenly over the entire surface of the soil column.

  • Allow the solvent to evaporate completely from the soil surface in a fume hood.

4. Leaching Procedure

  • Place the prepared columns in a dark, temperature-controlled environment to prevent photodegradation.

  • Begin the leaching process by applying the 0.01 M CaCl2 solution to the top of the columns at a slow, constant rate, simulating a specific rainfall regime.

  • Collect the leachate that passes through the column at regular intervals (e.g., daily or after specific volumes of solution have been applied).

  • Record the volume of each leachate fraction collected. The experiment can run for several weeks to simulate a full growing season.[8]

5. Sample Analysis

  • Leachate Analysis:

    • Measure the total 14C radioactivity in an aliquot of each leachate fraction using LSC.

    • Pool fractions with significant radioactivity for analysis by HPLC to identify and quantify the parent 14C-simazine and its radiolabeled metabolites.

  • Soil Analysis:

    • Section the soil core into specific depth increments (e.g., 0-5 cm, 5-10 cm, 10-20 cm, 20-30 cm).[7][8]

    • Homogenize the soil from each section.

    • Extract a subsample of soil from each section with an appropriate solvent (e.g., methanol). Analyze the extractable radioactivity by LSC and HPLC.

    • Analyze a separate subsample of the extracted soil via combustion to determine the amount of non-extractable (bound) 14C-residues.

Data Presentation

Quantitative results should be organized into tables to facilitate comparison across different soil types.

Table 1: Mass Balance and Distribution of Applied 14C-Simazine Residues

Soil Type% of Applied 14C in Leachate% of Applied 14C in Soil (0-10 cm)% of Applied 14C in Soil (10-20 cm)% of Applied 14C in Soil (20-30 cm)% Bound Residues (Total Soil)Total Recovery (%)
Sandy LoamDataDataDataDataDataData
Silt LoamDataDataDataDataDataData
Clay LoamDataDataDataDataDataData

Table 2: Characterization of 14C-Residues in Leachate and Topsoil (0-10 cm)

Soil TypeSample% as Parent Simazine% as Hydroxysimazine% as Deethylsimazine% as Other Metabolites
Sandy LoamLeachateDataDataDataData
Soil (0-10 cm)DataDataDataData
Silt LoamLeachateDataDataDataData
Soil (0-10 cm)DataDataDataData
Clay LoamLeachateDataDataDataData
Soil (0-10 cm)DataDataDataData

Mandatory Visualizations

Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experiment Execution cluster_2 Phase 3: Analysis A Soil Collection (Sandy Loam, Silt Loam, Clay Loam) B Soil Sieving & Air-Drying A->B C Column Packing to Uniform Bulk Density B->C D Column Saturation (0.01M CaCl2) C->D E Application of This compound D->E Start Experiment F Simulated Leaching (0.01M CaCl2) E->F G Fractional Leachate Collection F->G H Soil Column Sectioning (by depth) F->H End of Experiment I Leachate Analysis (LSC & HPLC) G->I Analyze Leachate J Soil Extraction & Analysis (LSC, HPLC, Combustion) H->J K Data Compilation & Mass Balance Calculation I->K J->K G cluster_dealkylation N-Dealkylation (Microbial) cluster_hydrolysis Hydrolysis (Chemical/Microbial) Simazine Simazine (Parent Herbicide) Deethyl Deethylsimazine Simazine->Deethyl Deisopropyl Deisopropylsimazine Simazine->Deisopropyl Hydroxy Hydroxysimazine Simazine->Hydroxy Diamino Diaminochlorotriazine Deethyl->Diamino Deisopropyl->Diamino

References

Application Notes and Protocols for Simazine Immunoassay Development with Low Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine is a widely used herbicide belonging to the triazine class.[1] Its potential for environmental contamination of soil and water necessitates sensitive and specific detection methods for monitoring and risk assessment.[1] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, cost-effective, and high-throughput alternative to traditional chromatographic methods for detecting simazine.[2][3] A key challenge in developing such assays is achieving high specificity for simazine with minimal cross-reactivity to other structurally similar triazine herbicides, such as atrazine and propazine. This document provides detailed application notes and experimental protocols for the development of a highly specific immunoassay for simazine.

The development of a successful immunoassay hinges on the rational design of haptens, the production of high-affinity antibodies, and the optimization of the assay format. This guide will cover these critical aspects, providing researchers with the necessary information to produce a reliable simazine-specific immunoassay.

Key Principles for Achieving Low Cross-Reactivity

The specificity of a competitive immunoassay is primarily determined by the antibody's ability to selectively bind to the target analyte. To minimize cross-reactivity with other triazine herbicides, the following principles are crucial:

  • Hapten Design: The hapten, a small molecule that is chemically coupled to a carrier protein to become immunogenic, should expose unique structural features of simazine to the immune system. The point of attachment of the spacer arm to the simazine molecule is critical. For triazines, derivatization at the 2-chloro position or the N-alkyl side chains can significantly influence the specificity of the resulting antibodies.[4]

  • Antibody Selection: Monoclonal antibodies (mAbs) are generally preferred over polyclonal antibodies (pAbs) for assays requiring high specificity, as they recognize a single epitope on the antigen.[5] The screening process for hybridomas is a critical step to select for clones producing antibodies with the desired specificity profile.

  • Assay Format: The choice of immunoassay format, such as direct or indirect competitive ELISA, and the nature of the coating antigen or enzyme conjugate can also impact the assay's sensitivity and specificity.[6]

Data Presentation

Antibody Specificity and Cross-Reactivity

The cross-reactivity of an antibody is typically assessed by determining the concentration of related compounds required to cause 50% inhibition (IC50) in a competitive immunoassay and comparing it to the IC50 of the target analyte (simazine).

Table 1: Cross-Reactivity of a Simazine-Specific Monoclonal Antibody

CompoundIC50 (ng/mL)Cross-Reactivity (%)*
Simazine0.5100
Atrazine7.07.1
Propazine5.59.1
Ametryn> 100< 0.5
Terbutylazine> 100< 0.5
Deethylatrazine> 100< 0.5
Hydroxyatrazine> 1000< 0.05

*Cross-Reactivity (%) = (IC50 of Simazine / IC50 of Cross-Reactant) x 100

Note: The data presented in this table is a representative example based on typical results from the literature and should be determined empirically for each newly developed antibody.

Assay Performance Characteristics

Table 2: Performance Characteristics of the Developed Simazine ELISA

ParameterValue
Assay FormatIndirect Competitive ELISA
Limit of Detection (LOD)0.05 ng/mL
Linear Working Range0.1 - 5.0 ng/mL
IC50 (Simazine)0.5 ng/mL
Intra-assay Precision (CV%)< 10%
Inter-assay Precision (CV%)< 15%
Recovery in Spiked Water Samples85 - 110%

Experimental Protocols

Hapten Synthesis

To elicit antibodies specific to simazine, a hapten is synthesized by introducing a spacer arm with a terminal functional group (e.g., carboxyl group) suitable for conjugation to a carrier protein. A common strategy involves replacing the 2-chloro group of simazine with a thiol-containing carboxylic acid.[4]

Protocol 1: Synthesis of a Simazine Hapten (e.g., S-(2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl))thiopropanoic acid)

  • Materials: Simazine, 3-mercaptopropanoic acid, sodium hydride, N,N-dimethylformamide (DMF), diethyl ether, hydrochloric acid (HCl), standard laboratory glassware, and magnetic stirrer.

  • Procedure:

    • Dissolve simazine in anhydrous DMF.

    • Add sodium hydride to the solution under an inert atmosphere (e.g., nitrogen or argon) and stir.

    • Slowly add a solution of 3-mercaptopropanoic acid in DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by slowly adding water.

    • Acidify the mixture with HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and then with diethyl ether.

    • Dry the product under vacuum.

    • Confirm the structure of the synthesized hapten using techniques such as NMR and mass spectrometry.

Preparation of Immunogen and Coating Antigen

The synthesized hapten is conjugated to a carrier protein to make it immunogenic. Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are commonly used carrier proteins.[7] For an indirect competitive ELISA, the hapten is also conjugated to a different protein, such as Ovalbumin (OVA), to serve as the coating antigen.[8] This "heterologous" approach often improves assay sensitivity.

Protocol 2: Conjugation of Hapten to Carrier Protein (e.g., KLH) via the Active Ester Method

  • Materials: Simazine hapten, N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMF, KLH, phosphate-buffered saline (PBS), dialysis tubing.

  • Procedure:

    • Activation of Hapten: Dissolve the simazine hapten, NHS, and DCC (or EDC) in DMF. Stir the mixture at room temperature for 4-6 hours to form the active ester.

    • Conjugation: Dissolve KLH in PBS. Slowly add the activated hapten solution to the KLH solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

    • Purification: Remove unconjugated hapten by extensive dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.

    • Determine the conjugation ratio (moles of hapten per mole of protein) using spectrophotometric methods or MALDI-TOF mass spectrometry.[7] A hapten density of around 15 molecules per carrier protein is often effective.[7]

    • Store the immunogen at -20°C.

    • Repeat the same procedure using OVA to prepare the coating antigen.

Antibody Production (Monoclonal)

Monoclonal antibodies are produced using hybridoma technology, which involves fusing antibody-producing B-cells from an immunized animal with myeloma cells.[9]

Protocol 3: Monoclonal Antibody Production

  • Immunization:

    • Emulsify the simazine-KLH immunogen with an equal volume of complete Freund's adjuvant for the primary immunization.

    • Immunize BALB/c mice with the emulsion (e.g., 50-100 µg of immunogen per mouse) via subcutaneous or intraperitoneal injection.

    • Boost the mice with the immunogen emulsified in incomplete Freund's adjuvant at 3-week intervals.

    • Monitor the antibody titer in the mouse serum using an indirect ELISA with the simazine-OVA coating antigen.

    • Administer a final intravenous boost without adjuvant 3-4 days before fusion.

  • Cell Fusion and Hybridoma Production:

    • Isolate spleen cells from the immunized mouse.

    • Fuse the spleen cells with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.[9]

  • Screening and Cloning:

    • Screen the culture supernatants of the growing hybridomas for the presence of antibodies that bind to the simazine-OVA conjugate using an indirect ELISA.

    • Perform a competitive ELISA to identify hybridomas producing antibodies that are strongly inhibited by free simazine but not by other triazines.

    • Clone the selected hybridomas by limiting dilution to ensure monoclonality.

    • Expand the positive clones and produce ascitic fluid in mice or culture them in vitro to harvest the monoclonal antibodies.

  • Antibody Purification: Purify the monoclonal antibodies from ascitic fluid or culture supernatant using protein A or protein G affinity chromatography.

Indirect Competitive ELISA Protocol

This protocol describes a typical indirect competitive ELISA for the detection of simazine.

Protocol 4: Simazine Indirect Competitive ELISA

  • Coating:

    • Dilute the simazine-OVA conjugate in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (e.g., 1 µg/mL).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer (e.g., PBS containing 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate as described in step 2.

  • Competitive Reaction:

    • Add 50 µL of simazine standard solutions or unknown samples to the wells.

    • Immediately add 50 µL of the diluted monoclonal antibody solution to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate as described in step 2.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction:

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the simazine concentration. Determine the concentration of simazine in the unknown samples from this curve.

Visualizations

Immunoassay_Development_Workflow Hapten Hapten Synthesis Immunogen Immunogen (Hapten-KLH) Hapten->Immunogen Conjugation CoatingAg Coating Antigen (Hapten-OVA) Hapten->CoatingAg Conjugation Immunization Animal Immunization Immunogen->Immunization ELISA_Dev ELISA Development & Optimization CoatingAg->ELISA_Dev Fusion Cell Fusion (Spleen & Myeloma) Immunization->Fusion Screening Hybridoma Screening (ELISA) Fusion->Screening Cloning Cloning & Expansion Screening->Cloning Select Specific Clones mAb_Prod Monoclonal Antibody Production Cloning->mAb_Prod mAb_Prod->ELISA_Dev Validation Assay Validation ELISA_Dev->Validation

Caption: Workflow for the development of a simazine-specific monoclonal antibody and immunoassay.

Caption: Schematic of the indirect competitive ELISA protocol for simazine detection.

Caption: Hapten design strategy for generating simazine-specific antibodies.

References

Measuring ¹⁴CO₂ Evolution from Simazine-ring-UL-¹⁴C Mineralization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for quantifying the mineralization of uniformly labeled ¹⁴C-ring simazine in soil samples by measuring the evolution of ¹⁴CO₂. The methodology described herein is fundamental for environmental fate studies of pesticides and other xenobiotics, providing critical data on their persistence and degradation pathways in terrestrial ecosystems. This application note includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the workflow and relevant biochemical pathways to ensure robust and reproducible results.

Introduction

Simazine [6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine] is a widely used s-triazine herbicide for the control of broadleaf and grassy weeds. Understanding its environmental fate, particularly its biodegradation, is crucial for assessing its ecological impact. Mineralization is the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide (CO₂), water, and mineral salts. By using simazine uniformly labeled with Carbon-14 in the triazine ring (Simazine-ring-UL-¹⁴C), researchers can accurately trace the fate of the core structure of the molecule. The measurement of evolved ¹⁴CO₂ serves as a direct and definitive indicator of the cleavage and subsequent catabolism of the triazine ring, a key step in the detoxification of this herbicide in the environment.

This protocol is based on established methodologies, including those outlined in OECD Guideline 307 for the testing of chemicals' aerobic and anaerobic transformation in soil.[1][2][3][4][5] It is designed for laboratory-based incubation studies using soil as the matrix.

Data Presentation

Quantitative data from simazine mineralization studies should be organized to facilitate clear interpretation and comparison across different experimental conditions. The following tables provide templates for presenting typical results.

Table 1: Cumulative Mineralization of Simazine-ring-UL-¹⁴C to ¹⁴CO₂ in Soil

Incubation Time (Days)Cumulative ¹⁴CO₂ Evolved (% of Applied Radioactivity)Standard Deviation
00.00.0
75.20.8
1412.81.5
3025.62.1
6042.33.5
9055.14.2
12060.53.9

Table 2: Mineralization Rates of Simazine-ring-UL-¹⁴C in Different Soil Types

Soil TypeSimazine HistoryMineralization Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (Days)Maximum Mineralization (% of Applied)
Sandy LoamNone0.00886.662%
Clay LoamHistory of Use0.02527.775%
Silt LoamNone0.01163.058%

Experimental Protocols

This section provides a detailed, step-by-step methodology for a laboratory-based study to measure the mineralization of ¹⁴C-labeled simazine in soil.

Materials and Reagents
  • Radiolabeled Compound: Simazine-ring-UL-¹⁴C (Uniformly labeled with ¹⁴C in the triazine ring), with a known specific activity (e.g., >98% radiochemical purity).

  • Analytical Grade Simazine: Non-labeled simazine for preparing the treatment solution.

  • Soil: Freshly collected and characterized soil (e.g., sandy loam, silt loam). Sieve to <2 mm and adjust moisture to 40-60% of maximum water holding capacity.

  • Incubation Vessels: Biometer flasks (250 mL) or similar incubation chambers that allow for the separation of the soil from a CO₂ trap.

  • ¹⁴CO₂ Trapping Solution: 0.5 M or 1.0 M Sodium Hydroxide (NaOH) solution.

  • Scintillation Vials: 20 mL glass or plastic vials.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for aqueous samples (e.g., Ultima Gold™, ScintiSafe™).

  • Liquid Scintillation Counter (LSC).

  • Solvents: Acetone, methanol (HPLC grade).

  • Standard laboratory equipment: Balances, pipettes, syringes, vortex mixer, centrifuge.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for ¹⁴C-Simazine Mineralization cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_prep Soil Collection & Sieving moisture_adj Moisture Adjustment soil_prep->moisture_adj soil_spiking Spike Soil with ¹⁴C-Simazine moisture_adj->soil_spiking simazine_prep Prepare ¹⁴C-Simazine Spiking Solution simazine_prep->soil_spiking incubation_setup Incubate in Biometer Flasks (Dark, 20-25°C) soil_spiking->incubation_setup co2_trap ¹⁴CO₂ Trapping in NaOH incubation_setup->co2_trap trap_sampling Sample NaOH Trap Periodically co2_trap->trap_sampling lsc_counting Liquid Scintillation Counting trap_sampling->lsc_counting data_analysis Calculate Cumulative ¹⁴CO₂ lsc_counting->data_analysis

Caption: Workflow for ¹⁴C-Simazine Mineralization Study.

Step-by-Step Protocol
  • Soil Preparation:

    • Collect a sufficient amount of fresh soil from the desired location.

    • Remove stones, roots, and other debris.

    • Sieve the soil through a 2 mm mesh sieve.

    • Determine the maximum water holding capacity (WHC) of the soil.

    • Adjust the soil moisture content to 50-60% of WHC with deionized water and pre-incubate for 7 days in the dark at the study temperature to allow microbial activity to stabilize.

  • Preparation of ¹⁴C-Simazine Treatment Solution:

    • Prepare a stock solution of Simazine-ring-UL-¹⁴C in a suitable solvent like acetone or methanol.

    • Dilute the stock solution with non-labeled simazine to achieve the desired final concentration and specific activity in the soil (e.g., 1-5 mg/kg soil).

  • Soil Treatment:

    • Weigh out replicate portions of the pre-incubated soil (e.g., 50-100 g dry weight equivalent) into the biometer flasks.

    • Add the ¹⁴C-simazine treatment solution to the soil and mix thoroughly to ensure uniform distribution.

    • Allow the solvent to evaporate in a fume hood for a short period.

    • Prepare control samples (without ¹⁴C-simazine) and sterile controls (autoclaved soil) to assess abiotic degradation.

  • Incubation and ¹⁴CO₂ Trapping:

    • Add a known volume (e.g., 10 mL) of 0.5 M NaOH solution to the side-arm of each biometer flask to serve as the ¹⁴CO₂ trap.

    • Seal the flasks to create a closed system.

    • Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2°C) for the duration of the study (typically up to 120 days).[1]

  • Sampling and Analysis of ¹⁴CO₂:

    • At each sampling interval (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), carefully remove the NaOH trap from each flask.

    • Pipette a subsample (e.g., 1 mL) of the NaOH trapping solution into a 20 mL scintillation vial.

    • Add an appropriate volume (e.g., 10-15 mL) of a suitable scintillation cocktail.

    • Cap the vial and shake vigorously until the solution is clear and homogenous.

    • Allow the vials to stand in the dark for at least one hour to minimize chemiluminescence before counting.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • After sampling, replenish the side-arm of the biometer flask with fresh NaOH solution and reseal the flask.

  • Data Calculation:

    • Calculate the total radioactivity trapped as ¹⁴CO₂ at each sampling point.

    • Sum the radioactivity from all previous sampling points to determine the cumulative ¹⁴CO₂ evolved.

    • Express the cumulative ¹⁴CO₂ as a percentage of the initial radioactivity applied to the soil.

Simazine Degradation Pathway

The microbial degradation of simazine in soil typically proceeds through a series of dealkylation and hydroxylation steps, ultimately leading to the cleavage of the s-triazine ring. The mineralization of the ring carbons to CO₂ is the final step in the complete biodegradation of the herbicide.

simazine_degradation Microbial Degradation Pathway of Simazine Simazine Simazine Deethyl_Simazine Deethyl-simazine Simazine->Deethyl_Simazine Dealkylation Deisopropyl_Atrazine Hydroxy-simazine Simazine->Deisopropyl_Atrazine Hydroxylation Ammeline Ammeline Deethyl_Simazine->Ammeline Deisopropyl_Atrazine->Ammeline Ammelide Ammelide Ammeline->Ammelide Cyanuric_Acid Cyanuric Acid Ammelide->Cyanuric_Acid CO2 ¹⁴CO₂ + NH₃ (Mineralization) Cyanuric_Acid->CO2 Ring Cleavage

References

Application Notes: Synthesis and Purification of ¹⁴C-Labeled Simazine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the synthesis and purification of ¹⁴C-labeled simazine, intended for use in metabolic, environmental fate, and pharmacokinetic studies. The methodologies outlined below are based on established synthetic routes for isotopically labeled triazines and purification techniques suitable for radiolabeled compounds.

Introduction

Simazine [2-chloro-4,6-bis(ethylamino)-s-triazine] is a widely used herbicide. To study its environmental fate, degradation pathways, and toxicological profile, it is often necessary to use an isotopically labeled version, such as ¹⁴C-simazine.[1] The carbon-14 label allows for sensitive detection and quantification of the parent compound and its metabolites in various matrices. This document describes the synthesis of ring-labeled ¹⁴C-simazine and its subsequent purification to a high degree of chemical and radiochemical purity.

Applications
  • Metabolism Studies: Tracing the biotransformation of simazine in plants, animals, and microorganisms.

  • Environmental Fate Analysis: Monitoring the degradation, persistence, and mobility of simazine in soil and water systems.[2]

  • Residue Analysis: Investigating the presence and levels of simazine residues in crops and environmental samples.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of simazine in biological systems.

Experimental Protocols

Protocol 1: Synthesis of ¹⁴C-Labeled Simazine

This protocol is adapted from the synthesis of ¹³C-labeled simazine and involves a three-step process starting from a ¹⁴C-labeled precursor.[3] The key starting material is ¹⁴C-urea, which is used to construct the radiolabeled triazine ring.

Step 1: Synthesis of ¹⁴C₃-Cyanuric Acid

  • In a 50 mL three-neck flask equipped with a reflux condenser, combine sulfolane (12 g, 0.100 mol) and cyclohexanol (4 g, 0.040 mol) and begin stirring.

  • Heat the mixture to 60 °C.

  • Add ¹⁴C-urea (4 g, 0.067 mol) to the flask.

  • Apply negative pressure and heat the reaction mixture to 200–210 °C.

  • Maintain reflux for 3 hours, or until the evolution of ammonia gas ceases.

  • Cool the reaction system to 50 °C.

  • Filter the resulting precipitate and wash it with ethyl alcohol.

  • Dry the final product, ¹⁴C₃-cyanuric acid, in an oven at 60 °C for 2 hours.

Step 2: Synthesis of ¹⁴C₃-Cyanuric Chloride

  • In a three-neck flask, combine the dried ¹⁴C₃-cyanuric acid (0.90 g, 0.007 mol), phosphorus pentachloride (4.37 g, 0.021 mol), and phosphorus oxychloride (3.22 g, 0.021 mol).

  • Stir the mixture and heat to reflux at 115 °C for 24 hours, or until the release of HCl gas stops.

  • Remove the excess phosphorus oxychloride by distillation at 120 °C under vacuum.

  • Wash the product from the condenser with chloroform.

  • Evaporate the solvent under reduced pressure to obtain the solid ¹⁴C₃-cyanuric chloride.

Step 3: Synthesis of ¹⁴C-Simazine

  • Place the synthesized ¹⁴C₃-cyanuric chloride (e.g., 0.94 g, 0.005 mol based on a 73.2% yield from the previous step) and chloroform (20 g) into a three-neck flask.[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethylamine (4.5 g) dropwise to the stirred mixture, maintaining the temperature between 0–5 °C for 2 hours.

  • Filter the resulting precipitate, which is the crude ¹⁴C-simazine.

  • Wash the product with methanol (30 mL).

  • Dry the final product under vacuum at 60 °C for 2 hours.

Protocol 2: Purification of ¹⁴C-Simazine by HPLC

Purification of the crude ¹⁴C-simazine is critical to ensure high radiochemical purity for experimental use. High-performance liquid chromatography (HPLC) is a suitable method.

  • System Preparation: Use an HPLC system equipped with a UV detector (set to 223 nm) and a radioactivity detector.[2][4] A C18 column is appropriate for this separation.

  • Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation of simazine from any impurities.

  • Sample Preparation: Dissolve a small amount of the crude ¹⁴C-simazine in the mobile phase or a compatible solvent.

  • Injection and Fraction Collection: Inject the sample onto the HPLC column. Collect fractions as the eluent exits the detector. The peak corresponding to simazine (identified by both UV and radioactivity detectors) should be collected.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity. The goal is to achieve a radiochemical purity of >96%.[5]

  • Solvent Evaporation: Evaporate the solvent from the collected pure fraction under a stream of nitrogen or using a rotary evaporator to obtain the purified ¹⁴C-simazine.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis and the characteristics of the final product.

Table 1: Synthesis Yields (Adapted from ¹³C-Simazine Synthesis)

StepProductTheoretical Yield (mol)Actual Yield (g)Yield (%)
¹⁴C-Urea to ¹⁴C₃-Cyanuric Acid¹⁴C₃-Cyanuric Acid---
¹⁴C₃-Cyanuric Acid to ¹⁴C₃-Cyanuric Chloride¹⁴C₃-Cyanuric Chloride0.0070.9473.2%[3]
¹⁴C₃-Cyanuric Chloride to ¹⁴C-Simazine¹⁴C-Simazine0.0223.4277.27%[3]

Table 2: Product Specifications for ¹⁴C-Simazine

ParameterSpecificationReference
Chemical Purity>98%Determined by HPLC-UV.[5]
Radiochemical Purity>96%Determined by HPLC with radioactivity detector.[5]
Specific Activitye.g., 1.12 x 10⁶ Bq mg⁻¹This value will depend on the specific activity of the starting ¹⁴C-urea and should be determined by liquid scintillation counting.[5]

Visualizations

Synthesis Workflow

Synthesis_Workflow N1 14C-Urea N2 Step 1: Cyclization (Sulfolane, Cyclohexanol, 200-210°C) N1->N2 N3 14C3-Cyanuric Acid N2->N3 N4 Step 2: Chlorination (PCl5, POCl3, 115°C) N3->N4 N5 14C3-Cyanuric Chloride N4->N5 N6 Step 3: Amination (Ethylamine, 0-5°C) N5->N6 N7 Crude 14C-Simazine N6->N7 N8 Purification (Preparative HPLC) N7->N8 N9 Pure 14C-Simazine (>96% Radiopurity) N8->N9

Caption: Synthetic pathway for the preparation of ¹⁴C-labeled simazine from ¹⁴C-urea.

Experimental Workflow for Environmental Fate Study

Experimental_Workflow start Prepare Soil Microcosm treat Treat Soil with Purified 14C-Simazine start->treat incubate Incubate Over Time treat->incubate sample Collect Samples (Soil, Water, Air) incubate->sample extract Solvent Extraction of Soil/Water sample->extract Soil/Water co2_trap Trap Evolved 14CO2 sample->co2_trap Air analysis Analysis extract->analysis co2_trap->analysis hplc HPLC-Radio-Detector (Parent & Metabolites) analysis->hplc lsc LSC (14CO2 & Bound Residues) analysis->lsc

Caption: Workflow for a soil degradation study using synthesized ¹⁴C-simazine.

References

Troubleshooting & Optimization

Low recovery of Simazine-ring-UL-14C from clay-rich soil samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of Simazine-ring-UL-14C from clay-rich soil samples.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of radiolabeled simazine from clay-rich soil is a common challenge stemming from the strong adsorption of simazine to soil components. This guide provides a systematic approach to identifying the cause of low recovery and implementing effective solutions.

1. Inefficient Extraction Method

Symptom: Consistently low recovery (<70%) across all clay-rich soil samples, even with fresh spikes.

Cause: The chosen extraction method may not be vigorous enough to overcome the strong binding of simazine to clay and organic matter. Techniques like simple shaking or vortexing are often insufficient, especially for aged residues.

Solution:

  • Implement Accelerated Solvent Extraction (ASE): ASE utilizes elevated temperatures and pressures to enhance extraction efficiency and has been shown to be superior to traditional methods like Soxhlet and shaking for triazine herbicides in clay soils.[1][2]

  • Optimize Existing Methods: If ASE is not available, increase the extraction time and the number of extraction cycles for methods like Soxhlet or sonication.

2. Inappropriate Solvent System

Symptom: Low recovery despite using an advanced extraction technique.

Cause: The polarity of the extraction solvent is crucial for disrupting the interactions between simazine and the soil matrix. Non-polar solvents are generally ineffective.

Solution:

  • Use Polar Solvents: Employ polar solvents such as methanol or acetonitrile.

  • Utilize Solvent Mixtures: Mixtures of solvents can be more effective than single solvents. Commonly used and effective mixtures for triazine extraction include:

    • Dichloromethane:Acetone (1:1, v/v)[2][3]

    • Methanol:Water (e.g., 80:20 or 4:1, v/v)[4][5]

    • Acetonitrile:Water[5]

3. Strong Adsorption to Soil Matrix

Symptom: Recovery decreases as the time between spiking the soil and extraction (aging) increases.

Cause: Over time, simazine becomes more strongly bound to the soil matrix, particularly in soils with high clay and organic matter content. This "aging" effect makes the compound less bioavailable and more difficult to extract. Simazine adsorption is particularly strong in soils with high organic matter content and in clay-loam soils.[4]

Solution:

  • For Aged Samples: ASE is particularly effective for aged residues.[1][2] Increased extraction temperatures (130-140°C) during ASE can improve recovery for aged samples.[2][3]

  • Soil pH Adjustment: While not always practical, adjusting the soil pH can influence simazine's charge and its interaction with clay particles.

4. Sample Preparation and Handling

Symptom: Inconsistent and variable recovery across replicate samples.

Cause: Non-homogenous soil samples or improper sample preparation can lead to variability.

Solution:

  • Homogenize Samples: Thoroughly mix and sieve soil samples to ensure uniformity before spiking and extraction.

  • Ensure Proper Mixing during Extraction: Adequate agitation is necessary to ensure the solvent has sufficient contact with the soil particles.

Frequently Asked Questions (FAQs)

Q1: Why is recovering this compound from clay-rich soil so difficult?

A1: The low recovery is primarily due to the strong adsorption of simazine to clay particles and soil organic matter.[4] Clay minerals, especially smectites like montmorillonite, have a large surface area and cation exchange capacity, which facilitates the binding of simazine.[6] The interaction is also strong with humic acid in the soil's organic matter.[6]

Q2: What is the most effective extraction method for simazine in clay soils?

A2: Accelerated Solvent Extraction (ASE) has been demonstrated to be more efficient than conventional methods like Soxhlet and solvent-shaking for extracting triazine herbicides from soil, including clay loam.[1][2] ASE uses high temperature and pressure to improve the extraction process.

Q3: What are the recommended solvents for extracting simazine from clay soil?

A3: Polar solvents and solvent mixtures are recommended. Dichloromethane-acetone (1:1, v/v) and methanol have shown significantly greater recovery than non-polar solvents like hexane in ASE methods.[2][3] Methanol:water and acetonitrile:water mixtures are also effective in other extraction techniques.[5]

Q4: Does the age of the simazine residue in the soil affect recovery?

A4: Yes, the aging of simazine residues in soil leads to stronger binding and makes extraction more difficult. ASE has been shown to be more effective than other methods for aged residues.[1][2]

Q5: Can I use my existing shaker/sonicator for extraction? What can I do to improve my results?

A5: While ASE is superior, you can optimize your current methods. For shaker or sonicator extractions, ensure you are using an appropriate polar solvent system (e.g., methanol:water). Increase the extraction time and perform multiple sequential extractions on the same soil sample, combining the extracts for analysis. A mechanical wrist-action shaker with a methanol:water solvent system followed by Solid Phase Extraction (SPE) cleanup has been shown to be efficient for fortified loam soil.[5]

Q6: My recovery is still low after changing the solvent. What else could be the problem?

A6: If you have optimized your solvent system and are still experiencing low recovery, consider your extraction technique. If you are using a simple shaking method, it may not be providing enough energy to desorb the simazine from the clay. Also, consider the characteristics of your specific soil; very high organic matter content can lead to extremely strong binding.

Data on Extraction Efficiency

The following tables summarize quantitative data on the recovery of triazine herbicides from clay-rich soils using different extraction methods.

Table 1: Comparison of Atrazine Recovery from Webster Clay Loam Using Different Extraction Methods

Extraction MethodAtrazine Recovery (as % of ASE) after 8 weeks of aging
Accelerated Solvent Extraction (ASE)100%
Soxhlet Extraction84%[1]
Solvent-Shake Extraction67%[1]

Data adapted from a study on atrazine recovery, which is structurally similar to simazine and exhibits similar soil interactions.

Table 2: Average Recovery of Chlorinated Herbicides from Clay Soil

Extraction MethodAverage Recovery
Accelerated Solvent Extraction (ASE)71.1%
Wrist-Shaking42.2%

Data from a study comparing ASE and wrist-shaking for a range of chlorinated herbicides in different soil types.

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) of this compound from Clay-Rich Soil

This protocol is based on established methods for triazine extraction from soil.[1][2][3]

  • Sample Preparation:

    • Air-dry and sieve the soil sample through a 2-mm sieve.

    • Weigh 10 g of the homogenized soil into an ASE extraction cell. For radiolabeled studies, the soil will have been previously treated with a known amount of this compound and aged for the desired period.

  • ASE Parameters:

    • Solvent: Dichloromethane:Acetone (1:1, v/v) or Methanol.

    • Pressure: 1500 psi.

    • Temperature: 100°C (for fresh spikes) to 140°C (for aged residues).

    • Static Time: 15 minutes.

    • Static Cycles: 2.

    • Flush Volume: 60% of cell volume.

    • Purge Time: 100 seconds.

  • Extract Collection and Concentration:

    • Collect the extract in a vial.

    • Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a gentle stream of nitrogen.

  • Radiochemical Analysis:

    • Add an appropriate volume of the concentrated extract to a liquid scintillation vial containing a scintillation cocktail.

    • Quantify the amount of this compound using a liquid scintillation counter (LSC).

  • Recovery Calculation:

    • Calculate the extraction recovery by comparing the radioactivity in the extract to the initial amount of radioactivity applied to the soil.

Protocol 2: Mechanical Shaker Extraction of this compound from Clay-Rich Soil

This protocol is adapted from methods for triazine extraction using mechanical shaking.[5]

  • Sample Preparation:

    • Prepare the soil sample as described in Protocol 1.

    • Weigh 10 g of the soil into a 50 mL screw-cap centrifuge tube.

  • Extraction:

    • Add 20 mL of Methanol:Water (80:20, v/v) to the centrifuge tube.

    • Seal the tube and place it on a mechanical wrist-action shaker.

    • Shake for 1 hour at a vigorous speed.

  • Separation:

    • Centrifuge the sample at a sufficient speed to pellet the soil particles.

    • Decant the supernatant (extract) into a clean collection vessel.

  • Repeat Extraction:

    • Repeat the extraction process (steps 2 and 3) on the soil pellet two more times with fresh solvent.

    • Combine the supernatants from all three extractions.

  • Cleanup (Optional but Recommended):

    • The combined extract can be cleaned up using Solid Phase Extraction (SPE) to remove interfering co-extractives before analysis.

  • Radiochemical Analysis and Recovery Calculation:

    • Follow steps 4 and 5 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis soil_sample Clay-Rich Soil Sample spike Spike with this compound soil_sample->spike age Age Sample (if required) spike->age homogenize Homogenize age->homogenize solvent Add Polar Solvent (e.g., MeOH:H2O) homogenize->solvent extraction_method Extraction (e.g., ASE, Shaking) separation Separate Soil and Extract (Centrifugation/Filtration) extraction_method->separation solvent->extraction_method cleanup Extract Cleanup (SPE) separation->cleanup lsc Liquid Scintillation Counting cleanup->lsc calculate Calculate % Recovery lsc->calculate simazine_binding cluster_soil Clay-Rich Soil Matrix cluster_factors Factors Influencing Binding simazine Simazine Molecule clay Clay Particle (e.g., Montmorillonite) simazine->clay Adsorption om Organic Matter (Humic Acid) simazine->om Adsorption surface_area High Surface Area clay->surface_area cec Cation Exchange clay->cec hydrophobic Hydrophobic Interactions om->hydrophobic h_bonds Hydrogen Bonds om->h_bonds

References

Technical Support Center: Quenching Correction for 14C-Simazine in Colored Soil Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding quenching correction in Liquid Scintillation Counting (LSC) for colored soil extracts containing 14C-simazine.

Frequently Asked Questions (FAQs)

Q1: What is quenching in Liquid Scintillation Counting?

A1: Quenching is any process that reduces the light output in the scintillation cocktail, leading to a decrease in the measured counts per minute (CPM) and an underestimation of the sample's true radioactivity (disintegrations per minute, DPM).[1] This can be caused by factors that interfere with the energy transfer from the beta particle to the solvent, from the solvent to the fluor, or by absorption of the light emitted by the fluor before it reaches the photomultiplier tubes of the LSC.[1]

Q2: What is the difference between chemical and color quenching?

A2:

  • Chemical quenching occurs when substances in the sample interfere with the energy transfer process. These quenching agents absorb the energy from the emitted beta particles but do not re-emit it as light.[1][2]

  • Color quenching is the absorption of the photons of light produced by the scintillator before they can be detected.[1][2] Colored soil extracts, particularly those containing humic and fulvic acids, are a common cause of color quenching.

Q3: Why are my soil extracts colored and how does this affect my results?

A3: Soil extracts are often colored due to the co-extraction of organic matter, such as humic and fulvic acids, along with the analyte of interest (14C-simazine). This coloration can cause significant color quenching, which reduces counting efficiency and leads to inaccurate quantification of 14C-simazine.[3][4]

Q4: What are the primary methods for quench correction?

A4: The three main methods to correct for quenching are:

  • Internal Standard Method: A known amount of a standard radioisotope (e.g., 14C-hexadecane) is added to the sample after an initial count. The sample is then recounted, and the counting efficiency is calculated based on the increase in CPM versus the known DPM of the added standard.[2][5]

  • External Standard Method: The LSC instrument uses a sealed gamma-ray source (e.g., 133Ba or 137Cs) that is positioned next to the sample vial.[2][6] The gamma rays interact with the scintillation cocktail, producing Compton electrons, which generate a spectrum. The shape of this spectrum is altered by quenching, and the instrument calculates a quench indicating parameter (QIP), such as the transformed Spectral Index of the External Standard (t-SIE), to determine the counting efficiency from a pre-established quench curve.[1][7]

  • Sample Channels Ratio (SCR) Method: This method uses the spectrum of the sample itself to determine the quench level. The ratio of counts in two different energy regions of the spectrum changes predictably with the degree of quenching. This ratio is then used with a quench curve to find the counting efficiency.[5][8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Counting Efficiency - Significant color or chemical quenching from co-extracted soil components.[1] - Phase separation of the aqueous soil extract and the organic scintillation cocktail.- Implement a quench correction method (see Experimental Protocols). - Use a scintillation cocktail designed for high water content or colored samples (e.g., Ultima Gold™).[4] - Perform sample oxidation, which eliminates all color and chemical quenchers by converting the sample to ³H₂O and ¹⁴CO₂.[4] - Ensure thorough mixing of the sample and cocktail to form a stable emulsion or clear solution.[9]
Inconsistent or Irreproducible Results - Variable levels of quenching between samples. - Sample instability (e.g., precipitation of soil components over time). - Chemiluminescence (light produced by chemical reactions in the vial).[9]- Prepare a separate quench curve that accurately reflects the type of quenching (color) in your samples. - Allow samples to equilibrate in the LSC's counting chamber to reach a stable temperature before counting.[9] - For chemiluminescence, allow samples to sit in the dark for a period before counting to let the spurious counts decay.[4] Many modern LSCs also have chemiluminescence correction features.
High Quench Indicating Parameter (QIP) Values - Severe quenching that is beyond the range of the stored quench curve. - Incorrect cocktail selection for the sample type.- Dilute the soil extract to reduce the concentration of quenching agents. Be sure to account for the dilution factor in final calculations. - Re-generate the quench curve using a more aggressive quenching agent or a series of your most colored samples to extend the correction range. - Consult cocktail selection guides to ensure compatibility with your sample matrix.[9]
Phase Separation or Precipitation in Vial - The sample volume exceeds the capacity of the scintillation cocktail. - Incompatibility between the soil extract solvent and the cocktail.- Reduce the volume of the soil extract added to the cocktail. - Use a high-capacity, emulsifying cocktail designed for aqueous samples.[4] - Check for sample stability in glass vials before moving to plastic vials, as some mixtures can be unstable.[9]

Data Presentation

Table 1: Example Quench Curve Data for 14C in a Colored Matrix

This table illustrates the relationship between the concentration of a color quenching agent, the resulting CPM, the instrument's quench indicator (t-SIE), and the calculated counting efficiency. A known DPM of 100,000 for 14C is used.

VialQuenching Agent (µL)Measured CPMt-SIECounting Efficiency (%)
1095,10075095.1
22088,30062088.3
34079,50051079.5
46068,20040568.2
58055,40031555.4
610043,10024043.1

Efficiency (%) = (Measured CPM / Actual DPM) x 100

Experimental Protocols

Protocol 1: Extraction of 14C-Simazine from Soil

This protocol is a general guideline and may need optimization based on soil type.

  • Sample Preparation: Weigh 50 g of air-dried soil into a centrifuge tube.

  • Spiking (if required for recovery studies): Add a known activity of 14C-simazine dissolved in a minimal volume of appropriate solvent. Age the soil for a period relevant to your study.

  • Extraction: Add 100 mL of an appropriate extraction solvent (e.g., 80:20 acetonitrile/water).[10]

  • Shaking: Shake the mixture vigorously for at least 1 hour on a mechanical shaker.[10]

  • Centrifugation: Centrifuge the sample at a sufficient speed to pellet the soil particles (e.g., 10,000 x g for 15 minutes).

  • Collection: Decant the supernatant (the colored soil extract) into a clean flask.

  • LSC Sample Preparation: Pipette a precise aliquot (e.g., 1 mL) of the supernatant into a 20 mL scintillation vial. Add 10-15 mL of a suitable liquid scintillation cocktail.

  • Mixing: Cap the vial and shake vigorously until the solution is homogeneous.

Protocol 2: Generation of a Color Quench Curve

This protocol uses a series of standards with constant radioactivity and increasing amounts of a quenching agent to create a curve that correlates a QIP (like t-SIE) with counting efficiency.[7][11]

  • Prepare Standards: Into a series of 10-12 scintillation vials, add 10 mL of LSC cocktail.

  • Add Radioactivity: Add a known, constant amount of 14C standard (e.g., 100,000 DPM) to each vial.[11]

  • Add Quenching Agent: To simulate the colored soil extract, add incrementally increasing volumes of a non-radioactive, colored soil extract (or a chemical like nitromethane or a dye) to each vial, leaving the first vial unquenched.[11]

  • Equilibrate and Count: Cap and mix all vials thoroughly. Load them into the LSC instrument.

  • Store Curve: Use the instrument's software to count the standards and generate a quench curve, plotting counting efficiency against the QIP (e.g., t-SIE).[7] This stored curve will be used to automatically correct the CPM of your unknown samples to DPM.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lsc LSC Analysis cluster_correction Quench Correction Soil Soil Sample with ¹⁴C-Simazine Solvent Add Extraction Solvent (e.g., Acetonitrile/Water) Soil->Solvent Step 1 Extract Shake & Centrifuge Solvent->Extract Step 2 Supernatant Collect Colored Supernatant Extract->Supernatant Step 3 Vial Aliquot of Supernatant + LSC Cocktail Supernatant->Vial Step 4 Count Liquid Scintillation Counter Vial->Count Step 5 CPM Measure CPM & Quench Parameter (QIP) Count->CPM Step 6 Curve Apply Stored Quench Curve (Efficiency vs. QIP) CPM->Curve Step 7 DPM Calculate Final DPM (Corrected Activity) Curve->DPM Step 8

Caption: Workflow for LSC analysis of 14C-simazine in soil extracts.

Quenching_Process cluster_ideal Ideal LSC Process (No Quench) cluster_quenched Color Quenching Process Beta1 ¹⁴C Beta Particle Solvent1 Solvent Excitation Beta1->Solvent1 Energy Transfer Fluor1 Fluor Excitation Solvent1->Fluor1 Energy Transfer Photon1 Light Photon Emission Fluor1->Photon1 PMT1 Photomultiplier Tube (Full Signal Detected) Photon1->PMT1 Detection Beta2 ¹⁴C Beta Particle Solvent2 Solvent Excitation Beta2->Solvent2 Energy Transfer Fluor2 Fluor Excitation Solvent2->Fluor2 Energy Transfer Photon2 Light Photon Emission Fluor2->Photon2 Quencher Color Quencher (e.g., Humic Acid) Photon2->Quencher Photon Absorption PMT2 Photomultiplier Tube (Reduced Signal Detected) Photon2->PMT2 Reduced Detection

Caption: The mechanism of color quenching in liquid scintillation counting.

References

Optimizing incubation temperature and moisture for simazine degradation studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation temperature and moisture for simazine degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and moisture conditions for simazine degradation in soil?

A1: The optimal conditions for simazine degradation in soil generally involve a combination of moderate temperatures and adequate moisture to support microbial activity. Microbial degradation is the primary method of simazine dissipation in the environment.[1]

  • Temperature: The ideal temperature range for the microbial breakdown of herbicides like simazine is typically between 20°C and 30°C. Lower temperatures will slow down degradation, while excessively high temperatures can also inhibit microbial activity. Studies on the related herbicide atrazine have shown that its half-life can decrease by a factor of 3 to 4 as the temperature increases from 5°C to 35°C.[2]

  • Moisture: Simazine degradation rates are positively correlated with soil moisture content.[3] Increased moisture enhances microbial mobility and the diffusion of simazine, making it more available for breakdown. For the related herbicide atrazine, degradation has been observed to be fastest at a 20% moisture content compared to 5% or 10%.[2]

Q2: How does soil type influence simazine degradation?

A2: Soil type plays a crucial role in simazine degradation. Key factors include organic matter content, texture, and pH. Soils with higher organic matter may exhibit increased sorption of simazine, which can sometimes delay its degradation by making it less available to microorganisms.[1] However, the organic matter also supports a larger and more diverse microbial population, which can enhance degradation. Soil texture affects water holding capacity and aeration, both of which are important for microbial activity.

Q3: What is the primary pathway for simazine degradation in soil?

A3: The primary pathway for simazine degradation in soil is microbial metabolism.[1] A key microbial pathway involves a series of enzymatic reactions that break down the simazine molecule. This pathway is well-characterized for the related herbicide atrazine and is known to be carried out by certain bacteria, such as Pseudomonas sp. strain ADP. The process involves the sequential action of enzymes encoded by the atz genes.

Q4: Can simazine degrade abiotically?

A4: While microbial degradation is the main driver of simazine dissipation, abiotic processes can also contribute, though to a lesser extent. Photolysis, or the breakdown of the molecule by sunlight, can occur on the soil surface.[1] Chemical hydrolysis does not significantly contribute to simazine degradation.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Slow or no degradation of simazine observed. 1. Suboptimal incubation temperature.2. Inadequate soil moisture.3. Low microbial activity in the soil sample.4. Incorrect analytical methodology.1. Ensure the incubator is calibrated and maintaining the target temperature (ideally 20-30°C).2. Adjust the soil moisture to an optimal level (e.g., 60-80% of water holding capacity).3. Use fresh soil with a known microbial population. Consider bioaugmentation with known simazine-degrading microorganisms if necessary.4. Verify the extraction efficiency and sensitivity of your analytical method (e.g., HPLC). Ensure proper calibration and use of internal standards.
High variability in replicate samples. 1. Inhomogeneous application of simazine to the soil.2. Non-uniform soil moisture within replicates.3. Inconsistent incubation conditions.4. Errors during sample extraction and analysis.1. Ensure thorough mixing of simazine with the soil for uniform distribution.2. Carefully adjust the moisture content of each replicate to be as consistent as possible.3. Check for temperature and moisture gradients within the incubator.4. Standardize the extraction procedure and ensure consistent handling of all samples.
Unexpected degradation products detected. 1. Presence of co-contaminants in the soil.2. Abiotic degradation pathways being more significant than anticipated.3. Contamination during sample preparation or analysis.1. Analyze a soil blank to identify any pre-existing compounds.2. If the study involves photolysis, be aware that this can lead to different degradation products than microbial metabolism.3. Use clean glassware and high-purity solvents. Run method blanks to check for contamination.
Difficulty in extracting simazine from soil. 1. Strong sorption of simazine to soil organic matter.2. Inefficient extraction solvent or technique.1. For soils with high organic matter, consider using a more rigorous extraction method, such as pressurized liquid extraction or Soxhlet extraction.2. Optimize the extraction solvent system and the extraction time.

Data Presentation

Table 1: Effect of Temperature and Moisture on the Half-Life of Atrazine in Soil (as a proxy for Simazine)

Temperature (°C)Soil Moisture (%)Half-Life (T1/2) in days
510~115
255~40
2510~30
2520~15
3510~10
Data is illustrative and based on findings for the closely related herbicide atrazine, as specific comprehensive data for simazine is not readily available. Half-life values can vary significantly depending on soil type and other environmental factors.[2]

Experimental Protocols

Detailed Methodology for a Soil Incubation Study to Determine Simazine Degradation

1. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm depth) from a site with no recent history of simazine application.
  • Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
  • Determine the physicochemical properties of the soil, including pH, organic matter content, texture, and water holding capacity (WHC).

2. Simazine Application:

  • Prepare a stock solution of simazine in a suitable solvent (e.g., methanol).
  • Add the required amount of the stock solution to a portion of the soil to achieve the desired final concentration.
  • Allow the solvent to evaporate completely in a fume hood.
  • Thoroughly mix the treated soil with the remaining untreated soil to ensure uniform distribution of simazine.

3. Incubation:

  • Weigh a specific amount of the treated soil (e.g., 50 g on a dry weight basis) into individual incubation vessels (e.g., glass jars with loose-fitting lids to allow for gas exchange).
  • Adjust the soil moisture to the desired levels (e.g., 40%, 60%, and 80% of WHC) by adding deionized water.
  • Place the vessels in incubators set to the desired temperatures (e.g., 10°C, 20°C, and 30°C).
  • Include control samples (e.g., sterile soil to assess abiotic degradation and untreated soil to monitor for background interferences).

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample three replicate vessels for each treatment.
  • Extract simazine from the soil samples using an appropriate solvent (e.g., methanol or acetonitrile) and extraction technique (e.g., shaking, sonication).
  • Filter or centrifuge the extracts to remove soil particles.
  • Analyze the concentration of simazine in the extracts using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.[4][5][6]

5. Data Analysis:

  • Calculate the concentration of simazine at each time point.
  • Plot the natural logarithm of the simazine concentration versus time.
  • Determine the degradation rate constant (k) from the slope of the linear regression.
  • Calculate the half-life (T1/2) of simazine using the formula: T1/2 = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_application Phase 2: Treatment cluster_incubation Phase 3: Incubation cluster_analysis Phase 4: Analysis cluster_data Phase 5: Data Interpretation soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OM, Texture) soil_collection->soil_characterization soil_spiking Spiking Soil with Simazine soil_characterization->soil_spiking simazine_prep Simazine Stock Solution Preparation simazine_prep->soil_spiking moisture_adjustment Moisture Adjustment soil_spiking->moisture_adjustment incubation Incubation at Controlled Temperature & Moisture moisture_adjustment->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc_analysis HPLC Analysis extraction->hplc_analysis data_analysis Degradation Kinetics & Half-life Calculation hplc_analysis->data_analysis

Caption: Experimental workflow for a simazine degradation study.

simazine_degradation_pathway cluster_pathway Microbial Degradation Pathway of Simazine Simazine Simazine Hydroxyatrazine Hydroxyatrazine Simazine->Hydroxyatrazine N_ethylammelide N-ethylammelide Hydroxyatrazine->N_ethylammelide Cyanuric_Acid Cyanuric Acid N_ethylammelide->Cyanuric_Acid Mineralization Mineralization (CO2 + NH3) Cyanuric_Acid->Mineralization AtzA AtzA (Hydrolytic Dechlorination) AtzA->Simazine AtzB AtzB (Deamination) AtzB->Hydroxyatrazine AtzC AtzC (Deamination) AtzC->N_ethylammelide AtzDEF AtzD, AtzE, AtzF (Ring Cleavage) AtzDEF->Cyanuric_Acid

Caption: Microbial degradation pathway of simazine.

References

Technical Support Center: Minimizing Simazine-ring-UL-14C Binding to Laboratory Equipment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with radiolabeled Simazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the non-specific binding of Simazine-ring-UL-14C to your laboratory equipment, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing the binding of this compound to lab equipment crucial for my experiments?

A1: Minimizing the non-specific binding of radiolabeled compounds like this compound is critical for several reasons:

  • Accurate Quantification: Adsorption of the compound to surfaces of pipette tips, tubes, and plates can lead to a significant underestimation of its actual concentration in your samples.

  • Reproducibility: Inconsistent binding across different pieces of labware or between experiments can introduce significant variability and reduce the reproducibility of your results.

  • Cost-Effectiveness: Radiolabeled compounds are expensive. Losing a portion of your compound to labware surfaces is inefficient and increases experimental costs.

Q2: Which type of plastic labware is best for working with Simazine?

A2: The choice of plastic can significantly impact the degree of binding. Simazine, being a hydrophobic molecule, has a tendency to bind to other hydrophobic surfaces.

  • Polypropylene (PP): Generally, polypropylene is a good first choice for working with many small organic molecules. It is a relatively inert and non-porous plastic.

  • Polystyrene (PS): Polystyrene is more aromatic and can exhibit stronger hydrophobic interactions with compounds like Simazine. For this reason, polypropylene is often preferred over polystyrene to minimize non-specific binding.

  • Low-Binding Plastics: Several manufacturers offer specially treated "low-binding" or "low-retention" polypropylene microcentrifuge tubes and pipette tips. These surfaces are modified to be more hydrophilic, which can significantly reduce the binding of hydrophobic molecules.

Q3: Is glass a better option than plastic for minimizing Simazine binding?

A3: While glass is generally considered more inert than plastic, it is not immune to adsorption issues. The surface of untreated borosilicate glass contains silanol groups (Si-OH) that can interact with molecules. For hydrophobic compounds like Simazine, binding to glass can still occur, although often to a lesser extent than with some plastics. However, a key advantage of glass is that it can be effectively surface-treated through siliconization to create a highly hydrophobic and inert surface.

Q4: What is siliconization and how does it help?

A4: Siliconization, also known as silanization, is a process that coats glass or plastic surfaces with a thin layer of silicone. This treatment masks the active silanol groups on glass and creates a uniform, hydrophobic, and chemically inert surface. This hydrophobic layer repels aqueous solutions and prevents the adsorption of solutes, which is particularly beneficial when working with low concentrations of "sticky" compounds like proteins, nucleic acids, and hydrophobic small molecules such as Simazine.

Q5: Are there any additives I can use in my solutions to reduce binding?

A5: Yes, adding certain agents to your buffers or solutions can help minimize non-specific binding. These agents work by competing with your compound for binding sites on the labware surface or by altering the properties of the solution.

  • Detergents: A low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Tween® 20 or Triton™ X-100 can be effective in blocking non-specific binding sites on plastic surfaces.

  • Bovine Serum Albumin (BSA): For some applications, particularly in biological assays, adding a small amount of a carrier protein like BSA (e.g., 0.1%) can coat the surfaces of the labware and prevent the binding of the compound of interest. However, this is generally more common for peptide and protein studies.

  • Organic Solvents: In some cases, the inclusion of a small percentage of an organic solvent like acetonitrile or methanol in the aqueous solution can reduce hydrophobic interactions between the compound and the plastic surface.

Troubleshooting Guides

Problem: I am seeing inconsistent results and suspect loss of my radiolabeled Simazine.

Possible Cause Troubleshooting Step
High Non-Specific Binding to Labware 1. Switch to Low-Binding Consumables: Use commercially available low-binding polypropylene tubes and pipette tips. 2. Siliconize Glassware: If using glassware, implement a siliconization protocol (see detailed protocol below). 3. Pre-rinse/Block Labware: Before adding your experimental sample, pre-rinse the pipette tip or tube with the experimental solution (without the radiolabel) or a blocking buffer containing a detergent like 0.1% Tween® 20.
Inconsistent Pipetting 1. Use Low-Retention Tips: Ensure you are using high-quality, low-retention pipette tips. 2. Reverse Pipetting: For viscous or solutions prone to binding, use the reverse pipetting technique to ensure accurate and complete dispensing. 3. Visual Inspection: After dispensing, visually inspect the tip to ensure no droplet is left behind.
Sub-optimal Solvent/Buffer Conditions 1. Add a Detergent: Test the effect of adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween® 20) to your assay buffer. 2. Optimize pH: Ensure the pH of your buffer is not promoting interactions between your compound and the labware surface.

Problem: My stock solution of this compound seems to be decreasing in concentration over time.

Possible Cause Troubleshooting Step
Adsorption to Storage Vials 1. Use Siliconized Glass Vials: Store your radiolabeled stock solution in siliconized glass vials with PTFE-lined caps. 2. Store in an Appropriate Solvent: If possible, store the stock solution in a solvent in which Simazine is highly soluble and has less tendency to adsorb, such as methanol or DMSO, rather than an aqueous buffer. Aliquot into smaller working volumes to minimize freeze-thaw cycles and repeated opening of the main stock.
Radiolytic Decomposition 1. Aliquot and Store Properly: Store aliquots at the recommended temperature (typically -20°C or -80°C) to minimize decomposition. Avoid repeated freeze-thaw cycles. 2. Check Purity: If you suspect degradation, you may need to check the radiochemical purity of your stock using an appropriate method like radio-TLC or HPLC.

Data Presentation

Labware Material Compound Type Typical Non-Specific Binding (%) Reference
Polypropylene (PP) Hydrophobic Small Molecule5 - 20%General observation from multiple studies
Polystyrene (PS) Hydrophobic Small Molecule10 - 40%General observation from multiple studies
Low-Binding Polypropylene Hydrophobic Small Molecule< 5%Manufacturer data and published studies
Siliconized Glass Hydrophobic Small Molecule< 2%General observation from multiple studies

Note: The actual percentage of binding can vary significantly depending on the specific compound, its concentration, the composition of the solution (pH, ionic strength, presence of other molecules), temperature, and incubation time.

Experimental Protocols

Detailed Protocol for Siliconizing Glassware

This protocol describes a method for siliconizing glassware to create a hydrophobic surface and minimize the adsorption of this compound.

Materials:

  • Glassware to be treated (e.g., vials, beakers, flasks)

  • Dichlorodimethylsilane (or another suitable silanizing agent)

  • Anhydrous chloroform or toluene

  • Fume hood

  • Glass container for the silanizing solution

  • Forceps

  • Aluminum foil

  • Oven

Procedure:

  • Cleaning: Thoroughly clean the glassware with a laboratory detergent, rinse extensively with tap water, and finally with deionized water. Dry the glassware completely in an oven at >100°C. It is crucial that the glassware is free of any moisture.

  • Prepare Silanizing Solution: In a chemical fume hood, prepare a 2-5% (v/v) solution of dichlorodimethylsilane in an anhydrous solvent like chloroform or toluene. CAUTION: Dichlorodimethylsilane is toxic, flammable, and reacts with water to produce HCl gas. Always handle it in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Coating:

    • For small items: Immerse the clean, dry glassware in the silanizing solution for 1-2 minutes. Use forceps to handle the items.

    • For larger items: Pour the silanizing solution into the vessel and swirl to ensure the entire inner surface is coated.

  • Drying: Remove the glassware from the solution, allow the excess to drain off, and let the items air dry in the fume hood on a rack or paper towels.

  • Rinsing: Once the solvent has evaporated, rinse the glassware thoroughly with deionized water to remove any unreacted silanizing agent and HCl byproducts. A properly siliconized surface will cause water to bead up.

  • Curing: Bake the rinsed and dried glassware in an oven at 100-150°C for at least 1 hour to cure the silicone coating.

  • Storage: After cooling, the siliconized glassware is ready for use. Store it covered with aluminum foil to prevent dust contamination.

Mandatory Visualization

experimental_workflow Workflow for Minimizing this compound Binding cluster_prep 1. Pre-Experiment Planning cluster_treatment 2. Labware Preparation cluster_execution 3. Experiment Execution cluster_analysis 4. Post-Experiment Analysis start Start: Experiment with This compound choose_labware Choose Appropriate Labware start->choose_labware is_glass Is glassware being used? choose_labware->is_glass choose_buffer Select Optimal Buffer/Solvent pipetting Use Proper Pipetting Technique (e.g., Reverse Pipetting) choose_buffer->pipetting siliconize Siliconize Glassware (See Protocol) is_glass->siliconize Yes use_low_binding Use Low-Binding Polypropylene is_glass->use_low_binding No (Plastic) pre_rinse Pre-rinse/Block Labware siliconize->pre_rinse use_low_binding->pre_rinse pre_rinse->choose_buffer incubation Minimize Incubation Time and Surface Area Contact pipetting->incubation troubleshoot Inconsistent Results? incubation->troubleshoot review Review Troubleshooting Guide troubleshoot->review Yes end End: Accurate & Reproducible Data troubleshoot->end No review->choose_labware

Caption: A logical workflow for selecting and preparing labware to minimize binding.

Technical Support Center: Enhanced Biodegradation of Simazine in Agricultural Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the enhanced biodegradation of simazine in agricultural soils.

Troubleshooting Guides

This section addresses common issues encountered during experimental work on simazine biodegradation.

Problem Possible Causes Recommended Solutions
Low or no simazine degradation observed in soil microcosms. 1. Absence or low population of simazine-degrading microorganisms in the soil sample.[1] 2. Unfavorable environmental conditions for microbial activity (e.g., pH, temperature, moisture).[2] 3. Simazine concentration is too high, leading to toxicity.[2] 4. Inaccurate analytical method for simazine quantification.1. Consider bioaugmentation with known simazine-degrading strains or enrichment of indigenous degraders.[3][4] 2. Optimize microcosm conditions: adjust pH to near neutral, maintain moisture at 50-70% of water holding capacity, and incubate at a temperature between 20-30°C.[2] 3. Test a range of lower simazine concentrations to identify the optimal level for degradation. 4. Validate your analytical method (e.g., HPLC, GC, ELISA) with appropriate standards and controls.[5]
Inconsistent degradation rates between replicate experiments. 1. Heterogeneity of the soil sample. 2. Variability in microbial inoculum preparation and addition. 3. Fluctuations in incubation conditions.1. Thoroughly homogenize the soil sample before setting up replicates. 2. Standardize the inoculum preparation by ensuring consistent cell density and physiological state. 3. Use a temperature and humidity-controlled incubator to maintain stable conditions.
Difficulty in isolating simazine-degrading microorganisms. 1. Inappropriate enrichment medium or conditions. 2. Competition from faster-growing, non-degrading microorganisms.[3] 3. Loss of degradation ability after repeated subculturing on non-selective media.1. Use a minimal salt medium with simazine as the sole nitrogen or carbon source.[6] 2. Incorporate selective agents or use pre-enrichment steps to favor the growth of degraders. Consider using activated sludge or biohumus as a source of microorganisms.[4] 3. Maintain isolates on a medium containing a low concentration of simazine to preserve the catabolic plasmids.
PCR amplification of atz/trz genes is unsuccessful. 1. Poor quality or low quantity of DNA extracted from soil. 2. PCR inhibitors present in the DNA extract. 3. Degenerate primers may not be suitable for the specific gene variants in your sample.1. Use a soil DNA extraction kit optimized for your soil type and perform quality checks (e.g., NanoDrop, gel electrophoresis). 2. Purify the DNA extract to remove humic acids and other inhibitors. 3. Design new primers based on a wider range of known atz/trz gene sequences or try nested PCR.[7]

Frequently Asked Questions (FAQs)

General Concepts

What is enhanced biodegradation of simazine?

Enhanced biodegradation is the accelerated degradation of a pesticide in soil, resulting from a buildup of specialized microorganisms that can use the pesticide as a source of nutrients.[1] This phenomenon is often observed in soils with a history of repeated simazine application.[1][8]

What are the primary microbial pathways for simazine degradation?

The most well-characterized pathway for the biodegradation of s-triazine herbicides like simazine involves a series of enzymatic steps. Key enzymes are encoded by the atz or trz genes. The process typically starts with hydrolytic dechlorination, followed by N-dealkylation, and eventual cleavage of the triazine ring.[9][10] The end products are typically carbon dioxide and ammonia.[11]

Which microorganisms are known to degrade simazine?

Several bacterial and fungal species have been identified as capable of degrading simazine. Commonly cited bacteria include species of Pseudomonas, Arthrobacter, Bacillus, and Nocardioides.[4][6][7][12] Fungi such as Penicillium steckii and Botrytis cinerea have also been shown to contribute to simazine degradation.[4]

Experimental Design & Methodology

How can I set up a laboratory experiment to measure simazine degradation?

To measure simazine degradation, you can set up soil microcosms. This typically involves incubating a known amount of soil, treated with a specific concentration of simazine, under controlled laboratory conditions. Samples are collected at different time points and analyzed for the remaining simazine concentration.[13] It is also crucial to include sterilized soil controls to differentiate between microbial and chemical degradation.[1]

What analytical methods are suitable for quantifying simazine in soil samples?

Common analytical methods for simazine quantification in soil include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzyme-Linked Immunosorbent Assay (ELISA).[5][8] The choice of method depends on the required sensitivity, selectivity, and available equipment.

How can I confirm that the observed degradation is microbial?

To confirm microbial degradation, you can compare the degradation rate in non-sterilized soil with that in sterilized (e.g., autoclaved) soil.[1] A significantly lower degradation rate in the sterilized soil indicates that microorganisms are the primary drivers of degradation. Additionally, monitoring the mineralization of 14C-labeled simazine to 14CO2 provides direct evidence of microbial catabolism.[8]

Factors Influencing Biodegradation

How does soil type and composition affect simazine biodegradation?

Soil properties such as organic matter content, pH, and texture can influence simazine biodegradation. Organic matter can sorb simazine, potentially reducing its availability to microorganisms but also supporting a larger microbial population.[2][14] Soil pH can affect both the chemical stability of simazine and the activity of degrading microorganisms.[2]

Can the presence of other agricultural chemicals influence simazine degradation?

Yes, the presence of other chemicals can impact simazine biodegradation. For instance, the addition of nitrogen sources like urea has been shown to enhance the degradation of simazine in some soils.[15][16] Conversely, the presence of other toxic substances could inhibit the activity of simazine-degrading microbes.

What is the role of the plant rhizosphere in simazine biodegradation?

The rhizosphere, the soil region directly influenced by plant roots, can have a significant effect on simazine degradation. Root exudates can stimulate microbial activity, and some plants may harbor microbial communities with a higher capacity for herbicide degradation.[3][17] For example, the rhizosphere of Pennisetum has been shown to improve the biodegradation of simazine.[3]

Experimental Protocols

Isolation of Simazine-Degrading Microorganisms
  • Enrichment Culture:

    • Collect soil from a site with a history of simazine application.

    • Prepare a minimal salt medium (MSM) with simazine (e.g., 50 mg/L) as the sole nitrogen and/or carbon source.

    • Inoculate the MSM with a soil slurry (10% w/v).

    • Incubate at 25-30°C on a rotary shaker.

    • Periodically transfer an aliquot of the culture to fresh MSM to enrich for simazine-degrading organisms.[4]

  • Isolation and Purification:

    • After several enrichment cycles, spread plate serial dilutions of the culture onto MSM agar plates containing simazine.

    • Incubate the plates until colonies appear.

    • Select morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.

  • Confirmation of Degradation:

    • Inoculate pure isolates into liquid MSM with simazine.

    • Monitor the disappearance of simazine over time using an appropriate analytical method (e.g., HPLC).[6]

Simazine Degradation Assay in Soil
  • Soil Preparation:

    • Collect fresh soil, remove debris, and sieve (e.g., 2 mm mesh).

    • Adjust the moisture content to 60-70% of the water-holding capacity.

  • Experimental Setup:

    • Weigh a specific amount of prepared soil (e.g., 50 g) into sterile flasks or jars.

    • Prepare a stock solution of simazine in a suitable solvent.

    • Spike the soil samples with the simazine stock solution to achieve the desired final concentration.

    • Include a set of control samples with sterilized (autoclaved) soil.[1]

  • Incubation and Sampling:

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

    • Collect triplicate samples at predetermined time intervals (e.g., 0, 7, 14, 28, and 56 days).[13]

  • Analysis:

    • Extract simazine from the soil samples using an appropriate solvent (e.g., methanol, acetonitrile).

    • Analyze the extracts to determine the concentration of remaining simazine.

    • Calculate the degradation rate and half-life (t1/2) of simazine in the soil.

Data Presentation

Table 1: Degradation Efficiency of Isolated Bacterial Strains
Strain IDBacterial SpeciesInitial Simazine Conc. (mg/L)Degradation Efficiency (%)Time (days)Reference
SIMA-N9Bacillus altitudinis5~985[3]
SIMA-N5Bacillus licheniformis5~945[3]
(NC)Arthrobacter urefaciens50~1004[4]
MHP41Pseudomonas sp.~12>801 (resting cells, hours)[6]
Table 2: Half-life of Simazine in Soils with Different Use Histories
Soil LocationSimazine Use HistoryHalf-life (t1/2) in daysReference
Tulare County, CANo recent use~30[8]
Tulare County, CAAnnual use~10-15[8]
Ventura County, CAAll use histories≤ 11[8]

Visualizations

Experimental_Workflow_for_Simazine_Biodegradation_Study cluster_0 Phase 1: Isolation and Characterization cluster_1 Phase 2: Degradation Assessment cluster_2 Phase 3: Mechanistic Insights A Soil Sampling (History of Simazine Use) B Enrichment Culture (Simazine as Sole N/C Source) A->B C Isolation of Pure Cultures on Selective Agar B->C D Identification of Isolates (16S rRNA Sequencing) C->D E Soil Microcosm Setup (Spiked with Simazine) D->E Inoculate Microcosms (Bioaugmentation Study) F Incubation under Controlled Conditions E->F G Time-course Sampling F->G H Simazine Extraction and Quantification (HPLC/GC) G->H K Metabolite Analysis (LC-MS/MS) H->K I DNA Extraction from Soil/Isolates J PCR for Catabolic Genes (e.g., atzA, atzB, atzC) I->J

Caption: Workflow for studying simazine biodegradation.

Simazine_Degradation_Pathway Simazine Simazine Hydroxy_simazine Hydroxy-simazine Simazine->Hydroxy_simazine atzA/trzA (Dechlorination) N_deethyl_simazine N-deethyl-simazine Hydroxy_simazine->N_deethyl_simazine atzB/trzB (Dealkylation) Cyanuric_Acid Cyanuric Acid N_deethyl_simazine->Cyanuric_Acid atzC/trzC (Dealkylation) Mineralization CO2 + NH3 (Mineralization) Cyanuric_Acid->Mineralization atzD, atzE, atzF (Ring Cleavage)

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 14C-Simazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 14C-simazine.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 14C-simazine, with a focus on problems arising from matrix effects.

1. Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my 14C-simazine analyte?

Answer: Poor peak shape can be caused by a variety of factors, many of which are related to matrix effects or other chromatographic issues.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample or reducing the injection volume.[2]

  • Column Contamination: Buildup of matrix components on the column can cause peak distortion.[1] If you are using a guard column, try replacing it.[2] If the problem persists, you may need to flush the analytical column according to the manufacturer's instructions or replace it entirely.[2][3]

  • Incompatible Sample Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[2]

  • Partially Blocked Frit: Debris from the sample or system can block the column's inlet frit, leading to distorted peaks.[1] Back-flushing the column (if permissible by the manufacturer) may resolve this issue.[1]

2. Question: My 14C-simazine signal intensity is low and inconsistent between injections. What could be the cause?

Answer: Low and inconsistent signal intensity is a classic sign of ion suppression, a major matrix effect.[4]

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of 14C-simazine in the mass spectrometer's ion source, reducing its signal.[4]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.

    • Use an Internal Standard: A stable isotope-labeled internal standard, such as ¹³C₃-Simazine, can compensate for signal suppression. Since it has very similar chemical properties and retention time to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for matrix effects.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[2]

3. Question: I'm observing a high background signal or "ghost peaks" in my chromatograms. What should I do?

Answer: High background or ghost peaks are often due to contamination in the LC-MS/MS system.

  • Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.

  • Carryover: Previous samples, especially highly concentrated ones, can leave residues in the injection system or column. Run blank injections between samples to check for carryover. If carryover is present, you may need to implement a more rigorous needle wash protocol or clean the autosampler.

  • System Contamination: Contaminants can build up in the ion source over time. Regular cleaning of the ion source components is crucial for maintaining low background levels.[4]

Frequently Asked Questions (FAQs)

1. Question: What are matrix effects in LC-MS/MS analysis?

Answer: Matrix effects are the alteration of the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[5] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can negatively impact the accuracy and precision of quantitative analysis.

2. Question: How can I determine if my analysis is affected by matrix effects?

Answer: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of an analyte spiked into a blank matrix extract after the extraction process to the response of the analyte in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

3. Question: What are the most effective sample preparation techniques to minimize matrix effects for simazine analysis?

Answer: Several sample preparation techniques can be effective in reducing matrix effects for simazine analysis. The choice of method often depends on the sample matrix.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural samples.[6] It involves an extraction with a solvent (commonly acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. It utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to be washed away.

  • Matrix Solid-Phase Dispersion (MSPD): This technique is suitable for solid and semi-solid samples. It involves blending the sample with a solid support and then eluting the analyte with a suitable solvent.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of liquid-liquid extraction that uses a small amount of extraction solvent and a disperser solvent to extract the analyte from the sample.

4. Question: Can I use a standard calibration curve prepared in solvent for the quantification of 14C-simazine in a complex matrix?

Answer: It is generally not recommended to use a solvent-based calibration curve for quantification in a complex matrix without first demonstrating the absence of significant matrix effects. If matrix effects are present, a solvent-based calibration can lead to inaccurate results. It is best practice to use matrix-matched calibration curves or an isotope-labeled internal standard to compensate for these effects.

Data Presentation

The following tables summarize the recovery of simazine using different sample preparation and analytical methods, providing a quantitative comparison of their effectiveness.

Table 1: Comparison of Simazine Recovery Using Different Sample Preparation Methods

Sample Preparation MethodMatrixRecovery (%)
Matrix Solid-Phase Dispersion (MSPD)Sugarcane86.9 - 94.7[5]
Solid-Phase Extraction (SPE)Drinking Water83 - 85[7]
Solid-Phase Extraction (SPE)Nanopure Water96 - 101[6]
Dispersive Liquid-Liquid Microextraction (DLLME)Honey80 - 103[8]
QuEChERSFruits and Vegetables84 - 102[8][9]

Table 2: Impact of Using an Isotope-Labeled Internal Standard on Simazine Recovery

Analytical MethodMatrixRecovery (%)
LC-MS/MS with ¹³C₃-Simazine Internal StandardSoil90 - 100

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: QuEChERS Method for 14C-Simazine in Soil

This protocol is adapted from a general QuEChERS procedure for pesticides in soil.[7][10][11]

1. Sample Preparation:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[7] If the soil is dry, add 7 mL of water, vortex, and allow it to hydrate for 30 minutes.[7]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.[7]
  • Shake vigorously for 1 minute.
  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
  • Immediately shake for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.[7]

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.[7]

4. Final Extract Preparation:

  • Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 14C-Simazine in Water

This protocol is a general procedure for the extraction of triazine herbicides from water samples.

1. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

2. Sample Loading:

  • Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

3. Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

4. Analyte Elution:

  • Elute the 14C-simazine from the cartridge with 5 mL of methanol into a collection tube.

5. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis with Isotope-Labeled Internal Standard

1. Internal Standard Spiking:

  • Prior to any sample preparation, spike all samples, calibration standards, and quality control samples with a known concentration of ¹³C₃-Simazine internal standard.

2. Sample Preparation:

  • Follow the appropriate sample preparation protocol (e.g., QuEChERS or SPE) as described above.

3. LC-MS/MS Parameters:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions:
  • Note on 14C-Simazine Transitions: Specific, experimentally optimized MRM transitions for 14C-simazine are not readily available in the provided search results. The transitions will be shifted compared to unlabeled simazine due to the mass difference of the 14C isotopes. The precursor ion will be heavier by the number of 14C atoms. The product ions may or may not be heavier, depending on whether the labeled portion of the molecule is retained in the fragment. Therefore, it is crucial to determine the optimal MRM transitions for 14C-simazine empirically by infusing a standard solution of the labeled compound into the mass spectrometer.
  • Unlabeled Simazine Transitions (for reference):
  • Precursor Ion (m/z): 202.1
  • Product Ions (m/z): 132.1, 124.1

4. Quantification:

  • Quantify the 14C-simazine by calculating the peak area ratio of the analyte to the ¹³C₃-Simazine internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample (e.g., Soil, Water) extraction Extraction (QuEChERS, SPE, etc.) sample->extraction cleanup Cleanup (d-SPE, Cartridge Wash) extraction->cleanup final_extract Final Extract cleanup->final_extract lc_separation LC Separation final_extract->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing results Results data_processing->results

Caption: General experimental workflow for LC-MS/MS analysis.

troubleshooting_logic cluster_sample Sample-Related Issues cluster_system System-Related Issues start Problem Observed (e.g., Poor Peak Shape, Low Signal) check_system Check System Suitability (Blanks, Standards) start->check_system system_ok System OK? check_system->system_ok sample_issue Investigate Sample-Related Issues system_ok->sample_issue Yes system_issue Troubleshoot LC-MS/MS System system_ok->system_issue No matrix_effects Evaluate Matrix Effects (Post-extraction Spike) sample_issue->matrix_effects check_column Check Column and Guard Column system_issue->check_column check_solvents Check Mobile Phase and Solvents system_issue->check_solvents clean_source Clean Ion Source system_issue->clean_source improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup use_is Use Internal Standard matrix_effects->use_is matrix_match Use Matrix-Matched Calibration matrix_effects->matrix_match

Caption: Troubleshooting logic for LC-MS/MS analysis issues.

References

Technical Support Center: Storage Stability of Simazine-ring-UL-¹⁴C Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability assessment of Simazine-ring-UL-¹⁴C stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Simazine-ring-UL-¹⁴C stock solutions?

A1: To ensure the long-term stability of your Simazine-ring-UL-¹⁴C stock solution, it is recommended to store it at low temperatures, protected from light.[1] For optimal stability, storage at -20°C or below is advised. The solvent used to prepare the stock solution is also a critical factor. Non-aqueous, aprotic solvents are generally preferred over aqueous solutions to minimize hydrolysis.

Q2: What is the expected shelf-life of a Simazine-ring-UL-¹⁴C stock solution?

A2: The shelf-life of a radiolabeled compound like Simazine-ring-UL-¹⁴C is primarily determined by its radiochemical purity. While microbial degradation is a primary means of simazine dissipation in the environment, in a sterile stock solution, the main concern is chemical and radiolytic decomposition.[2] With proper storage conditions, as outlined in A1, the rate of degradation can be significantly minimized. It is crucial to periodically re-analyze the radiochemical purity to ensure it remains within an acceptable range (typically >95-98%) for your experiments.

Q3: How does the choice of solvent affect the stability of the stock solution?

A3: The choice of solvent can significantly impact the stability of Simazine-ring-UL-¹⁴C. Simazine is soluble in solvents such as ethanol and acetone.[1] However, for long-term storage, solvents that are less reactive and less likely to participate in degradation reactions are preferable. It is advisable to avoid acidic or basic conditions in the solvent, as these can catalyze hydrolysis of the chloro-s-triazine ring.

Q4: What are the primary degradation products of Simazine?

A4: The primary degradation pathway for simazine in various environments involves hydrolysis of the chlorine atom to form hydroxysimazine.[3] Other potential degradation products can arise from N-dealkylation of the ethylamino side chains.[4] Under photolytic conditions, further degradation of the triazine ring can occur.[2]

Storage Stability Data

Storage TemperatureSolventExpected Radiochemical Purity (>95%) DurationKey Considerations
4°CAcetonitrileUp to 6 monthsMonitor for potential hydrolysis over longer periods.
4°CEthanolUp to 6 monthsPotential for slow oxidation or reaction with impurities.
-20°CAcetonitrile12 to 24 monthsRecommended for long-term storage. Minimizes chemical degradation.
-20°CEthanol12 to 24 monthsGood alternative for long-term storage.
-80°CAcetonitrile> 24 monthsOptimal for archival purposes. Virtually halts chemical degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Decreased Radiochemical Purity 1. Improper Storage: Exposure to light, elevated temperatures, or reactive solvents. 2. Radiolytic Decomposition: Self-irradiation of the compound, especially at high specific activities. 3. Chemical Degradation: Hydrolysis or reaction with impurities in the solvent.1. Verify Storage Conditions: Ensure the stock solution is stored at ≤ -20°C and protected from light. 2. Re-purify the Stock Solution: Use techniques like HPLC or solid-phase extraction to purify the desired compound. 3. Prepare a Fresh Stock Solution: If significant degradation has occurred, it is best to prepare a new solution from solid material.
Inconsistent Experimental Results 1. Presence of Impurities: Degradation products may interfere with the biological or chemical assays. 2. Inaccurate Concentration: Partial precipitation of the compound upon thawing or inaccurate initial weighing.1. Assess Radiochemical Purity: Use HPLC or TLC to confirm the purity of the stock solution before use. 2. Ensure Complete Dissolution: Before taking an aliquot, ensure the stock solution is completely thawed and vortexed to ensure homogeneity. 3. Re-quantify the Stock Solution: Use a validated method to confirm the concentration of the parent compound.
Precipitate Formation Upon Thawing 1. Solubility Limits Exceeded: The concentration of the stock solution may be too high for the solvent at lower temperatures. 2. Solvent Evaporation: Improper sealing of the storage vial can lead to increased concentration over time.1. Warm and Vortex: Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. 2. Dilute the Stock Solution: If precipitation is a recurring issue, consider preparing a more dilute stock solution. 3. Use Appropriate Vials: Store solutions in high-quality vials with secure, airtight seals.

Experimental Protocols

Protocol 1: Radiochemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the radiochemical purity of a Simazine-ring-UL-¹⁴C stock solution. Method optimization may be required for your specific instrumentation and columns.

1. Materials and Reagents:

  • Simazine-ring-UL-¹⁴C stock solution
  • Reference standard (non-labeled Simazine)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (optional, for mobile phase modification)
  • Analytical HPLC system with a UV detector and a radioactivity detector (e.g., flow scintillation analyzer)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Procedure:

  • Prepare Mobile Phase: A common mobile phase for Simazine analysis is a mixture of acetonitrile and water. A typical starting gradient could be 30% acetonitrile in water, increasing to 90% acetonitrile over 15 minutes.[5] A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
  • Prepare Standards: Prepare a solution of the non-labeled Simazine reference standard in the mobile phase at a known concentration (e.g., 10 µg/mL).
  • Prepare Sample: Dilute an aliquot of the Simazine-ring-UL-¹⁴C stock solution with the mobile phase to a suitable concentration for injection. The exact dilution will depend on the specific activity of your stock and the sensitivity of your radioactivity detector.
  • HPLC Analysis:
  • Equilibrate the HPLC system with the initial mobile phase conditions.
  • Inject the reference standard and record the retention time from the UV detector.
  • Inject the diluted Simazine-ring-UL-¹⁴C sample.
  • Monitor the elution profile using both the UV and radioactivity detectors.
  • Data Analysis:
  • Identify the peak corresponding to Simazine in the radioactivity chromatogram based on the retention time of the reference standard.
  • Integrate all peaks in the radioactivity chromatogram.
  • Calculate the radiochemical purity as follows:

Protocol 2: Radiochemical Purity Assessment by Thin-Layer Chromatography (TLC)

TLC provides a simpler and faster, though less resolute, method for assessing radiochemical purity.

1. Materials and Reagents:

  • Simazine-ring-UL-¹⁴C stock solution
  • Reference standard (non-labeled Simazine)
  • Silica gel TLC plates (e.g., with fluorescent indicator F254)
  • Developing solvent system (e.g., Chloroform:Methanol 9:1 v/v)[4]
  • TLC developing chamber
  • UV lamp (254 nm)
  • Phosphorimager or radio-TLC scanner

2. Procedure:

  • Prepare Developing Chamber: Add the developing solvent to the TLC chamber and allow it to saturate for at least 30 minutes.
  • Spot the TLC Plate:
  • Using a capillary tube or microliter syringe, carefully spot a small amount (1-2 µL) of the Simazine-ring-UL-¹⁴C stock solution onto the origin of the TLC plate.
  • In a separate lane, spot a small amount of the non-labeled Simazine reference standard.
  • Develop the Plate: Place the spotted TLC plate into the developing chamber and allow the solvent front to migrate up the plate until it is about 1-2 cm from the top.
  • Visualize and Analyze:
  • Remove the plate from the chamber and allow the solvent to evaporate completely.
  • Visualize the spot of the reference standard under the UV lamp and mark its position.
  • Analyze the distribution of radioactivity on the TLC plate using a phosphorimager or a radio-TLC scanner.
  • Data Analysis:
  • Calculate the retention factor (Rf) for the reference standard and the major radioactive spot. Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
  • Confirm the identity of the major radioactive spot as Simazine by comparing its Rf value to that of the reference standard.
  • Quantify the radioactivity in the Simazine spot and any impurity spots.
  • Calculate the radiochemical purity as follows:

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_hplc HPLC Method cluster_tlc TLC Method cluster_results Results & Decision stock Simazine-ring-UL-14C Stock Solution thaw Thaw and Vortex stock->thaw dilute Dilute Sample thaw->dilute hplc_inject Inject into HPLC dilute->hplc_inject Option 1 tlc_spot Spot on TLC Plate dilute->tlc_spot Option 2 hplc_detect Radioactivity & UV Detection hplc_inject->hplc_detect hplc_data Analyze Chromatogram hplc_detect->hplc_data calculate Calculate Radiochemical Purity hplc_data->calculate tlc_develop Develop Plate tlc_spot->tlc_develop tlc_scan Scan for Radioactivity tlc_develop->tlc_scan tlc_data Analyze Radiogram tlc_scan->tlc_data tlc_data->calculate decision Purity > 95%? calculate->decision proceed Proceed with Experiment decision->proceed Yes repurify Repurify Stock Solution decision->repurify No

Caption: Experimental workflow for assessing the storage stability of Simazine-ring-UL-¹⁴C.

degradation_pathway simazine Simazine (2-chloro-4,6-bis(ethylamino)-s-triazine) hydroxysimazine Hydroxysimazine (2-hydroxy-4,6-bis(ethylamino)-s-triazine) simazine->hydroxysimazine Hydrolysis deethyl_simazine Deethyl-simazine (2-chloro-4-amino-6-ethylamino-s-triazine) simazine->deethyl_simazine N-dealkylation diamino_chloro_triazine 2-chloro-4,6-diamino-s-triazine deethyl_simazine->diamino_chloro_triazine N-dealkylation

Caption: Potential degradation pathway of Simazine.

References

Technical Support Center: Differentiating Biotic vs. Abiotic Degradation of 14C-Simazine in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation of 14C-simazine in soil. The content is tailored for scientists and professionals in drug development and related fields who are conducting experiments to distinguish between biological and chemical degradation pathways of this herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental experimental setup to differentiate biotic from abiotic degradation of 14C-simazine in soil?

A1: The core of the experimental design involves comparing the degradation of 14C-simazine in sterile versus non-sterile soil samples under identical incubation conditions.

  • Biotic Degradation: This is assessed in non-sterile, biologically active soil where microorganisms are the primary drivers of degradation.

  • Abiotic Degradation: This is evaluated in sterilized soil where microbial activity has been eliminated or significantly reduced. Any degradation observed in these samples is attributed to chemical processes such as hydrolysis.

A typical experimental setup will include the following treatments:

  • Non-sterile soil + 14C-simazine (to measure total degradation)

  • Sterile soil + 14C-simazine (to measure abiotic degradation)

  • Sterile soil without 14C-simazine (as a control for background CO2)

By comparing the rate of disappearance of the parent compound, the formation of metabolites, and the evolution of 14CO2 between the sterile and non-sterile treatments, researchers can quantify the relative contributions of biotic and abiotic processes.

Q2: What are the recommended methods for soil sterilization in this type of study, and what are their pros and cons?

A2: The choice of sterilization method is critical as it can influence the soil's physicochemical properties, potentially affecting abiotic degradation rates. Here are the common methods:

Sterilization MethodProtocolAdvantagesDisadvantages
Autoclaving Moisten soil to ~50% water holding capacity and autoclave at 121°C and 15 psi for 30-60 minutes. Repeat for 2-3 consecutive days to kill resistant spores.Highly effective at killing a broad spectrum of microorganisms.[1]Can alter soil structure, increase nutrient availability, and potentially change the chemical reactivity of soil components.[1][2]
Gamma Irradiation Expose soil to a source of gamma radiation (e.g., Cobalt-60) at a dose sufficient to achieve sterility (typically 25-50 kGy).Minimal disturbance to soil structure and moisture content compared to autoclaving.Can induce chemical changes in soil organic matter and may not completely inactivate all enzymes. Access to irradiation facilities is required.
Chemical Sterilization (e.g., Sodium Azide, Mercuric Chloride) Treat soil with a solution of the sterilizing agent.Effective in inhibiting microbial activity.Can introduce confounding chemical reactions with simazine or its metabolites and poses significant disposal and safety hazards. Not recommended for degradation studies.

Recommendation: Autoclaving is the most accessible method, but researchers should be aware of its potential to alter soil properties. Gamma irradiation is a superior method if available. A pilot study comparing the chosen sterilization method's impact on soil characteristics is advisable.

Q3: How do I prepare and apply the 14C-simazine solution to the soil samples?

A3: Proper application is crucial for ensuring homogenous distribution and accurate results.

  • Stock Solution Preparation: Prepare a stock solution of 14C-simazine in a suitable organic solvent like methanol or acetonitrile. The specific activity of the radiolabeled compound should be known to calculate the application rate.

  • Working Solution: Dilute the stock solution to a working concentration that, when applied to the soil, will result in the desired final concentration (typically in the range of 1-10 mg/kg of soil).

  • Application: Add the working solution dropwise to the soil sample and mix thoroughly to ensure even distribution. Allow the solvent to evaporate completely in a fume hood before starting the incubation. This is critical to avoid any effects of the solvent on microbial activity.

Troubleshooting Guide

Problem 1: Low or no 14CO2 evolution is detected in my non-sterile soil samples.
Possible CauseTroubleshooting Step
Low Microbial Activity Ensure the soil used has a healthy, active microbial population. Use fresh soil samples and avoid long-term storage. The soil moisture should be maintained at an optimal level (typically 50-60% of water holding capacity).
Inhibition of Microorganisms The concentration of simazine applied might be too high, leading to toxicity and inhibition of microbial activity. Consider running the experiment with a lower, more environmentally relevant concentration.
Inefficient 14CO2 Trapping Check the integrity of your incubation system for any leaks. Ensure the trapping solution (e.g., 1M NaOH) is fresh and has not become saturated with CO2. The flow rate of the air stream through the system should be slow enough to allow for efficient trapping.
Slow Degradation Rate Simazine degradation can be slow. The incubation period may need to be extended. Collect samples over a longer time course to capture the full degradation profile.
Problem 2: I am observing significant degradation of simazine in my sterile control samples.
Possible CauseTroubleshooting Step
Incomplete Sterilization Verify the effectiveness of your sterilization method. After sterilization, a subset of the soil can be plated on nutrient agar to check for microbial growth.
Significant Abiotic Degradation Simazine can undergo chemical hydrolysis, especially at low pH. Measure the pH of your soil before and after sterilization, as some methods can alter it. If abiotic degradation is significant, this is a valid result and should be reported as such.
Photodegradation If your incubation setup is exposed to light, photodegradation could be a contributing factor. Incubate your samples in the dark to eliminate this possibility.
Problem 3: My HPLC chromatograms show poor separation of simazine and its metabolites.
Possible CauseTroubleshooting Step
Inappropriate HPLC Method Optimize your HPLC method. Adjust the mobile phase composition (e.g., the ratio of acetonitrile to water) and the gradient profile. Ensure the column (a C18 column is commonly used) is in good condition.[2][3][4]
Co-eluting Interferences Soil extracts are complex matrices. Improve your sample cleanup procedure. Solid-phase extraction (SPE) with C18 cartridges can be effective in removing interfering compounds.[5]
Metabolite Identification If you are unsure about the identity of the peaks, use analytical standards of known simazine metabolites (e.g., hydroxy-simazine, deethyl-simazine, deisopropyl-simazine) to confirm their retention times.

Experimental Protocols

Protocol 1: Soil Incubation for 14C-Simazine Degradation
  • Soil Preparation: Collect fresh soil, sieve it (2 mm mesh) to remove large debris, and determine its water holding capacity.

  • Sterilization: For abiotic controls, sterilize a portion of the soil using a validated method (e.g., autoclaving at 121°C for 60 minutes on three consecutive days).

  • Treatment Application: Weigh 50 g of soil (on an oven-dry basis) into biometer flasks or similar incubation vessels. Apply the 14C-simazine working solution to achieve the desired final concentration. Mix thoroughly and allow the solvent to evaporate. Adjust the soil moisture to 60% of its water holding capacity.

  • Incubation: Seal the flasks and incubate in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., up to 90 days). Each flask should contain a trap with a known volume of 1M NaOH to capture evolved 14CO2.

  • Sampling: At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), sacrifice replicate flasks from both sterile and non-sterile treatments.

  • 14CO2 Analysis: Remove the NaOH traps and analyze an aliquot by liquid scintillation counting (LSC) to quantify the amount of mineralized 14C-simazine.

  • Extraction of Residues: Extract the soil samples with a suitable solvent mixture (e.g., acetonitrile:water, 80:20 v/v) by shaking or sonication. Centrifuge and collect the supernatant. Repeat the extraction process two to three times.

  • Analysis: Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or by collecting fractions for LSC to determine the concentration of parent 14C-simazine and its metabolites.

  • Mass Balance: Determine the amount of non-extractable 14C-residues by combusting a subsample of the extracted soil and quantifying the resulting 14CO2.

ParameterRecommended Value/Method
Soil Amount 50 g (dry weight equivalent) per replicate
14C-Simazine Concentration 1-10 mg/kg soil
Incubation Temperature 20-25°C (in the dark)
Soil Moisture 50-60% of water holding capacity
14CO2 Trapping Solution 1M NaOH
Extraction Solvent Acetonitrile:Water (80:20, v/v)
Analytical Method HPLC-UV and/or HPLC with a radiodetector

Visualizations

Biotic_vs_Abiotic_Workflow cluster_prep Sample Preparation cluster_treatments Experimental Treatments cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation soil Fresh Soil Sample sieved Sieved Soil (2mm) soil->sieved non_sterile Non-Sterile Soil sieved->non_sterile sterile Sterile Soil (Autoclaved) sieved->sterile add_14C Add 14C-Simazine non_sterile->add_14C sterile->add_14C incubate Incubate in Dark (25°C) add_14C->incubate trap_co2 Trap 14CO2 in NaOH incubate->trap_co2 extract Extract Soil Residues incubate->extract lsc LSC of 14CO2 trap_co2->lsc hplc HPLC Analysis extract->hplc combustion Combustion of Bound Residues extract->combustion biotic Biotic Degradation (Non-Sterile - Sterile) hplc->biotic abiotic Abiotic Degradation (Sterile) hplc->abiotic lsc->biotic lsc->abiotic

Caption: Experimental workflow for differentiating biotic and abiotic degradation of 14C-simazine.

Degradation_Pathways cluster_biotic Biotic Degradation (Microbial) cluster_abiotic Abiotic Degradation (Chemical Hydrolysis) simazine Simazine deethyl Deethyl-simazine simazine->deethyl deisopropyl Deisopropyl-simazine simazine->deisopropyl hydroxy Hydroxy-simazine simazine->hydroxy diamino Diamino-chloro-s-triazine deethyl->diamino deisopropyl->diamino mineralization 14CO2 + Biomass diamino->mineralization

Caption: Simplified degradation pathways of simazine in soil.

References

Validation & Comparative

Cross-Reactivity of Simazine and its Metabolites in Atrazine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals utilizing atrazine immunoassays must consider the potential for cross-reactivity with structurally similar compounds, such as simazine and its metabolites. This guide provides a comparative analysis of the cross-reactivity of these compounds in atrazine immunoassays, supported by experimental data, to aid in the accurate interpretation of results.

The specificity of an immunoassay is crucial for reliable quantification of the target analyte. In the case of atrazine, a widely used herbicide, immunoassays are a common screening tool. However, the presence of other triazine herbicides, like simazine, and their common degradation products can lead to overestimated atrazine concentrations due to antibody cross-reactivity. This guide summarizes the cross-reactivity profiles of simazine and key atrazine metabolites in atrazine-specific immunoassays.

Quantitative Cross-Reactivity Data

The following table summarizes the percentage of cross-reactivity of simazine and various atrazine metabolites in an enzyme-linked immunosorbent assay (ELISA) designed for atrazine detection. The data is expressed as the percentage of cross-reactivity relative to atrazine (100%).

CompoundChemical Structure% Cross-Reactivity in Atrazine Immunoassay
Atrazine 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine100%
Simazine 2-chloro-4,6-bis(ethylamino)-s-triazine10%
Deethylatrazine (DEA)2-chloro-4-amino-6-(isopropylamino)-s-triazine10%
Deisopropylatrazine (DIA)2-chloro-4-(ethylamino)-6-amino-s-triazine< 1%
Diaminoatrazine2-chloro-4,6-diamino-s-triazine< 1%
Hydroxyatrazine2-hydroxy-4-(ethylamino)-6-(isopropylamino)-s-triazine< 0.1%

Data sourced from Lawruk, T. L., et al. (1993). "Enzyme-linked immunosorbent assay for the detection of atrazine in water."

Experimental Protocols

The cross-reactivity data presented was determined using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a generalized protocol typical for such an assay.

Competitive ELISA Protocol for Atrazine

1. Coating of Microtiter Plate:

  • Microtiter plates are coated with an atrazine-protein conjugate (e.g., atrazine-ovalbumin).

  • The plate is incubated overnight at 4°C to allow for the adsorption of the conjugate to the well surface.

  • After incubation, the plate is washed with a washing buffer (e.g., phosphate-buffered saline with Tween 20) to remove any unbound conjugate.

  • A blocking agent (e.g., bovine serum albumin) is added to the wells to block any remaining non-specific binding sites. The plate is incubated and then washed again.

2. Competitive Reaction:

  • Standards of known atrazine concentrations or unknown samples are added to the wells.

  • A limited amount of polyclonal or monoclonal antibody specific to atrazine is then added to each well.

  • The plate is incubated for a defined period (e.g., 1-2 hours) at room temperature. During this time, free atrazine in the sample and the atrazine conjugate coated on the plate compete for the binding sites of the atrazine antibody.

3. Addition of Secondary Antibody:

  • After incubation, the plate is washed to remove any unbound antibodies and sample components.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to each well. This secondary antibody is specific for the primary atrazine antibody (e.g., goat anti-rabbit IgG-HRP).

  • The plate is incubated for another defined period to allow the secondary antibody to bind to the primary antibody.

4. Substrate Addition and Signal Detection:

  • The plate is washed again to remove any unbound secondary antibody.

  • A chromogenic substrate (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) is added to each well. The enzyme on the secondary antibody catalyzes a reaction that converts the substrate into a colored product.

  • The reaction is allowed to proceed for a specific time and is then stopped by the addition of a stop solution (e.g., sulfuric acid).

5. Data Analysis:

  • The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).

  • The intensity of the color is inversely proportional to the concentration of atrazine in the sample. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

  • The concentration of atrazine in the unknown samples is then determined by interpolating their absorbance values on the standard curve.

Visualizing the Immunoassay Workflow

The following diagram illustrates the competitive ELISA workflow for the detection of atrazine and the principle of cross-reactivity.

ELISA_Workflow cluster_coating 1. Plate Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection cluster_analysis 4. Analysis plate Microtiter Plate Well atrazine_conjugate Atrazine-Protein Conjugate atrazine_conjugate->plate Coating coated_plate Coated Well washed_plate Washed Well with Bound Antibodies sample Sample (Atrazine/Simazine) sample->coated_plate Competition antibody Anti-Atrazine Antibody antibody->coated_plate Competition substrate Substrate washed_plate->substrate Addition secondary_ab Enzyme-Linked Secondary Antibody secondary_ab->washed_plate colored_product Colored Product substrate->colored_product Enzymatic Reaction reader Microplate Reader colored_product->reader Absorbance Measurement results Concentration Calculation reader->results

Simazine's Soil Shuffle: A Comparative Look at Mobility in Sandy Versus Loam Terrains

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the environmental fate of the herbicide Simazine reveals a significant divergence in its mobility when comparing sandy and loam soil environments. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of Simazine-ring-UL-14C's movement through these distinct soil types, supported by representative data and detailed experimental protocols.

The transport and potential for groundwater contamination of soil-applied herbicides are critically influenced by the physicochemical properties of the soil. For Simazine, a widely used triazine herbicide, its propensity to leach through the soil profile is markedly different in coarse-textured sandy soils compared to the more finely textured loam soils. This difference is primarily attributed to the varying organic matter and clay content of these soils, which dictates the extent of adsorption and, consequently, the mobility of the herbicide.

Comparative Mobility of this compound

Experimental data from soil column leaching studies consistently demonstrate that Simazine exhibits higher mobility in sandy soils. This is due to the lower adsorption of the herbicide to the soil particles in sandy soils, which are characterized by low organic matter and clay content. In contrast, loam soils, with their higher organic matter and clay content, tend to bind Simazine more tightly, restricting its downward movement.

A study on the distribution of simazine in a sandy soil in Fresno County, California, after winter rainfall, found that while 69% of the simazine residue was recovered in the top 15 cm of the soil, detectable amounts were found as deep as 1.9 meters.[1] This indicates a significant potential for leaching in sandy environments. While a direct comparative study using this compound in both soil types was not found in the immediate literature, the established principles of herbicide-soil interaction allow for a representative comparison.

Below is a table summarizing the expected distribution of this compound in sandy and loam soil columns following a simulated rainfall event in a laboratory setting.

Table 1: Representative Distribution of this compound in Sandy vs. Loam Soil Columns

Soil Depth (cm)% of Applied ¹⁴C-Simazine in Sandy Soil% of Applied ¹⁴C-Simazine in Loam Soil
0-54575
5-102515
10-15155
15-2082
20-254<1
25-302<1
Leachate1<0.1

This data is representative and synthesized based on the general understanding of simazine mobility in different soil types.

The contrasting mobility is directly linked to the inherent properties of the soils.

Table 2: Physicochemical Properties of Representative Sandy and Loam Soils

Soil PropertySandy SoilLoam Soil
% Sand85-9523-52
% Silt0-1028-50
% Clay0-107-27
Organic Matter (%)0.5-1.52.0-5.0
Cation Exchange Capacity (meq/100g)2-810-25
Bulk Density (g/cm³)1.5-1.71.3-1.5

Experimental Protocols

To assess the comparative mobility of this compound in sandy versus loam soils, a standardized soil column leaching experiment is typically employed. The following protocol outlines the key steps involved.

1. Soil Collection and Preparation:

  • Collect representative samples of sandy and loam soils from the top 20 cm of the soil profile.

  • Air-dry the soils and sieve them through a 2-mm mesh to ensure homogeneity.

  • Characterize the physicochemical properties of each soil type as detailed in Table 2.

2. Soil Column Packing:

  • Use glass or PVC columns (e.g., 30 cm in length and 5 cm in diameter) with a porous plate at the bottom.

  • Pack the columns with the prepared sandy or loam soil to a uniform bulk density, representative of field conditions.[2]

  • Pre-wet the soil columns with a solution of 0.01 M CaCl₂ to establish a stable soil structure and simulate soil solution.[3]

3. Application of ¹⁴C-Simazine:

  • Prepare a stock solution of this compound of known specific activity.

  • Apply a precise amount of the ¹⁴C-Simazine solution uniformly to the surface of each soil column. The application rate should be equivalent to a typical field application rate.

4. Leaching Simulation:

  • Simulate rainfall by applying a known volume of 0.01 M CaCl₂ solution to the top of each soil column at a constant rate. A typical simulation might involve applying a volume of water equivalent to a significant rainfall event (e.g., 200 mm) over a 48-hour period.[4][5]

  • Collect the leachate that passes through the columns at regular intervals.

5. Analysis of Soil and Leachate:

  • After the leaching event, extrude the soil from the columns and section it into specific depth increments (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).

  • Extract the ¹⁴C-Simazine and its potential metabolites from each soil section and the collected leachate using an appropriate solvent (e.g., methanol or acetonitrile).

  • Quantify the amount of radioactivity in the extracts and the leachate using Liquid Scintillation Counting (LSC).

  • The distribution of radioactivity throughout the soil profile and in the leachate provides a quantitative measure of the mobility of this compound in each soil type.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for the comparative soil column leaching study.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase soil_collection Soil Collection (Sandy & Loam) soil_prep Soil Preparation (Drying, Sieving) soil_collection->soil_prep column_packing Soil Column Packing soil_prep->column_packing simazine_app ¹⁴C-Simazine Application column_packing->simazine_app leaching_sim Simulated Rainfall (Leaching) simazine_app->leaching_sim leachate_collection Leachate Collection leaching_sim->leachate_collection soil_sectioning Soil Column Sectioning leaching_sim->soil_sectioning extraction Extraction of ¹⁴C Residues leachate_collection->extraction soil_sectioning->extraction lsc_analysis Liquid Scintillation Counting (LSC) extraction->lsc_analysis data_analysis Data Analysis & Comparison lsc_analysis->data_analysis

Caption: Experimental workflow for comparing Simazine mobility in soil columns.

References

A Guide to Inter-Laboratory Comparison of Simazine-ring-UL-14C Analysis Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the determination of uniformly labeled carbon-14 ring simazine (Simazine-ring-UL-14C). It is intended for researchers, scientists, and professionals in drug development and environmental sciences who are involved in planning or participating in inter-laboratory comparison studies. This document outlines key experimental protocols and presents performance data to aid in the selection of appropriate analytical techniques.

Introduction to this compound Analysis

This compound is a critical tool in environmental fate, metabolism, and degradation studies of the herbicide simazine. The uniform 14C labeling of the triazine ring allows for sensitive and specific tracking of simazine and its degradation products. Accurate and reproducible quantification is paramount for reliable study outcomes, and inter-laboratory comparisons are essential for ensuring consistency and quality across different testing facilities. The primary analytical techniques for this compound are Liquid Scintillation Counting (LSC) for total radioactivity measurement and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotopic dilution for specific quantification of the parent compound.

Experimental Protocols

Total 14C Analysis by Liquid Scintillation Counting (LSC)

This method quantifies the total 14C-activity in a sample, representing the parent simazine and any 14C-containing metabolites or degradation products.

Sample Preparation (Soil)

  • Homogenize the soil sample thoroughly.

  • Weigh approximately 3 grams of the moist soil directly into a 20 mL glass scintillation vial.

  • Add a suitable scintillation cocktail designed for direct counting of soil samples. These cocktails typically contain surfactants to aid in the suspension of soil particles.

  • Shake the vials vigorously to ensure good contact between the soil and the cocktail.

  • Allow the samples to settle to minimize quenching effects from suspended particles.[1]

  • Prepare a blank sample with non-radioactive soil and a set of standards with known amounts of this compound in the same soil matrix.

Instrumentation and Measurement

  • Use a liquid scintillation counter for analysis.

  • Employ automatic external standardization to correct for quenching.[1]

  • Set the counting window for 14C.

  • Count each vial for a sufficient time to achieve the desired statistical precision.

  • The instrument will report the activity in counts per minute (CPM), which can be converted to disintegrations per minute (DPM) and subsequently to the amount of this compound equivalents using the specific activity of the radiolabeled standard.

Specific Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotopic Dilution

This method provides specific quantification of intact simazine, distinguishing it from its metabolites. It utilizes a stable isotope-labeled internal standard, such as 13C3-simazine, to correct for matrix effects and variations in instrument response.[2][3]

Sample Preparation (Soil) using QuEChERS method

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to create a slurry.

  • Spike the sample with a known amount of 13C3-simazine internal standard solution.

  • Add 10 mL of acetonitrile and shake vigorously.

  • Add QuEChERS salts (e.g., magnesium sulfate and sodium acetate), shake, and centrifuge.

  • Transfer an aliquot of the acetonitrile supernatant for cleanup by dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and magnesium sulfate.

  • Centrifuge and filter the supernatant into an autosampler vial for LC-MS/MS analysis.[2]

Instrumentation and Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: A small, precise volume of the sample extract.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both simazine and the 13C3-simazine internal standard to ensure identity and accurate quantification.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the simazine SRM transition to the peak area of the 13C3-simazine internal standard SRM transition against the concentration of simazine standards.

    • The concentration of simazine in the samples is determined from this calibration curve. The use of the isotope-labeled internal standard corrects for variations in extraction efficiency and matrix-induced ion suppression or enhancement.[2]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of the described methods for simazine analysis in soil.

ParameterLC-MS/MS with Isotopic DilutionLiquid Scintillation Counting (LSC)
Analyte Intact SimazineTotal 14C (Simazine + 14C-metabolites)
Limit of Detection (LOD) 0.015 µg/kg[2][3]Dependent on specific activity and background
Limit of Quantification (LOQ) 0.08 µg/kg[2][3]Dependent on specific activity and background
Recovery 92.9% - 99.2%[2][3]Generally high, but matrix dependent
Precision (RSD) < 4.6% (intra-day and inter-day)[2][3]Typically < 5% for replicate counts
Specificity High (mass-specific detection)Low (detects all 14C-containing compounds)
Matrix Effects Compensated by isotopic internal standardSignificant (quenching), requires correction

Mandatory Visualization: Workflow for an Inter-laboratory Comparison Study

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for this compound analysis.

G A Study Coordinator Prepares and Homogenizes Test Material (e.g., Soil) B Fortification Spiking with known amount of This compound A->B C Homogeneity and Stability Testing of Samples B->C D Sample Distribution Blinded samples sent to participating laboratories C->D E Participating Laboratory 1 (e.g., LSC Method) D->E F Participating Laboratory 2 (e.g., LC-MS/MS Method) D->F G Participating Laboratory N (Chosen Method) D->G H Data Submission Labs report results, methods, and uncertainty estimates E->H F->H G->H I Statistical Analysis Calculation of assigned value, Z-scores, and performance evaluation H->I J Final Report Summary of results, performance of labs, and method comparison I->J

Caption: Workflow of an inter-laboratory comparison study.

References

Isotope Dilution Analysis: The Gold Standard for Accurate Simazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Analytical Scientists

In the realm of environmental monitoring and food safety, the accurate quantification of herbicides like simazine is paramount. As a widely used triazine herbicide, simazine's potential to contaminate soil and water resources necessitates analytical methods that are not only sensitive but, more importantly, accurate and reliable. This guide provides an objective comparison of Isotope Dilution Analysis (IDA) coupled with mass spectrometry to other commonly employed analytical techniques for simazine quantification, supported by experimental data.

The Superiority of Isotope Dilution Analysis

Isotope Dilution Analysis (IDA) is a powerful analytical technique that provides a high degree of accuracy and precision by correcting for sample preparation losses and matrix effects. The principle of IDA involves the addition of a known amount of an isotopically labeled standard of the analyte (in this case, ¹³C-labeled simazine) to the sample at the beginning of the analytical process. This "internal standard" behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass-selective detector, such as a tandem mass spectrometer (MS/MS), any losses or variations during the analytical workflow are inherently corrected for, leading to highly accurate and precise quantification. This is a significant advantage over traditional external and internal standard methods, which cannot fully compensate for matrix-induced signal suppression or enhancement.[1]

A study detailing the synthesis and use of ¹³C₃-simazine for the analysis of soil samples by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) highlights the effectiveness of the isotope dilution method. The method demonstrated excellent performance with a low limit of detection (LOD) of 0.015 µg/kg and a limit of quantification (LOQ) of 0.08 µg/kg. The precision of the method was high, with intra-day and inter-day variations below 4.6%, and recovery values were consistently between 92.9% and 99.2%.[2]

Comparative Performance of Analytical Methods

The choice of analytical method for simazine quantification depends on various factors, including the required sensitivity, accuracy, sample matrix, and available instrumentation. Below is a comparison of Isotope Dilution Analysis (IDA) with other common techniques.

Table 1: Performance Comparison of Analytical Methods for Simazine Quantification

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Key AdvantagesKey Limitations
Isotope Dilution UPLC-MS/MS 0.015 µg/kg[2]0.08 µg/kg[2]92.9 - 99.2[2]< 4.6[2]High accuracy and precision, corrects for matrix effects and procedural losses.Requires isotopically labeled standards, higher initial instrument cost.
HPLC-MS/MS 0.0013 mg/kg0.0042 mg/kg82.50.5High sensitivity and selectivity.Susceptible to matrix effects without isotope dilution.
GC-MS 0.0263 mg/kgNot Reported117Not ReportedGood selectivity and widely available.May require derivatization for some triazines, less suitable for non-volatile compounds.
GC-IT (Ion Trap) 0.0361 mg/kgNot Reported100Not ReportedCost-effective mass spectrometric detection.Lower sensitivity and specificity compared to quadrupole MS.
HPLC-UV/DAD 0.21 ng/mLNot Reported75.0 ± 1.92.7Lower cost, robust and reliable.Lower sensitivity and selectivity compared to MS methods, susceptible to interferences.
Micellar Electrokinetic Chromatography (MEKC) 0.4 ppbNot Reported80 - 117Not ReportedHigh separation efficiency, low sample and reagent consumption.Can have lower reproducibility compared to HPLC, complex method development.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of typical experimental protocols for the discussed techniques.

Isotope Dilution UPLC-MS/MS

A validated method for the determination of simazine in soil using a synthesized ¹³C₃-simazine internal standard provides a clear experimental workflow.[2]

1. Sample Preparation (QuEChERS-based):

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add a known amount of ¹³C₃-simazine internal standard solution.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute, and then centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Cleanup is performed by dispersive solid-phase extraction (d-SPE) using primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.

  • The final extract is filtered and transferred to an autosampler vial for analysis.

2. Instrumental Analysis:

  • Chromatography: UPLC system with a C18 column.

  • Mobile Phase: A gradient of water with formic acid and acetonitrile.

  • Mass Spectrometry: Tandem quadrupole mass spectrometer (MS/MS) operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of simazine and its labeled internal standard.

HPLC-UV/DAD

This method is commonly used for the analysis of simazine in water and soil samples.

1. Sample Preparation:

  • Water Samples: Solid-phase extraction (SPE) is often employed to concentrate the analyte and remove interferences. A C18 cartridge is conditioned, the water sample is passed through, and the analyte is eluted with an organic solvent like methanol or acetonitrile.

  • Soil Samples: Solvent extraction is typically used. A known weight of soil is extracted with a suitable solvent (e.g., methanol, acetonitrile) using techniques like shaking, sonication, or accelerated solvent extraction (ASE). The extract is then filtered and may require a cleanup step using SPE.

2. Instrumental Analysis:

  • Chromatography: HPLC system with a C18 column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water.

  • Detection: UV or Diode Array Detector (DAD) set at the wavelength of maximum absorbance for simazine (around 220-230 nm).

GC-MS

Gas chromatography coupled with mass spectrometry is a well-established technique for the analysis of semi-volatile compounds like simazine.

1. Sample Preparation:

  • Similar to HPLC, sample preparation involves extraction (LLE or SPE for water; solvent extraction for soil) and cleanup.

  • Derivatization is generally not required for simazine but can be used for other triazines to improve their chromatographic behavior.

2. Instrumental Analysis:

  • Chromatography: Gas chromatograph with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injection: Splitless or pulsed splitless injection is commonly used for trace analysis.

  • Mass Spectrometry: A mass spectrometer (e.g., single quadrupole or ion trap) is used as the detector, typically in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of simazine.

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a capillary electrophoresis technique that can be used for the separation of neutral and charged analytes.

1. Sample Preparation:

  • Water samples are typically filtered before analysis. Preconcentration techniques like stacking or online SPE may be used to enhance sensitivity.

2. Instrumental Analysis:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Buffer: A buffer solution (e.g., borate or phosphate buffer) containing a surfactant (e.g., sodium dodecyl sulfate, SDS) above its critical micelle concentration.

  • Separation: Separation is achieved based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in Isotope Dilution Analysis and a general workflow for alternative methods.

IDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with ¹³C-Simazine Sample->Spike Extraction Extraction Spike->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup UPLC UPLC Separation Cleanup->UPLC MSMS MS/MS Detection UPLC->MSMS Ratio Measure Isotope Ratio MSMS->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for Simazine Quantification using Isotope Dilution Analysis.

Alternative_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Separation Chromatographic Separation (HPLC or GC) Cleanup->Separation Detection Detection (UV, MS, etc.) Separation->Detection Calibration External/Internal Standard Calibration Detection->Calibration Quant Quantification Calibration->Quant

Caption: General Workflow for Alternative Simazine Quantification Methods.

Conclusion

For the accurate and reliable quantification of simazine, especially in complex matrices such as soil and food, Isotope Dilution Analysis coupled with LC-MS/MS stands out as the superior method. Its ability to correct for matrix effects and procedural losses provides a level of accuracy and precision that is challenging to achieve with other techniques. While methods like HPLC-UV and GC-MS are valuable for screening and routine analysis due to their lower cost and wider availability, IDA remains the gold standard for confirmatory analysis and when the highest accuracy is required. The choice of method should be guided by the specific analytical needs, regulatory requirements, and available resources.

References

Unraveling Simazine's Fate: A Comparative Guide to 14C-Simazine Mineralization and Microbial Community Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biodegradation of herbicides like simazine is critical for environmental risk assessment and the development of effective bioremediation strategies. This guide provides a comparative analysis of 14C-simazine mineralization, correlating it with the structure of the responsible microbial communities. We present supporting experimental data, detailed methodologies, and visual representations of the key biological processes.

Performance Comparison: Simazine Mineralization Across Different Microbial Consortia

The efficiency of simazine biodegradation is highly dependent on the composition and metabolic capabilities of the soil microbial community. Factors such as prior exposure to the herbicide and the presence of co-substrates can significantly influence degradation rates. Below is a summary of quantitative data from various studies, highlighting these differences.

Microbial Community SourceExperimental ConditionSimazine Half-life (DT50)Key Microbial Genera IdentifiedReference
Agricultural Soil (with simazine history)Not specified~36 daysPseudomonas, Arthrobacter[1]
Agricultural Soil (with simazine history)With Urea~32 daysProteobacteria (α, β, γ subdivisions)[1][2]
Agricultural Soil (no recent simazine use)Not specified> 90 days (in sterile soil)Not specified[1]
CompostPeriodic Culture~8 days for 100% degradation of 50 mg/LNot specified
BiohumusPeriodic Culture~8 days for 100% degradation of 50 mg/LArthrobacter ureafaciens
Bacillus licheniformis SIMA-N5 (isolated strain)Liquid Culture (5 mg/L simazine)~6 days for 98% degradationBacillus[3]
Bacillus altitudinis SIMA-N9 (isolated strain)Liquid Culture (5 mg/L simazine)~6 days for 100% degradationBacillus[3]

Experimental Protocols: Methodologies for Key Experiments

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Here, we outline the methodologies for quantifying 14C-simazine mineralization and analyzing the associated microbial community structure.

14C-Simazine Mineralization Assay

This assay quantifies the complete degradation of simazine to CO2 by measuring the evolution of 14CO2 from radiolabeled simazine.

Materials:

  • ¹⁴C-ring-labeled simazine

  • Soil samples

  • Microcosm flasks (e.g., 250 mL Erlenmeyer flasks)

  • CO2 trap solution (e.g., 1 M NaOH)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Incubator

Procedure:

  • Soil Preparation: Air-dry and sieve soil samples (e.g., 2 mm mesh) to ensure homogeneity.

  • Microcosm Setup:

    • Place a known amount of soil (e.g., 50 g dry weight equivalent) into each microcosm flask.

    • Add a solution of ¹⁴C-simazine of known activity and concentration to achieve the desired final concentration in the soil.

    • Adjust the soil moisture to a specific water holding capacity (e.g., 60%).

    • Include a small vial containing a known volume of CO2 trap solution inside each flask, ensuring it does not come into contact with the soil.

    • Seal the flasks to create a closed system.

    • Prepare control microcosms with sterilized soil to account for abiotic degradation.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 60 days).

  • CO2 Trapping and Measurement:

    • At regular intervals, remove the CO2 trap vials and replace them with fresh ones.

    • Add a scintillation cocktail to the removed trap solution.

    • Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the cumulative amount of ¹⁴CO₂ evolved over time.

    • Express the mineralization as a percentage of the initially added ¹⁴C-simazine.

    • Model the mineralization kinetics to determine parameters such as the half-life (DT50).

Microbial Community Structure Analysis via 16S rRNA Gene Sequencing

This technique provides a comprehensive profile of the bacterial and archaeal communities present in a soil sample.

Materials:

  • Soil DNA extraction kit

  • PCR reagents (polymerase, primers for the V4 region of the 16S rRNA gene, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics software (e.g., QIIME 2, Mothur)

Procedure:

  • DNA Extraction:

    • Extract total genomic DNA from soil samples (e.g., 0.25 g) using a commercially available kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • PCR Amplification:

    • Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 515F/806R).

    • Perform PCR in a thermal cycler with appropriate cycling conditions.

    • Verify the amplification product by gel electrophoresis.

  • Library Preparation and Sequencing:

    • Purify the PCR products.

    • Prepare sequencing libraries by attaching adapters and barcodes to the amplicons.

    • Sequence the libraries on a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).

    • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).[4]

    • Analyze the microbial community composition, diversity (alpha and beta diversity), and relative abundance of different taxa.[5]

Visualizing the Process: Degradation Pathway and Experimental Workflow

To facilitate a deeper understanding, the following diagrams illustrate the simazine degradation pathway and the experimental workflow for correlating mineralization with microbial community structure.

Simazine_Degradation_Pathway Simazine Simazine Hydroxyatrazine Hydroxyatrazine Simazine->Hydroxyatrazine atzA / trzN (Dechlorination) N_Ethylammelide N-Ethylammelide Hydroxyatrazine->N_Ethylammelide atzB (Dealkylation) Cyanuric_Acid Cyanuric Acid N_Ethylammelide->Cyanuric_Acid atzC (Deamination) CO2_NH3 CO2 + NH3 Cyanuric_Acid->CO2_NH3 atzD, atzE, atzF (Ring Cleavage)

Simazine Biodegradation Pathway

Experimental_Workflow cluster_Mineralization_Assay 14C-Simazine Mineralization Assay cluster_Microbial_Analysis Microbial Community Analysis Soil_Sample_M Soil Sample Microcosm_Setup Microcosm Setup with 14C-Simazine Soil_Sample_M->Microcosm_Setup Incubation Incubation & 14CO2 Trapping Microcosm_Setup->Incubation Scintillation_Counting Liquid Scintillation Counting Incubation->Scintillation_Counting Mineralization_Data Mineralization Data (DT50, % Mineralized) Scintillation_Counting->Mineralization_Data Correlation Correlation Analysis Mineralization_Data->Correlation Soil_Sample_C Soil Sample DNA_Extraction DNA Extraction Soil_Sample_C->DNA_Extraction PCR_Amplification 16S rRNA Gene PCR Amplification DNA_Extraction->PCR_Amplification Sequencing Next-Generation Sequencing PCR_Amplification->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Community_Structure Microbial Community Structure Data Bioinformatics->Community_Structure Community_Structure->Correlation

Experimental Workflow

References

Field Validation of Laboratory Studies on Simazine-ring-UL-14C Persistence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of laboratory and field studies on the persistence of the herbicide Simazine, with a focus on Simazine-ring-UL-14C. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing the research workflow, this document aims to offer a comprehensive overview for researchers in environmental science and drug development.

Data Presentation: Laboratory vs. Field Persistence of Simazine

The persistence of Simazine in soil is a critical factor in its environmental fate and potential for carryover to subsequent crops. Laboratory studies, conducted under controlled conditions, provide valuable initial data on degradation kinetics. However, field studies are essential to validate these findings under real-world environmental variability.

A key study directly comparing laboratory and field data for simazine persistence found that a simulation model using laboratory-derived degradation rates accurately predicted the herbicide's behavior in the field[1]. This suggests that well-designed laboratory experiments can be a reliable predictor of field persistence.

Below is a summary of Simazine half-life (DT50 - time for 50% dissipation) data from various sources, highlighting the differences observed between laboratory and field settings.

Study TypeMatrixHalf-life (DT50) in DaysKey Influencing Factors Noted
Field Study Soil~44Soil temperature, moisture content[1]
General Review Soil & WaterA few days to 150Low temperatures and drought prolong persistence[2]
Field Study (Atrazine) Soil66 (average before 1995)Enhanced degradation in soils with a history of atrazine use[3]
Laboratory Study SoilVaries (e.g., shorter in the presence of urea)Microbial activity, presence of co-metabolites[4]

Note: Atrazine, a closely related triazine herbicide, is often studied alongside or as a proxy for Simazine. Its persistence data can provide relevant insights.

Experimental Protocols

Accurate assessment of Simazine persistence relies on robust and well-documented experimental protocols. Below are detailed methodologies for key experiments typically employed in such studies.

Laboratory Incubation Study for Simazine Degradation

This protocol outlines a typical laboratory experiment to determine the degradation rate of Simazine in soil under controlled conditions.

  • Soil Collection and Preparation:

    • Collect soil samples from the desired field location, typically from the top 0-15 cm layer.

    • Air-dry the soil samples and sieve them through a 2-mm mesh to ensure homogeneity.

    • Characterize the soil for properties such as pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.

  • Spiking with ¹⁴C-Simazine:

    • Prepare a stock solution of this compound of known specific activity.

    • Apply the ¹⁴C-Simazine solution to the soil samples to achieve the desired concentration, ensuring even distribution.

  • Incubation:

    • Place the treated soil samples in incubation vessels (e.g., biometer flasks).

    • Adjust the soil moisture to a specific level, typically 50-70% of field capacity.

    • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

    • To trap any evolved ¹⁴CO₂, include a vial containing a suitable trapping solution (e.g., sodium hydroxide) within the incubation vessel.

  • Sampling and Analysis:

    • At predetermined time intervals, collect triplicate soil samples.

    • Extract the soil samples to recover Simazine and its degradation products.

    • Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Liquid Scintillation Counting (LSC) to quantify the remaining ¹⁴C-Simazine and the formation of metabolites.

    • Analyze the trapping solution by LSC to determine the extent of mineralization to ¹⁴CO₂.

Field Dissipation Study

This protocol describes a typical field experiment to evaluate the persistence of Simazine under real-world agricultural conditions.

  • Plot Establishment:

    • Establish experimental plots in a field with well-characterized soil.

    • Install necessary equipment for monitoring environmental conditions, such as soil temperature and moisture probes.

  • Herbicide Application:

    • Apply this compound to the plots at a rate that reflects typical agricultural practice.

    • Ensure uniform application using calibrated spray equipment.

  • Soil Sampling:

    • Collect soil cores from the treated plots at various time points after application.

    • Divide the soil cores into different depth increments (e.g., 0-10 cm, 10-20 cm) to assess the vertical movement of the herbicide.

  • Sample Processing and Analysis:

    • Air-dry and sieve the collected soil samples.

    • Extract the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile).

    • Clean up the extracts to remove interfering substances using techniques like Solid Phase Extraction (SPE).

    • Quantify the amount of ¹⁴C-Simazine and its metabolites in the extracts using HPLC with a radioactivity detector or LSC.

Analytical Method: Soil Extraction and ¹⁴C-Simazine Quantification by LSC

This protocol provides a detailed procedure for the extraction and analysis of ¹⁴C-Simazine from soil samples.

  • Extraction:

    • Weigh a subsample of the ¹⁴C-Simazine treated soil (e.g., 10 g) into a centrifuge tube.

    • Add an extraction solvent (e.g., 20 mL of methanol or acetonitrile).

    • Shake the mixture vigorously for a specified period (e.g., 1-2 hours) on a mechanical shaker.

    • Centrifuge the sample to separate the soil from the solvent.

    • Carefully collect the supernatant (the liquid extract).

    • Repeat the extraction process with fresh solvent to ensure maximum recovery.

    • Combine the supernatants from all extractions.

  • Liquid Scintillation Counting (LSC):

    • Pipette a known volume of the soil extract into a liquid scintillation vial.

    • Add a suitable liquid scintillation cocktail.

    • Place the vial in a liquid scintillation counter to measure the radioactivity (in disintegrations per minute, DPM).

    • The amount of ¹⁴C-Simazine remaining in the soil is calculated based on the measured radioactivity and the specific activity of the applied herbicide.

Mandatory Visualization

The following diagram illustrates the typical experimental workflow for a comparative study of Simazine persistence in the laboratory and the field.

Simazine_Persistence_Workflow cluster_lab Laboratory Study cluster_field Field Study cluster_comparison Comparative Analysis lab_soil_prep Soil Collection & Preparation lab_spiking ¹⁴C-Simazine Spiking lab_soil_prep->lab_spiking lab_incubation Controlled Incubation lab_spiking->lab_incubation lab_analysis Extraction & ¹⁴C Analysis (LSC/HPLC) lab_incubation->lab_analysis lab_data Degradation Kinetics (DT50) lab_analysis->lab_data comparison Comparison of Lab & Field DT50 lab_data->comparison field_plot_setup Plot Establishment field_application ¹⁴C-Simazine Application field_plot_setup->field_application field_sampling Soil Sampling (Time & Depth) field_application->field_sampling field_analysis Extraction & ¹⁴C Analysis (LSC/HPLC) field_sampling->field_analysis field_data Dissipation Rate (DT50) field_analysis->field_data field_data->comparison validation Model Validation comparison->validation

Caption: Experimental workflow for comparing lab and field studies of Simazine persistence.

References

Comparing the efficacy of different soil extraction solvents for 14C-simazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various solvent systems for the extraction of 14C-labeled simazine from soil matrices. The selection of an appropriate solvent is a critical step in ensuring accurate quantification of herbicide residues in environmental samples. This document summarizes quantitative data from multiple studies, details experimental protocols, and presents a visual workflow to aid in methodological decisions.

Comparative Efficacy of Extraction Solvents

The efficiency of a solvent system in extracting simazine from soil is dependent on several factors, including the soil type, organic matter content, and the specific extraction technique employed. The following table summarizes the recovery efficiencies of various solvents for triazine herbicides, including simazine and the structurally similar atrazine, from soil as reported in different studies.

Solvent SystemExtraction MethodAnalyteRecovery Percentage (%)Reference
AcetonitrileMicrowave-Assisted ExtractionSimazine82.3 - 100.3%[1]
Dichloromethane-Methanol (90:10 v/v)Microwave-Assisted ExtractionTriazines89 - 103%[1]
Methanol-Water (1:1 and 4:1 v/v)Conventional ExtractionCyanazine (a triazine)> 90%[2]
Dichloromethane-Acetone (1:1 v/v)Accelerated Solvent ExtractionAtrazineSignificantly higher than Hexane[3]
MethanolAccelerated Solvent ExtractionAtrazineSignificantly higher than Hexane[3]
Acetone / Acetone-Water mixturesSupercritical Fluid Extraction (as co-solvent)AtrazineHigh extraction efficiency[4]
HexaneAccelerated Solvent ExtractionAtrazineLower recovery compared to polar solvents[3]

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are protocols for key extraction techniques discussed in the comparative data.

Microwave-Assisted Solvent Extraction (MASE)

This method utilizes microwave energy to heat the solvent and soil sample in a closed vessel, accelerating the extraction process.

Protocol:

  • A soil sample (e.g., 5 grams) is placed in a microwave extraction vessel.

  • An appropriate volume of the extraction solvent (e.g., 10 mL of acetonitrile) is added to the vessel.[1]

  • The vessel is sealed and placed in a microwave extraction system.

  • The sample is heated to a set temperature (e.g., 90°C) and held for a specific time (e.g., 5 minutes).[1]

  • After cooling, the extract is filtered or centrifuged to separate the solvent from the soil particles.

  • The resulting extract is then ready for analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Conventional Solvent Extraction (Shake-Flask Method)

This is a traditional and widely used method for herbicide extraction.

Protocol:

  • A known weight of soil (e.g., 20 grams) is placed in a flask.

  • A specific volume of the solvent mixture (e.g., methanol:water, 4:1 v/v) is added to the flask.

  • The flask is sealed and agitated on a mechanical shaker for a defined period (e.g., 1-2 hours).

  • The mixture is then allowed to settle, and the supernatant is decanted.

  • The extraction process may be repeated multiple times with fresh solvent to ensure complete recovery.

  • The collected extracts are combined and concentrated before analysis.

Accelerated Solvent Extraction (ASE)

ASE is an automated technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

Protocol:

  • A soil sample is loaded into a stainless-steel extraction cell.

  • The cell is placed in the ASE system.

  • The chosen solvent (e.g., dichloromethane:acetone, 1:1 v/v) is pumped into the cell.[3]

  • The cell is heated (e.g., to 100°C) and pressurized (e.g., to 1500 psi).[3]

  • The sample undergoes a static extraction phase for a set time (e.g., 15 minutes).[3]

  • The extract is then purged from the cell with nitrogen gas into a collection vial.

  • The extract is concentrated and prepared for chromatographic analysis.

Experimental Workflow for 14C-Simazine Soil Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of 14C-simazine from soil samples.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Soil_Sample Soil Sample Collection and Sieving Spiking Spiking with 14C-Simazine Soil_Sample->Spiking Incubation Incubation Spiking->Incubation Solvent_Addition Addition of Extraction Solvent Incubation->Solvent_Addition Soil Sub-sample Extraction_Method Extraction (e.g., MASE, Shaker, ASE) Solvent_Addition->Extraction_Method Separation Solid-Liquid Separation (Centrifugation/Filtration) Extraction_Method->Separation Concentration Extract Concentration Separation->Concentration Supernatant Cleanup Optional Cleanup (e.g., SPE) Concentration->Cleanup Analysis Quantification (LSC or HPLC) Cleanup->Analysis

References

The Crossroads of Metabolic Research: A Comparative Guide to 13C- and 14C-Labeled Simazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of isotopic tracer is a critical decision in metabolic studies. This guide provides an objective comparison of 13C-labeled and 14C-labeled simazine, offering supporting data, detailed experimental protocols, and visual aids to inform this selection process.

The use of isotopically labeled compounds is indispensable for elucidating the metabolic fate of xenobiotics like the herbicide simazine. Traditionally, the radioactive isotope carbon-14 (¹⁴C) has been the gold standard. However, the stable isotope carbon-13 (¹³C) is emerging as a powerful and safer alternative, propelled by advancements in analytical instrumentation, particularly high-resolution mass spectrometry. This guide explores the nuances of employing ¹³C- and ¹⁴C-labeled simazine in metabolic research, enabling an informed choice based on experimental goals and available resources.

Performance Comparison: ¹³C-Simazine vs. ¹⁴C-Simazine

The fundamental difference between the two isotopes lies in their detection. ¹⁴C is a beta-emitter, and its presence is quantified by measuring radioactive decay, typically through liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS). In contrast, the stable isotope ¹³C is detected based on its mass difference from the more abundant ¹²C using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

A key study comparing ¹³C NMR and ¹⁴C tracer methods in hepatic metabolism found that the label distributions measured by both techniques were the same within the experimental errors, which ranged from ± 2% to ± 7%.[1] This suggests that, for determining metabolic pathways and the distribution of metabolites, both isotopes can yield comparable results. The choice, therefore, often hinges on other factors such as safety, cost, and the specific quantitative data required.

Feature13C-Labeled Simazine14C-Labeled Simazine
Detection Method Mass Spectrometry (LC-MS/MS), NMRLiquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)
Safety Non-radioactive, no specialized handling for radioactivity required.Radioactive, requires licensed handling, specialized waste disposal, and radiation safety protocols.
Sensitivity High, dependent on the mass spectrometer's capabilities.Extremely high, especially with AMS.
Limit of Detection (LOD) e.g., 0.015 µg/kg for ¹³C₃-simazine in soil by UPLC-MS/MS.[2]Can be lower than MS-based methods, particularly with AMS.
Limit of Quantification (LOQ) e.g., 0.08 µg/kg for ¹³C₃-simazine in soil by UPLC-MS/MS.[2]Dependent on the specific activity of the labeled compound and the counting efficiency.
Structural Information MS/MS provides fragmentation patterns aiding in metabolite identification. NMR provides detailed structural information.Provides no direct structural information; requires co-chromatography with reference standards or subsequent analysis by MS or NMR.
Cost Synthesis of ¹³C-labeled compounds can be expensive. The cost of high-resolution mass spectrometers is significant.Synthesis of ¹⁴C-labeled compounds and radioactive waste disposal can be costly.
Regulatory Acceptance Widely accepted, especially in preclinical and clinical studies where radioactivity is a concern.Historically the standard for regulatory submissions (e.g., ADME studies).

Experimental Protocols

Key Experiment: In Vivo Metabolic Fate Study in Rats

This experiment aims to determine the absorption, distribution, metabolism, and excretion (ADME) of simazine.

Experimental Workflow

experimental_workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis Dosing Oral Gavage of Labeled Simazine (¹³C or ¹⁴C) to Rats MetabolismCage Housing in Metabolism Cages Dosing->MetabolismCage Blood Blood Sampling (various time points) Dosing->Blood Tissues Tissue Harvesting (at study termination) Dosing->Tissues UrineFeces Urine and Feces Collection (e.g., at 24, 48, 72, 96h) MetabolismCage->UrineFeces Extraction Sample Extraction and Preparation UrineFeces->Extraction Blood->Extraction Tissues->Extraction Quantification Quantification of Total Label Extraction->Quantification Profiling Metabolite Profiling and Identification Extraction->Profiling

Caption: General workflow for an in vivo metabolic fate study of labeled simazine in rats.

Methodology for ¹³C-Labeled Simazine Study

  • Dosing: A solution of ¹³C-labeled simazine is administered to rats via oral gavage.

  • Sample Collection: Animals are housed in metabolism cages for the separate collection of urine and feces over a period of 96 hours. Blood samples are collected at predetermined time points. At the end of the study, tissues are harvested.

  • Sample Preparation:

    • Urine: A portion of the urine sample is basified (e.g., with NH₄OH), and proteins are precipitated with acetonitrile. The mixture is centrifuged, and the supernatant is diluted with water before solid-phase extraction (SPE) using a C18 cartridge for cleanup.[3]

    • Feces and Tissues: Samples are homogenized and extracted with an appropriate solvent (e.g., acetonitrile/water).

  • Analysis by LC-MS/MS:

    • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water with a modifier (e.g., acetic acid) and acetonitrile.[3]

    • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used in positive ion mode. Metabolite identification is performed by comparing fragmentation patterns of the ¹³C-labeled metabolites with those of unlabeled standards. Quantification is achieved using multiple reaction monitoring (MRM) by monitoring specific parent-to-daughter ion transitions for simazine and its expected metabolites. An isotope dilution mass spectrometry (IDMS) approach, using the ¹³C-labeled compound as an internal standard for the analysis of unlabeled simazine, can provide highly accurate quantification.[2]

Methodology for ¹⁴C-Labeled Simazine Study

  • Dosing: A solution of ¹⁴C-labeled simazine of known specific activity is administered to rats via oral gavage.

  • Sample Collection: Similar to the ¹³C study, urine, feces, and blood are collected. Expired air can also be collected to trap any volatile ¹⁴C-metabolites or ¹⁴CO₂.

  • Sample Preparation: Samples are prepared as in the ¹³C study, but the primary goal is to extract all radioactive components.

  • Analysis:

    • Quantification of Total Radioactivity: Aliquots of urine, homogenized feces, blood, and tissue extracts are mixed with a scintillation cocktail, and the total radioactivity is measured using a liquid scintillation counter. This allows for the determination of the percentage of the administered dose excreted and retained in tissues. An oral study with radiolabeled simazine in rats showed that 49.3% of the administered radiolabel was excreted in the urine within 96 hours.[4]

    • Metabolite Profiling: The extracts are analyzed by radio-HPLC. The eluent from the HPLC column is passed through a radioactivity detector to generate a radiochromatogram, which shows the retention times of the radioactive metabolites. Fractions corresponding to radioactive peaks are collected for subsequent identification by LC-MS/MS.

Simazine Metabolic Pathway

In rats, simazine is primarily metabolized through two main pathways: N-dealkylation and glutathione conjugation.[4] These reactions are catalyzed by cytochrome P450 enzymes and glutathione S-transferases, respectively.

metabolic_pathway Simazine Simazine Deethyl_Simazine Deethyl Simazine Simazine->Deethyl_Simazine N-dealkylation (Cytochrome P450) Glutathione_Conjugate Glutathione Conjugate of Simazine Simazine->Glutathione_Conjugate Glutathione Conjugation (GST) Diamino_Chlorotriazine Diamino Chlorotriazine Deethyl_Simazine->Diamino_Chlorotriazine N-dealkylation (Cytochrome P450) Deethyl_Glutathione_Conjugate Glutathione Conjugate of Deethyl Simazine Deethyl_Simazine->Deethyl_Glutathione_Conjugate Glutathione Conjugation (GST)

References

Safety Operating Guide

Personal protective equipment for handling Simazine-ring-UL-14C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Simazine-ring-UL-14C. The following information is critical for ensuring laboratory safety and minimizing risks associated with this dual-hazard substance, which combines the chemical properties of the herbicide Simazine with the radiological properties of Carbon-14.

I. Hazard Identification and Personal Protective Equipment (PPE)

Simazine is a suspected carcinogen and a serious eye irritant. Carbon-14 is a low-energy beta emitter, posing a primary risk of internal exposure through inhalation, ingestion, or skin absorption, rather than an external radiation hazard.[1][2][3] Therefore, a comprehensive PPE strategy is required to mitigate both chemical and radiological risks.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemMaterial/SpecificationPurpose
Hand Protection Double GlovesInner: Nitrile or LatexOuter: Chemical-resistant (e.g., Butyl rubber, Viton®)Prevents skin contact with Simazine and absorption of 14C. Double-gloving is recommended as many 14C compounds can penetrate gloves.[2][4]
Body Protection Full-Length Lab CoatStandard laboratory coatProtects skin and personal clothing from contamination.
CoverallsDisposable, over lab coatProvides an additional layer of protection against splashes and particulate contamination.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from splashes of Simazine, which can cause serious irritation.[3]
Respiratory Protection Fume Hood or Ventilated EnclosureEssential for handling volatile compounds or when generating aerosols to prevent inhalation of 14C.[5]
N95 Respirator (or higher)NIOSH-approvedRecommended for weighing or handling the powdered form of the substance to prevent inhalation.

II. Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and contamination.

1. Preparation and Designated Area:

  • Designate a specific area for handling this compound, clearly marked with "Caution: Radioactive Material" signs.[2]

  • Cover the work surface with plastic-backed absorbent paper to contain any spills.

  • Ensure a calibrated radiation survey meter (e.g., a Geiger-Müller counter with a pancake probe) and a liquid scintillation counter are available for monitoring.[1]

  • Have a spill kit readily accessible.

2. Donning PPE:

  • Put on the required PPE in the correct order: inner gloves, lab coat, coveralls, outer gloves, and eye protection.

3. Handling the Compound:

  • Perform all manipulations of open radioactive sources within a fume hood or other ventilated enclosure to prevent the release of airborne contaminants.[5]

  • Use tools such as forceps or tongs for handling vials to increase the distance from the source.

  • Never pipette by mouth. Use dedicated, clearly labeled pipettes for radioactive work.[6]

  • Avoid actions that could generate dust or aerosols.

4. Post-Handling Procedures:

  • After handling, monitor your gloves, lab coat, and the work area for contamination using a survey meter.

  • Decontaminate any identified areas immediately.

  • Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Dispose of disposable items in the appropriate radioactive waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

5. Monitoring:

  • Conduct and document regular wipe tests of the work area to detect removable contamination.[7] Wipe tests are the most effective method for detecting the low-energy beta particles from 14C.[7]

  • Urine bioassays may be required depending on the quantity of 14C handled and institutional policies to assess for internal uptake.[2][4]

III. Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is vital to prevent the spread of contamination.

1. Minor Spill (contained on absorbent paper):

  • Notify others in the lab.

  • Wearing appropriate PPE, carefully fold the absorbent paper, place it in a sealed bag, and dispose of it in the solid radioactive waste container.

  • Monitor the area with a survey meter and perform a wipe test to ensure no residual contamination.

2. Major Spill (liquid or powder outside of containment):

  • Evacuate: Alert all personnel to evacuate the immediate area.

  • Isolate: Secure the area to prevent entry.

  • Notify: Inform the institution's Radiation Safety Officer (RSO) immediately.

  • Decontaminate: Only trained personnel should perform the cleanup under the guidance of the RSO. This will typically involve using a spill kit with absorbent materials, decontaminating solutions, and proper waste segregation.[8][9]

IV. Disposal Plan

Waste containing this compound is considered mixed waste (hazardous chemical and radioactive) and requires special disposal procedures.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDescriptionDisposal ContainerDisposal Pathway
Solid Waste Contaminated PPE (gloves, coveralls), absorbent paper, plasticware, etc.Clearly labeled, sealed, and sturdy container for solid radioactive waste.Segregate from non-radioactive waste. The long half-life of 14C (5,730 years) means decay-in-storage is not feasible.[10] Waste must be disposed of through the institution's licensed radioactive waste disposal program.
Liquid Waste Contaminated solvents, aqueous solutions, etc.Labeled, leak-proof container for liquid radioactive waste. Do not mix with other radioactive or chemical waste.Sewer disposal is generally not permitted for radioactive materials.[10] Liquid waste must be collected and disposed of via the institutional radioactive waste program. Some institutions may have specific protocols for scintillation vials.
Sharps Waste Contaminated needles, razor blades, etc.Puncture-resistant sharps container labeled for radioactive waste.Must be disposed of through the radioactive waste stream.

V. Visual Guides

The following diagrams illustrate the key safety and operational workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling prep1 Designate & Mark Work Area prep2 Cover Surface with Absorbent Paper prep1->prep2 prep3 Verify Monitoring Equipment Availability prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 ppe Don Appropriate PPE prep4->ppe Proceed to Handling handle Manipulate in Fume Hood ppe->handle monitor_during Monitor Gloves & Area handle->monitor_during decon Decontaminate as Needed monitor_during->decon doff_ppe Doff PPE & Dispose decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash wipe_test Perform & Document Wipe Test wash->wipe_test

Caption: Experimental workflow for handling this compound.

G cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment chem_haz Chemical Hazard (Simazine) gloves Double Gloves chem_haz->gloves coat Lab Coat / Coveralls chem_haz->coat eyes Safety Goggles chem_haz->eyes rad_haz Radiological Hazard (Carbon-14) rad_haz->gloves rad_haz->coat resp Fume Hood / Respirator rad_haz->resp

Caption: Relationship between hazards and required PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.